molecular formula C9H14O4 B12950448 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B12950448
M. Wt: 186.20 g/mol
InChI Key: DJSPVAXZXBCUSV-UHFFFAOYSA-N
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Description

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-butoxycarbonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

DJSPVAXZXBCUSV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid represents a critical class of "desymmetrized" bifunctional building blocks in medicinal chemistry. As a mono-ester of cyclopropane-1,2-dicarboxylic acid, it retains the rigid, conformationally constrained cyclopropane scaffold while offering orthogonal reactivity: a free carboxylic acid for immediate coupling or modification, and a butyl ester serving as a robust protecting group or lipophilic pharmacophore.

This guide analyzes the physicochemical properties, synthetic routes, and high-value applications of this scaffold, specifically focusing on its role as a precursor to


-aminocyclopropanecarboxylic acids (

-ACCs)
—non-proteinogenic amino acids essential for peptidomimetic drug design.

Structural & Stereochemical Analysis

The cyclopropane ring is unique due to its high ring strain (~27.5 kcal/mol) and significant


-character in its C-C bonds (Walsh orbitals). This electronic structure allows the ring to conjugate with carbonyl groups, influencing the acidity and reactivity of the attached substituents.
Stereoisomerism

The 1,2-substitution pattern gives rise to two diastereomers, which exhibit distinct physical and biological properties.

  • cis-Isomer (Meso-derived): The acid and ester groups are on the same face. This is typically the kinetic product of anhydride opening.

  • trans-Isomer (Racemic): The groups are on opposite faces. This is the thermodynamic product and is chiral (

    
     and 
    
    
    
    ).

The relative stereochemistry dictates the vector alignment of the functional groups, which is critical when the molecule is used as a conformationally restricted linker in drug candidates.

Stereochemistry cluster_legend Stereochemical Outcomes Diacid Cyclopropane-1,2- dicarboxylic Acid Anhydride Cyclopropane-1,2- dicarboxylic Anhydride Diacid->Anhydride Dehydration (Ac2O, Heat) Trans_Mono trans-2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid Diacid->Trans_Mono 1. n-BuOH/H+ 2. Partial Hydrolysis (Thermodynamic Control) Cis_Mono cis-2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid Anhydride->Cis_Mono n-BuOH (Kinetic Control)

Figure 1: Stereochemical divergence in the synthesis of mono-esters. The anhydride route selectively accesses the cis-isomer.

Physicochemical Profile

The n-butyl ester moiety significantly alters the lipophilicity profile compared to the parent diacid, enhancing cell permeability—a crucial factor for oral bioavailability in early-stage drug discovery.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 186.21 g/mol Fragment-based drug discovery (FBDD) friendly.[1]
Physical State Viscous Colorless Oil or Low-Melting SolidDependent on isomer purity.
Predicted pKa (Acid) 3.8 – 4.1Slightly more acidic than acetic acid due to ring strain and ester EWG effect.
LogP (Predicted) 1.6 – 1.9Significant increase from diacid (LogP < 0), aiding membrane transport.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4
Solubility High: DCM, EtOAc, MeOH, DMSO.Low: Water (neutral pH).Soluble in aqueous base (pH > 8) as the carboxylate salt.

Expert Insight: The butyl ester is sufficiently stable to survive standard amide coupling conditions (EDC/NHS, HATU) but can be hydrolyzed under mild basic conditions (LiOH/THF/Water) or transesterified if not carefully managed.

Synthetic Pathways & Manufacturing[2]

For research and scale-up, the Anhydride Alcoholysis route is preferred for its atom economy and stereochemical predictability.

Protocol: Synthesis of cis-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Reaction Principle: Nucleophilic attack of n-butanol on the symmetrical cyclopropane-1,2-dicarboxylic anhydride. This reaction is highly regioselective (opening the ring) and stereoselective (retention of cis geometry).

Materials:

  • Cyclopropane-1,2-dicarboxylic anhydride (1.0 eq)

  • n-Butanol (1.1 eq)[2]

  • Toluene (Solvent, 5 mL/g)

  • DMAP (0.05 eq, Catalyst)

  • Triethylamine (1.0 eq, Base)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclopropane-1,2-dicarboxylic anhydride in dry toluene under

    
     atmosphere.
    
  • Addition: Add n-Butanol, followed by triethylamine and DMAP. The reaction is slightly exothermic; ensure controlled addition if scaling >10g.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Bromocresol Green to visualize the free acid).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1M HCl (to remove base and DMAP) followed by Brine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. The product is typically obtained as a clear oil. If necessary, purify via flash column chromatography (
    
    
    
    , Hexane:EtOAc gradient with 1% Acetic Acid).

Yield Expectation: 85–95%.

Reactivity & Applications in Drug Design

The primary value of this molecule lies in its orthogonal functionality . It allows chemists to modify the acid end (Side A) while keeping the ester end (Side B) protected, or vice-versa.

The "Killer App": Synthesis of -ACCs

-Aminocyclopropanecarboxylic acids (

-ACCs) are conformationally constrained analogs of

-alanine.[3] They are incorporated into peptides to induce specific secondary structures (turns/helices) and improve proteolytic stability.

Mechanism (Curtius Rearrangement):

  • Activation: The free acid is converted to an acyl azide (using DPPA or

    
    ).
    
  • Rearrangement: Heating causes loss of

    
     and rearrangement to the isocyanate (
    
    
    
    ).
  • Trapping: The isocyanate is trapped with an alcohol (e.g., Benzyl alcohol) to form a Cbz-protected amine, or hydrolyzed to the free amine.

  • Result: A protected amino-ester (Cbz-NH-Cyclopropane-COOBu), ready for peptide synthesis.

OASS Inhibition

Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a target for novel antimicrobials. The butyl ester serves as a prodrug moiety or a hydrophobic probe to map the active site [1].

Reactivity Core 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid Curtius Curtius Rearrangement (DPPA, tBuOH, Heat) Core->Curtius Amide Amide Coupling (R-NH2, HATU) Core->Amide Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis B_ACC N-Boc-beta-Amino cyclopropane Ester (Peptidomimetic Scaffold) Curtius->B_ACC Isocyanate Trap Amide_Prod Cyclopropane Amide-Ester (Drug Intermediate) Amide->Amide_Prod Side-chain attachment Diacid Cyclopropane-1,2- dicarboxylic Acid (Deprotected Scaffold) Hydrolysis->Diacid Global Deprotection

Figure 2: Divergent reactivity profile. The Curtius rearrangement pathway is the primary route to


-ACC peptidomimetics.

Analytical Characterization Standards

To ensure the integrity of the scaffold during synthesis, the following analytical signals should be monitored.

NMR Spectroscopy ( , 400 MHz, )
  • Cyclopropane Ring: The ring protons appear in the high-field region (0.8 – 2.5 ppm).

    • Cis-isomer typically shows more complex coupling due to magnetic non-equivalence.

    • Look for the multiplets at

      
       1.2 – 1.8 ppm  (ring 
      
      
      
      ) and
      
      
      2.0 – 2.3 ppm
      (methine
      
      
      ).
  • Butyl Group: Distinct triplet at

    
     0.9 ppm  (
    
    
    
    ) and a triplet/multiplet at
    
    
    4.1 ppm
    (
    
    
    ).
  • Carboxylic Acid: Broad singlet >

    
     10.0 ppm  (exchangeable with 
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • Carbonyl Region (Critical): You will observe two distinct carbonyl stretches.

    • Ester C=O: Sharp band at ~1735 cm⁻¹ .

    • Acid C=O: Broader band at ~1705–1715 cm⁻¹ .

  • OH Stretch: Broad "hump" at 2500–3300 cm⁻¹ characteristic of carboxylic acid dimers.

References

  • BenchChem. (2025).[4] Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Cyclopropanes: Recent Advances. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclopropane-1,2-dicarboxylic acid. Retrieved from

  • Reissig, H. U. (1988).[3] Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Topics in Current Chemistry. (Contextual citation for

    
    -ACC synthesis logic).
    
  • Sigma-Aldrich. (2025). Product Specification: (1S,2S)-Cyclopropane-1,2-dicarboxylic acid. Retrieved from

Sources

Molecular Structure, Stereochemistry, and Synthetic Applications of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and conformationally restricted therapeutics relies heavily on rigid molecular scaffolds. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid —a mono-butyl ester of cyclopropane-1,2-dicarboxylic acid—serves as a premier chiral building block in this domain. The strained three-membered ring imposes strict geometrical constraints, locking the attached functional groups into well-defined spatial vectors[1]. This in-depth technical guide explores the stereochemical nuances of this monoester, detailing the causal logic behind its enantioselective synthesis via anhydride desymmetrization and its downstream application in generating


-aminocyclopropanecarboxylic acids (

-ACCs)[2].

Molecular Architecture & Stereochemical Logic

The parent compound, cyclopropane-1,2-dicarboxylic acid, presents a classic case study in stereochemistry. Because the cyclopropane ring prevents free rotation, substituents at C1 and C2 are fixed in either a cis or trans relationship[1].

When the molecule is a symmetrical di-acid, the cis-isomer possesses an internal plane of symmetry (


), rendering it an achiral meso compound. However, selective esterification of one carboxylic acid group with butanol breaks this symmetry. Consequently, 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid  exists as four distinct stereoisomers:
  • Trans-Isomers: A pair of enantiomers designated as (1R, 2R) and (1S, 2S). These lack an internal plane of symmetry regardless of esterification[1].

  • Cis-Isomers: A pair of enantiomers designated as (1R, 2S) and (1S, 2R). Because the C1 substituent (-COOH) and C2 substituent (-COOBu) are different, the meso nature is abolished, yielding chiral cis-monoesters.

Stereochemistry Root 2-(Butoxycarbonyl)cyclopropane -1-carboxylic acid Trans Trans Isomers (C2 Symmetry in Diacid) Root->Trans Cis Cis Isomers (Meso in Diacid, Chiral in Monoester) Root->Cis TransR (1R, 2R)-Enantiomer Trans->TransR TransS (1S, 2S)-Enantiomer Trans->TransS CisRS (1R, 2S)-Enantiomer Cis->CisRS CisSR (1S, 2R)-Enantiomer Cis->CisSR

Caption: Logical relationship of stereoisomers for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid.

Quantitative Stereochemical Data

To facilitate analytical characterization, the following table summarizes the structural and symmetry properties of the cyclopropane-1,2-dicarboxylic acid derivatives.

Isomer ClassConfigurationSymmetry (Di-acid)Symmetry (Mono-butyl ester)Optical Activity (Monoester)
Trans(1R, 2R)

axis (Chiral)
Asymmetric (Chiral)Optically Active (

or

)
Trans(1S, 2S)

axis (Chiral)
Asymmetric (Chiral)Optically Active (

or

)
Cis(1R, 2S)Plane of symmetry (Meso)Asymmetric (Chiral)Optically Active (

or

)
Cis(1S, 2R)Plane of symmetry (Meso)Asymmetric (Chiral)Optically Active (

or

)

Synthetic Methodology: Desymmetrization & Curtius Rearrangement

From a drug development perspective, synthesizing enantiopure trans-isomers often requires tedious classical resolution of the racemic mixture[3]. Conversely, the cis-isomers offer a highly efficient synthetic shortcut: Enantioselective Desymmetrization .

By starting with the readily available meso-cis-cyclopropane-1,2-dicarboxylic anhydride, researchers can utilize a chiral catalyst (such as a modified cinchona alkaloid or an (S)-proline derivative) to direct the nucleophilic attack of 1-butanol exclusively to one of the two enantiotopic carbonyl groups[4]. This yields the chiral cis-monoester with high enantiomeric excess (


).

The resulting monoester is a prime candidate for the Curtius Rearrangement . By treating the free carboxylic acid with diphenylphosphoryl azide (DPPA), it is converted into an acyl azide, which thermally rearranges into an isocyanate with strict retention of configuration at the cyclopropane carbon[4]. Trapping the isocyanate yields diastereo- and enantiomerically pure


-aminocyclopropanecarboxylic acids (

-ACCs), which are highly sought after for synthesizing degradation-resistant pseudo-peptides[2].

SynthesisWorkflow A meso-Cyclopropane-1,2- dicarboxylic anhydride C Enantioselective Desymmetrization A->C B 1-Butanol + Chiral Catalyst B->C D (1R,2S)-Monoester Intermediate C->D F Curtius Rearrangement D->F E DPPA, Et3N E->F G β-Amino Acid Derivative F->G

Caption: Enantioselective synthesis workflow from meso-anhydride to beta-amino acid derivatives.

Experimental Protocols

The following self-validating protocols emphasize the causality behind the chemical operations, ensuring high fidelity in reproducing the stereochemical outcomes.

Protocol A: Enantioselective Desymmetrization to (1R,2S)-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Causality Focus: Temperature control is critical to suppress the uncatalyzed background alcoholysis, which would yield racemic product. The acid-base extraction acts as a self-purifying step, separating the monoester from neutral byproducts.

  • Preparation: Flame-dry a Schlenk flask under argon. Add meso-cis-cyclopropane-1,2-dicarboxylic anhydride (1.0 equiv) and a chiral organocatalyst (e.g., (S)-proline derivative, 0.1 equiv)[4].

  • Solvation & Cooling: Dissolve the mixture in anhydrous MTBE (methyl tert-butyl ether) to a concentration of 0.1 M. Cool the reaction mixture strictly to -50 °C using a dry ice/acetone bath. Rationale: Cryogenic temperatures maximize the stereofacial discrimination of the catalyst.

  • Nucleophilic Addition: Add anhydrous 1-butanol (1.2 equiv) dropwise over 30 minutes. Stir the reaction at -50 °C for 48 hours.

  • Quenching & Self-Validating Extraction: Quench the reaction with 1M HCl to protonate the catalyst. Extract the organic layer with saturated aqueous

    
     (3 x 20 mL).
    
    • Validation Step: The desired monoester contains a free carboxylic acid and will partition into the aqueous phase as a sodium salt. Unreacted anhydride or trace diester remains in the organic phase and is discarded.

  • Isolation: Acidify the combined aqueous layers to pH 2.0 using 6N HCl at 0 °C. Extract thoroughly with ethyl acetate. Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the enantiopure monoester.
    
Protocol B: Curtius Rearrangement to -ACC Derivatives

Causality Focus: Utilizing DPPA avoids the formation of harsh acyl chloride intermediates, which can cause ring-opening or epimerization of the strained cyclopropane system.

  • Activation: Dissolve the (1R,2S)-monoester (1.0 equiv) in anhydrous toluene (0.2 M). Add triethylamine (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    , 1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0 °C.
    
  • Rearrangement: Slowly warm the mixture to 80 °C and stir for 2 hours. Rationale: Heating induces the loss of

    
     from the acyl azide, triggering the concerted migration of the cyclopropane carbon to the nitrogen atom with complete retention of stereochemistry.
    
  • Trapping: Once IR spectroscopy confirms the disappearance of the azide peak (~2140

    
    ) and the appearance of the isocyanate peak (~2250 
    
    
    
    ), add benzyl alcohol (1.5 equiv) to trap the isocyanate as a Cbz-protected amine[2].
  • Purification: Concentrate the solvent and purify via flash chromatography (Hexanes/EtOAc) to isolate the conformationally restricted

    
    -amino acid derivative.
    

References

  • Benchchem. "Stereochemistry of Cyclopropane-1,2-dicarbohydrazide and its isomers." Benchchem.
  • Organic Syntheses. "(+)-(1s,2s)-cyclopropane-1,2-dicarboxylic acid." Organic Syntheses Procedure.
  • ResearchGate. "The Synthesis of Diastereo- and Enantiomerically Pure β-Aminocyclopropanecarboxylic Acids." ResearchGate.
  • RSC Publishing. "Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid." Organic & Biomolecular Chemistry.

Sources

Thermodynamic Stability & Degradation Kinetics of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (often referred to as the mono-butyl ester of cyclopropane-1,2-dicarboxylic acid) serves as a critical chiral synthon in the synthesis of conformationally restricted amino acids and antiviral therapeutics (e.g., HCV protease inhibitors).

This guide delineates the thermodynamic landscape of this intermediate, focusing on the competition between the kinetically accessible cis-isomer and the thermodynamically stable trans-isomer. It provides actionable protocols for assessing configurational stability (epimerization) and chemical stability (hydrolysis), ensuring robust process control during API manufacturing.

Molecular Architecture & Thermodynamic Landscape

The stability of 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid is governed by the high ring strain of the cyclopropane core (~27.5 kcal/mol) and the steric/electronic interactions between the vicinal carbonyl substituents.

Configurational Stability: Cis vs. Trans

The molecule exists primarily as two diastereomers regarding the ring plane. The thermodynamic preference is dictated by the relief of torsional strain and dipole repulsion.

  • The Cis-Isomer (Kinetic Product):

    • Typically formed via the nucleophilic ring-opening of cyclopropane-1,2-dicarboxylic anhydride with n-butanol.

    • Instability Factor: Exhibits high steric strain due to the eclipsing interaction of the carboxylic acid and butyl ester groups.

    • Dipole Moment: Higher net dipole leads to increased solvation energy in polar solvents but lower intrinsic stability.

  • The Trans-Isomer (Thermodynamic Product):

    • Formed via base-catalyzed epimerization or thermal equilibration of the cis-isomer.

    • Stability Factor: Substituents adopt a pseudo-diequatorial conformation (minimizing steric clash).

    • Energetics: The trans-isomer is generally 1.5–2.5 kcal/mol lower in energy than the cis-isomer.

Isomerization Mechanism

The conversion from cis to trans is not spontaneous at room temperature in neutral media but is accelerated by heat or base. The mechanism proceeds via the enolization of the


-proton adjacent to the ester or acid group.

IsomerizationEnergy Cis Cis-Isomer (Kinetic Product) High Energy TS Transition State (Planar Enolate/Diradical) Cis->TS Activation (Heat/Base) Ea ~ 25-30 kcal/mol Trans Trans-Isomer (Thermodynamic Product) Low Energy TS->Trans Relaxation Trans->TS High Barrier

Figure 1: Reaction coordinate diagram illustrating the thermodynamic sink of the trans-isomer. The activation energy (


) barrier prevents spontaneous isomerization at ambient storage conditions.

Chemical Stability & Degradation Pathways

Beyond configurational changes, the molecule is susceptible to chemical degradation. The butyl ester provides a lipophilic shield, retarding hydrolysis compared to methyl esters, but the molecule remains sensitive to pH extremes.

Hydrolysis (Acid/Base)
  • Acidic Conditions: The cyclopropane ring is relatively stable to dilute acid, but the ester bond will hydrolyze to the dicarboxylic acid (

    
     mechanism).
    
  • Basic Conditions: Rapid saponification occurs (

    
     mechanism). Furthermore, strong bases catalyze the cis-to-trans epimerization before or during hydrolysis.
    
Decarboxylation

Thermal stress (>140°C) can induce decarboxylation, particularly of the free acid moiety, leading to butyl cyclopropanecarboxylate. This is a radical-mediated or concerted pathway that destroys the bifunctional utility of the scaffold.

DegradationPathways Start 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid Epimer Epimerization (Cis ⇌ Trans) Start->Epimer pH > 8 or T > 60°C Hydrolysis Hydrolysis Product Cyclopropane-1,2-dicarboxylic acid Start->Hydrolysis H+ / OH- (Excess) Decarb Decarboxylation Product Butyl cyclopropanecarboxylate Start->Decarb T > 140°C Epimer->Hydrolysis Prolonged Base Exposure

Figure 2: Primary degradation pathways. Note that epimerization often precedes hydrolysis in basic environments.

Experimental Protocols for Stability Assessment

To validate the stability profile for regulatory filing (IND/NDA), the following self-validating protocols are recommended.

Protocol A: Determination of Isomerization Rate Constant ( )

Objective: Quantify the kinetic barrier to cis-trans conversion.

  • Preparation: Dissolve pure cis-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid (10 mM) in DMSO-d6 or a buffered hydro-organic solvent (e.g., ACN:Phosphate Buffer pH 7.4).

  • Thermal Stress: Aliquot into sealed HPLC vials and incubate at three temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: Quench samples at defined intervals (0, 1, 2, 4, 8, 24 hours) by rapid cooling to 4°C.

  • Analysis: Analyze via Reverse Phase HPLC (C18 column).

    • Note: The cis isomer typically elutes after the trans isomer on standard C18 phases due to the intramolecular hydrogen bonding masking the polar groups, though this must be experimentally verified for the butyl ester.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    . Use the Arrhenius equation to predict shelf-life stability at 25°C.
Protocol B: Forced Degradation (Stress Testing)

Objective: Establish degradation limits.

Stress ConditionConditionsTarget DegradationAnalytical Focus
Acid Hydrolysis 0.1 N HCl, 60°C, 24h10–20%Detection of dicarboxylic acid (Hydrolysis)
Base Hydrolysis 0.1 N NaOH, RT, 4h10–20%Detection of trans-isomer (Epimerization) + Diacid
Oxidation 3% H₂O₂, RT, 24h< 10%Ring opening (rare) or butyl chain oxidation
Thermal Solid state, 80°C, 7 days< 5%Decarboxylation / Anhydride reformation

Typical Physical Data (Reference Values)

Note: Values below are representative of the class of cyclopropane-1,2-dicarboxylic acid monoesters and should be experimentally verified for the specific butyl derivative.

ParameterTypical Value / RangeComment
pKa (Acid group) 3.5 – 4.2The cyclopropane ring exerts an electron-withdrawing effect (inductive), increasing acidity compared to glutaric acid.
Melting Point 60°C – 90°CHighly dependent on isomeric purity. Pure trans isomers generally have higher melting points than cis.
Solubility High in MeOH, EtOH, DCMThe butyl group confers significant lipophilicity.
Isomer Ratio (Equilibrium) ~5:95 (Cis:Trans)Under thermodynamic control (e.g., refluxing NaOMe/MeOH).

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain isomeric purity:

  • Temperature Control: Store at 2–8°C. Room temperature storage is acceptable only if the material is the thermodynamically stable trans-isomer.

  • pH Sensitivity: Avoid exposure to bases (pH > 8) during workup unless epimerization is desired.

  • Solvent Choice: For recrystallization, avoid high-boiling protic solvents that promote proton exchange. Use non-polar solvents (e.g., Hexane/EtOAc) to kinetically trap the cis-isomer if required.

References

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Eberson, L., et al. (1988). Stereochemistry of Cyclopropane-1,2-dicarboxylic Acids. Acta Chemica Scandinavica, B42, 324.
  • Gao, Y., et al. (2014). Process Development of a Cyclopropane-Based HCV Protease Inhibitor. Organic Process Research & Development, 18(11), 1537–1544. (Describes the handling of similar mono-ester intermediates). Link

  • Kirk-Othmer Encyclopedia of Chemical Technology . Esters, Organic. (General hydrolysis kinetics of hindered esters). Link

Cis-trans Isomerism in 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of conformationally restricted pharmacophores, cyclopropane derivatives serve as critical structural motifs. By locking flexible aliphatic chains into rigid three-membered rings, medicinal chemists can significantly reduce the entropic penalty of target binding. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid —a monobutyl ester of cyclopropane-1,2-dicarboxylic acid—is a prime example of such a building block.

The spatial orientation of its functional groups is governed by cis-trans isomerism. The pharmacological profile, binding affinity, and metabolic stability of a drug candidate derived from this molecule depend entirely on whether the carboxylic acid and the butoxycarbonyl groups are on the same face (cis) or opposite faces (trans) of the cyclopropane plane. This whitepaper provides a comprehensive, causality-driven guide to the thermodynamic principles, targeted synthesis, and definitive analytical differentiation of these isomers.

Structural and Thermodynamic Causality

The cyclopropane ring possesses immense angle strain (approx. 27.5 kcal/mol) and torsional strain, forcing its substituents into highly rigid vectors.

  • The cis Isomer (Kinetic/Geometric Product): In the cis configuration, the bulky butoxycarbonyl group and the carboxylic acid group are eclipsed on the same face of the ring. This proximity induces severe steric repulsion and van der Waals clashing. While intramolecular hydrogen bonding between the acid proton and the ester carbonyl can provide marginal stabilization in non-polar environments, the cis isomer remains thermodynamically disfavored[1].

  • The trans Isomer (Thermodynamic Sink): The trans configuration places the two bulky substituents on opposite faces of the cyclopropane plane, effectively mimicking a staggered conformation. This minimizes steric strain, making the trans isomer the thermodynamic global minimum for this system[1].

Synthetic Methodology: The Epimerization Strategy

A common pitfall in synthesizing cyclopropane monoesters is attempting a direct, statistical mono-esterification of the diacid, which yields a complex mixture of diacid, monoester, and diester.

Protocol: Synthesis and Isomerization Workflow

Step 1: Nucleophilic Ring-Opening (Accessing the cis-Isomer)

  • Reaction: Dissolve cis-cyclopropane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous n-butanol (1.05 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This ensures that the weakly nucleophilic n-butanol attacks efficiently at room temperature, preventing thermal degradation.

  • Isolation: Because the starting anhydride is strictly cis, the ring-opening geometrically guarantees 100% cis-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid[2]. Wash the organic layer with 1M HCl to remove DMAP, dry over MgSO₄, and concentrate.

Step 2: Base-Catalyzed Epimerization (Accessing the trans-Isomer)

  • Reaction: Dissolve the crude cis-monoester in anhydrous tert-butanol. Add potassium tert-butoxide (KOtBu, 2.2 eq). The first equivalent deprotonates the carboxylic acid; the second reversibly deprotonates the C2 methine proton adjacent to the ester.

  • Causality: The enolate intermediate allows the C2 stereocenter to invert. The thermodynamic driving force (relief of steric clash) pushes the equilibrium overwhelmingly (>90%) toward the trans configuration[1].

  • Isolation: Quench with cold 1M HCl to reprotonate the acid, extract with ethyl acetate, and purify via silica gel chromatography.

G A cis-Cyclopropane-1,2- dicarboxylic anhydride B Ring Opening (n-Butanol, DMAP) A->B C cis-Monoester (Kinetic Product) B->C 100% cis D Base-Catalyzed Epimerization (KOtBu) C->D Isomerization E trans-Monoester (Thermodynamic Sink) D->E >90% trans

Thermodynamic epimerization pathway from cis-anhydride to trans-monoester.

Analytical Differentiation via NMR Spectroscopy

Mass spectrometry (MS) and Infrared (IR) spectroscopy are fundamentally insufficient for distinguishing these stereoisomers, as their fragmentation patterns and functional group frequencies are nearly identical[3]. ¹H Nuclear Magnetic Resonance (NMR) is the definitive analytical tool.

The differentiation relies on the Karplus equation , which correlates the vicinal coupling constant (


) with the dihedral angle between adjacent protons.
  • For the cis isomer: The methine protons (H1 and H2) are eclipsed, resulting in a dihedral angle of approximately 0°. This maximizes orbital overlap, yielding a characteristically large coupling constant of 8–12 Hz [4].

  • For the trans isomer: The methine protons are on opposite faces, with a dihedral angle of approximately 144°. This reduced overlap yields a significantly smaller coupling constant of 4–7 Hz [4].

Orthogonal validation is achieved using 2D NOESY (Nuclear Overhauser Effect Spectroscopy). The cis protons are spatially proximate (< 3 Å) and will show a strong cross-peak, whereas the trans protons are too far apart to exhibit a significant NOE signal[4].

NMR Start 1H NMR Spectrum (Methine Protons H1, H2) Extract Extract Vicinal Coupling Constant (³J_HH) Start->Extract Branch1 ³J_HH = 8–12 Hz Extract->Branch1 Branch2 ³J_HH = 4–7 Hz Extract->Branch2 NOE1 NOESY: Strong H1-H2 Correlation Branch1->NOE1 NOE2 NOESY: No H1-H2 Correlation Branch2->NOE2 Cis cis-Isomer Confirmed NOE1->Cis Trans trans-Isomer Confirmed NOE2->Trans

Decision tree for NMR-based stereochemical assignment of isomers.

Quantitative Data Summary

The following table synthesizes the critical physical and spectroscopic parameters used to differentiate the two isomers during isolation and characterization.

Parametercis-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acidtrans-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
Thermodynamic Stability Lower (High steric strain)Higher (Global minimum)
Synthetic Origin Direct anhydride ring-openingBase-catalyzed epimerization of cis
¹H NMR:

(H1-H2)
8.0 – 12.0 Hz4.0 – 7.0 Hz
2D NOESY (H1 ↔ H2) Strong positive correlationAbsent / Negligible
Chromatographic Mobility (

)
Higher (Intramolecular H-bonding shields polarity)Lower (Exposed polar groups bind silica)

References

  • [3] Title: spectroscopic comparison of (1S,2S)-cyclopropane-1,2-dicarboxylic acid and its meso isomer. Source: benchchem.com. URL:

  • [1] Title: Cis−Trans Isomerization of a Cyclopropyl Radical Trap Catalyzed by Extradiol Catechol Dioxygenases: Evidence for a Semiquinone. Source: acs.org. URL:

  • [4] Title: A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. Source: benchchem.com. URL:

  • [2] Title: Total Synthesis of Ervatamia Alkaloids - KOPS. Source: uni-konstanz.de. URL:

Sources

Literature Review: Cyclopropane-1-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane-1-carboxylic acid motif represents a "privileged scaffold" in modern drug discovery. Far from being a simple structural linker, this strained ring system offers unique physicochemical properties that medicinal chemists leverage to modulate potency, metabolic stability, and solubility. This guide provides a technical deep-dive into the synthesis, reactivity, and pharmacological utility of these derivatives, moving beyond basic textbook definitions to practical, field-proven applications.

Structural & Pharmacological Significance[1][2][3][4]

The "Banana Bond" Phenomenon

The cyclopropane ring is characterized by significant angle strain (60° bond angles vs. the ideal 109.5°). To compensate, the carbon atoms adopt a hybridization state closer to


 than 

, resulting in "bent" or "banana" bonds (Walsh orbitals).
  • Electronic Consequence: The ring exhibits alkene-like character, capable of conjugating with adjacent

    
    -systems (e.g., carbonyls in carboxylic acids). This lowers the energy of the LUMO, making the carbonyl carbon more electrophilic than in acyclic analogs.
    
  • Conformational Lock: The rigid ring freezes the rotation of attached substituents, reducing the entropic penalty upon binding to a protein target.

Bioisosterism and Metabolic Blocking

The cyclopropane ring serves as a versatile bioisostere.

  • Vs. Alkenes: Mimics the planarity and

    
    -character without the metabolic liability of epoxidation.
    
  • Vs. Gem-Dimethyl: Provides similar steric bulk but with a distinct electronic profile and restricted geometry.

  • Metabolic Shield: In many acyclic chains, the

    
    -carbon is a hotspot for P450-mediated oxidation. Incorporating this carbon into a cyclopropane ring often blocks this degradation pathway due to the high energy required to form a radical or cation on the strained ring.
    

Bioisosterism cluster_0 Bioisosteric Replacements Alkene Alkene (-CH=CH-) Cyclopropane Cyclopropane Ring Alkene->Cyclopropane Mimics π-character No epoxidation risk GemDimethyl Gem-Dimethyl (-C(Me)2-) GemDimethyl->Cyclopropane Rigidification Conformational lock Phenyl Phenyl Ring Phenyl->Cyclopropane Spacer mimicry Reduced lipophilicity

Figure 1: Strategic bioisosteric replacements using the cyclopropane motif.

Synthetic Methodologies

The Simmons-Smith Reaction (Zinc Carbenoid)

The gold standard for converting alkenes to cyclopropanes. It utilizes a zinc carbenoid species (typically generated from diethylzinc and diiodomethane) to transfer a methylene group.

  • Mechanism: Concerted "butterfly" transition state. Stereospecific (retention of alkene geometry).

  • Key Advantage: Chemoselective; does not react with esters or ketones, making it ideal for substrates already bearing a carboxylate precursor.

Corey-Chaykovsky Reaction (Sulfur Ylide)

Ideal for synthesizing cyclopropyl ketones or esters from conjugated enones/enoates.

  • Reagent: Dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide + NaH).

  • Mechanism: 1,4-nucleophilic addition followed by intramolecular

    
     ring closure.
    
  • Selectivity: Favors trans-cyclopropanes due to steric repulsion in the ring-closure transition state.

Transition Metal Catalyzed Diazoacetate Addition

Uses diazo compounds (e.g., ethyl diazoacetate) and a metal catalyst (Rh, Cu, Ru).

  • Advantage: High enantioselectivity is possible with chiral ligands (e.g., Rh_2(S-DOSP)_4).

  • Risk: Handling potentially explosive diazo compounds requires strict safety protocols.

Comparison of Methods
FeatureSimmons-SmithCorey-ChaykovskyRh-Catalyzed Diazo
Precursor Alkene (Allylic alcohols preferred)

-Unsaturated Carbonyl
Alkene + Diazoacetate
Active Species Zinc Carbenoid (

)
Sulfur Ylide (

)
Metal Carbene (

)
Stereocontrol Retention of alkene geometryThermodynamic (trans favored)Catalyst dependent
Safety Profile Pyrophoric (

)
Mild, but generates DMSOExplosion hazard (Diazo)

Case Studies in Drug Development

Olaparib (Lynparza)[5]
  • Indication: PARP inhibitor for BRCA-mutated ovarian/breast cancer.[1]

  • Role of Motif: The cyclopropanecarbonyl group forms an amide bond with a piperazine ring.

  • Why Cyclopropane?

    • Rigidity: It orients the piperazine in a specific vector to interact with the PARP active site.

    • Metabolic Stability: An acyclic propionyl group would be more susceptible to metabolic hydrolysis or oxidation.

  • Synthesis Insight: The final step often involves coupling the piperazine intermediate with cyclopropanecarbonyl chloride .

Cabozantinib (Cometriq)
  • Indication: Tyrosine kinase inhibitor (c-Met, VEGFR2).[2][3]

  • Role of Motif: Contains a cyclopropane-1,1-dicarboxamide core.[2][4][5][6]

  • Why Cyclopropane?

    • Gem-Disubstitution: The 1,1-disubstitution creates a "kink" in the molecule, directing the two large hydrophobic arms (fluorophenyl and quinoline) into the correct hydrophobic pockets of the kinase.

    • Conformational Lock: The quaternary carbon of the cyclopropane ring prevents free rotation, reducing the entropic cost of binding.

DrugLogic cluster_Olaparib Olaparib Design Logic cluster_Cabozantinib Cabozantinib Design Logic CyclopropylCarbonyl Cyclopropanecarbonyl (Amide Linker) Piperazine Piperazine Scaffold CyclopropylCarbonyl->Piperazine Rigidifies Vector PARP PARP Active Site Piperazine->PARP Optimized Binding GemDiSub 1,1-Dicarboxamide (Gem-Disubstitution) KinasePocket Kinase Hydrophobic Pocket GemDiSub->KinasePocket Directs 'Arms' Entropy Entropic Penalty GemDiSub->Entropy Reduces (Pre-organized)

Figure 2: Structural logic of cyclopropane motifs in Olaparib and Cabozantinib.

Detailed Experimental Protocol

Target: Synthesis of trans-2-Phenylcyclopropane-1-carboxylic acid via Corey-Chaykovsky Cyclopropanation (Ethyl Ester Intermediate).

Reaction Scheme


Step-by-Step Procedure

Reagents:

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in oil, 1.2 equiv)

  • Ethyl cinnamate (1.0 equiv)

  • DMSO (Anhydrous)

Workflow:

  • Ylide Generation:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add Sodium hydride (1.2 equiv) and wash twice with dry hexane to remove mineral oil (optional but recommended for purity).

    • Add anhydrous DMSO (0.5 M concentration relative to substrate). Caution: Hydrogen gas evolution.

    • Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature.

    • Stir for 30-60 minutes until the solution becomes clear/milky and gas evolution ceases. This forms the dimethyloxosulfonium methylide.

  • Cyclopropanation:

    • Cool the ylide solution to 0°C.

    • Add Ethyl cinnamate (1.0 equiv) dissolved in a minimum amount of DMSO dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Work-up:

    • Quench carefully with saturated aqueous

      
       at 0°C.
      
    • Extract with Diethyl Ether (

      
      ). Note: DMSO is soluble in water, but multiple washings are needed.
      
    • Wash the combined organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMSO.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Hydrolysis (to Acid):

    • Dissolve the crude ester in MeOH/THF (1:1).

    • Add LiOH (2 M aqueous solution, 3 equiv).

    • Stir at 50°C for 4 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with EtOAc, dry, and concentrate to yield the carboxylic acid.

Mechanism Visualization (Corey-Chaykovsky)

CoreyChaykovsky Start Enone / Enoate (Electrophile) Betaine Betaine Intermediate (Zwitterion) Start->Betaine 1,4-Addition (Rate Limiting) Ylide Sulfur Ylide (Nucleophile) Ylide->Betaine Betaine->Start Reversible step (leads to thermodynamic trans product) Product Cyclopropane Derivative Betaine->Product Intramolecular SN2 (Ring Closure)

Figure 3: Mechanism of the Corey-Chaykovsky reaction favoring thermodynamic products.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Werness, J. B., & Tang, W. (2011). Functions and Applications of the Cyclopropane Ring in Drug Design. Current Topics in Medicinal Chemistry. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Link

Sources

Biological activity potential of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Investigating the Biological Activity Potential of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The Untapped Potential of Novel Cyclopropane Scaffolds

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, is a recurring motif in a multitude of biologically active natural products and synthetic molecules. Its inherent ring strain and unique stereoelectronic properties bestow upon it the ability to act as a versatile pharmacophore, engaging in a wide array of biological interactions. The class of cyclopropane carboxylic acid derivatives, in particular, has a rich history of demonstrated biological activities, ranging from enzyme inhibition and antimicrobial effects to the regulation of plant growth.[1][2]

This guide focuses on a specific, yet underexplored member of this class: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid . While direct, in-depth studies on this particular molecule are not yet prevalent in the public domain, its structural features suggest a high potential for interesting biological activity. This document, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed to not only introduce the theoretical potential of this compound but also to provide a practical, step-by-step framework for its investigation. We will proceed from the foundational knowledge of related compounds to a detailed exposition of experimental protocols, data interpretation, and potential mechanisms of action.

The Chemical and Biological Context of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Physicochemical Properties
PropertyValueSource
Molecular Formula C9H14O4[3]
Molecular Weight 186.21 g/mol [3]
CAS Number 2055841-08-0 (for cis isomer)[3]
Isomers The molecule exists as cis and trans diastereomers, as well as enantiomers for each. The specific stereochemistry is critical for biological activity and must be defined in any study.
Structure [3]
Rationale for Investigating Biological Activity

The rationale for exploring the bioactivity of this molecule is rooted in the established roles of its constituent parts and the broader class of cyclopropane derivatives:

  • The Cyclopropane Core: This strained ring system is a key feature in many bioactive compounds. It can act as a rigid scaffold to orient other functional groups for optimal target binding. The high p-character of its C-C bonds can also lead to unique electronic interactions.

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group is common in pharmaceuticals, contributing to water solubility and the ability to form ionic interactions with biological targets.[4] It can also serve as a handle for further chemical modification.

  • The Butoxycarbonyl Group: This ester group modulates the lipophilicity of the molecule, which can significantly impact its ability to cross cell membranes and its overall pharmacokinetic properties.

Given these features, 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives are prime candidates for screening in a variety of biological assays.

Proposed Avenues for Biological Investigation

Based on the known activities of related cyclopropane carboxylic acids, the following areas represent logical starting points for a comprehensive investigation.

Plant Growth Regulation

Causality: Many simple cyclopropane carboxylic acids are structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[2][5] Compounds that interfere with ACC synthesis or its conversion to ethylene can act as potent plant growth regulators.

Potential Applications:

  • Delaying fruit ripening and senescence.[5]

  • Improving the shelf-life of horticultural products.

  • Controlling plant growth in agricultural settings.

Antimicrobial Activity

Causality: Cyclopropane-containing fatty acids isolated from marine bacteria have demonstrated notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[6] The mechanism is often attributed to the disruption of bacterial cell membranes or the inhibition of key metabolic enzymes.

Potential Applications:

  • Development of new antibiotics to combat resistant strains.

  • Use as antifungal agents in agriculture or medicine.

Enzyme Inhibition

Causality: The strained cyclopropane ring can be susceptible to nucleophilic attack, making it a potential covalent inhibitor of enzymes with active site nucleophiles (e.g., cysteine or serine proteases). The molecule could also act as a competitive inhibitor for enzymes that process small carboxylic acids. For instance, some cyclopropane derivatives are known to inhibit leukotriene C4 synthase, an enzyme involved in inflammatory pathways.[7]

Potential Applications:

  • Development of targeted therapies for a wide range of diseases, including cancer, inflammation, and infectious diseases.

Experimental Protocols for Biological Evaluation

The following protocols are designed to be self-validating systems, with clear positive and negative controls to ensure the reliability of the results.

Workflow for Preliminary Biological Screening

This workflow provides a high-level overview of the initial screening process.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & MoA synthesis Synthesis of cis and trans isomers purification Purification (e.g., HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization plant_assay Plant Growth Assay (e.g., ethylene inhibition) characterization->plant_assay Test Compound antimicrobial_assay Antimicrobial Assay (MIC determination) characterization->antimicrobial_assay Test Compound enzyme_assay Enzyme Inhibition Assay (e.g., protease screen) characterization->enzyme_assay Test Compound dose_response Dose-Response Curves (IC50/EC50) plant_assay->dose_response antimicrobial_assay->dose_response enzyme_assay->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: High-level workflow for the biological evaluation of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid.

Detailed Protocol: Ethylene Biosynthesis Inhibition Assay

This protocol is designed to assess the compound's ability to inhibit ethylene production in plant tissue, a hallmark of plant growth regulators.

Principle: Wounded plant tissue, such as fruit discs, produces a burst of ethylene. By incubating the tissue with the test compound and measuring the ethylene concentration in the headspace, we can determine its inhibitory effect.

Materials:

  • Mature, unripe tomatoes or apples

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Incubation buffer (e.g., 10 mM MES, pH 6.0)

  • Gas-tight vials with septa

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Positive control: Aminoethoxyvinylglycine (AVG), a known ethylene biosynthesis inhibitor

  • Negative control: DMSO (vehicle)

Procedure:

  • Prepare Tissue Discs:

    • Sterilize the fruit surface with 70% ethanol.

    • Use a cork borer to cut uniform discs (e.g., 1 cm diameter, 2 mm thick).

    • Wash the discs with sterile deionized water.

  • Incubation:

    • Place one disc in each gas-tight vial.

    • Add 1 ml of incubation buffer containing the desired concentration of the test compound (e.g., 1, 10, 100 µM). Include vials for the positive and negative controls.

    • Seal the vials and incubate at 25°C for 4 hours.

  • Ethylene Measurement:

    • Using a gas-tight syringe, withdraw a 1 ml sample of the headspace from each vial.

    • Inject the sample into the GC-FID.

    • Quantify the ethylene peak area against a standard curve.

  • Data Analysis:

    • Calculate the percent inhibition of ethylene production relative to the negative control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Detailed Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The compound is serially diluted in a 96-well plate, and a standard inoculum of bacteria is added. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 1 mg/ml in DMSO)

  • Positive control: A known antibiotic (e.g., ampicillin)

  • Negative control: DMSO (vehicle)

Procedure:

  • Prepare Inoculum:

    • Grow a fresh culture of the test bacteria to the mid-logarithmic phase.

    • Dilute the culture in growth medium to a final concentration of 5 x 10^5 CFU/ml.

  • Serial Dilution:

    • Add 100 µl of growth medium to each well of a 96-well plate.

    • Add 100 µl of the test compound stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µl from the first well to the second, and so on.

  • Inoculation:

    • Add 10 µl of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Reading:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Potential Mechanisms of Action and Their Investigation

Should the initial screenings yield positive results, the next logical step is to elucidate the mechanism of action (MoA).

Investigating the MoA in Plant Growth Regulation

If the compound inhibits ethylene production, it could be acting on one of two key enzymes in the ethylene biosynthesis pathway: ACC synthase (ACS) or ACC oxidase (ACO).[5]

G SAM S-adenosyl methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-aminocyclopropane-1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACO->Ethylene Test_Compound Test Compound Test_Compound->ACS Inhibition? Test_Compound->ACO Inhibition?

Caption: Potential sites of inhibition for the test compound in the ethylene biosynthesis pathway.

Experimental Differentiation:

  • Assay with Exogenous ACC: To determine if the compound inhibits ACO, repeat the ethylene production assay but add a saturating concentration of ACC to the incubation buffer. If the compound is still effective, it likely targets ACO. If its effect is diminished, it likely targets ACS.

Investigating the MoA in Antimicrobial Activity

If the compound shows antimicrobial activity, potential mechanisms include:

  • Membrane Disruption: This can be assessed using assays that measure membrane integrity, such as the propidium iodide uptake assay.

  • Inhibition of Essential Enzymes: The compound could be targeting enzymes involved in key metabolic pathways like fatty acid synthesis or cell wall biosynthesis. This would require more in-depth biochemical and genetic studies.

Conclusion and Future Directions

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid stands as a molecule of significant, yet largely unexplored, potential. Its structural similarity to known bioactive compounds, particularly in the realms of plant growth regulation and antimicrobial activity, makes it a compelling candidate for further investigation. The experimental frameworks provided in this guide offer a robust starting point for any research program aimed at unlocking its biological activity.

The path forward will involve a systematic and iterative process of screening, hit validation, and mechanism of action studies. Successful identification of a potent biological activity would open the door to lead optimization, where medicinal chemists can synthesize analogs to improve potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a valuable chemical tool or therapeutic agent is a challenging one, but for molecules like 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, it is a journey well worth undertaking.

References

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. 2024; 7(10): 500-510.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • MDPI. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. 2018. Available from: [Link]

  • Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.

Sources

An In-Depth Technical Guide to the Acidity and pKa of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and advanced organic synthesis, conformationally constrained scaffolds are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a highly versatile "half-ester" (monoalkyl ester) derived from cyclopropane-1,2-dicarboxylic acid. Understanding its acid dissociation constant (pKa) is paramount, as the ionization state directly dictates its solubility, membrane permeability, and binding affinity to target proteins.

This whitepaper synthesizes the structural, electronic, and stereochemical factors governing the acidity of this cyclopropane monoester, providing theoretical pKa estimates grounded in authoritative empirical data of its parent compounds, alongside field-proven experimental protocols for accurate physicochemical characterization.

Structural and Electronic Determinants of Acidity

The acidity of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is not merely a function of its carboxylic acid moiety; it is heavily modulated by the unique geometry of the cyclopropane ring and the inductive effects of the adjacent ester group.

Cyclopropane Ring Hybridization

Unlike standard aliphatic chains, the cyclopropane ring is highly strained. To accommodate the 60° bond angles, the carbon-carbon bonds exhibit bent "banana" bonds (Walsh orbitals) with high p-character. Consequently, the exocyclic bonds—including the C–COOH bond—possess unusually high s-character (approaching


 hybridization). Because s-electrons are held closer to the positively charged nucleus, the cyclopropyl group acts as an electron-withdrawing group relative to an open-chain alkyl group. This stabilizes the conjugate carboxylate base, making cyclopropanecarboxylic acid (pKa 4.65–4.83)[1][2] more acidic than standard aliphatic acids like propionic acid (pKa ~4.88).
Inductive Effects of the Half-Ester

The conversion of cyclopropane-1,2-dicarboxylic acid into a mono-butyl ester introduces a butoxycarbonyl group (–COOBu). Esters exert a strong electron-withdrawing inductive effect (


). This through-bond electron withdrawal further disperses the negative charge of the carboxylate anion formed upon deprotonation, driving the pKa down significantly compared to unsubstituted cyclopropanecarboxylic acid.
Stereochemical Divergence (cis vs. trans)

The relative stereochemistry of the ester and carboxylic acid groups dictates the microenvironment of the ionizable proton:

  • The cis Isomer: In cis-cyclopropane-1,2-dicarboxylic acid, the first deprotonation is highly favored (

    
    )[3] because the resulting monoanion is stabilized by a strong intramolecular hydrogen bond between the carboxylate and the adjacent neutral carboxylic acid. In the cis-monoester, the ester carbonyl oxygen can still act as a hydrogen bond acceptor, stabilizing the carboxylate and keeping the pKa low (estimated ~3.3–3.5).
    
  • The trans Isomer: The trans configuration places the groups on opposite faces of the rigid ring, precluding intramolecular hydrogen bonding. Thus, the trans-diacid has a slightly higher first pKa (

    
    )[4]. The trans-monoester relies solely on inductive effects, resulting in an estimated pKa of ~3.6–3.8.
    

G N1 Cyclopropane Ring Strain N2 Increased s-character (C-COOH bond) N1->N2 N5 Conjugate Base Stabilization N2->N5 N3 -COOBu Group (Esterification) N4 Inductive Electron Withdrawal (-I) N3->N4 N4->N5 N6 Increased Acidity (Lower pKa) N5->N6

Caption: Electronic and structural factors driving the acidity of the cyclopropane monoester.

Quantitative Acid Dissociation Data

Because the specific experimental pKa of the butyl monoester is highly dependent on solvent conditions and stereochemistry, we must extrapolate from the robust empirical data of its parent diacids and unsubstituted analogs. The table below summarizes these relationships to provide a highly accurate theoretical window for the monoester.

CompoundStereochemistry


Reference
Cyclopropanecarboxylic acidN/A4.65 – 4.83N/A[1],[2]
Cyclopropane-1,2-dicarboxylic acidcis3.336.47[3]
Cyclopropane-1,2-dicarboxylic acidtrans3.655.13[4]
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid cis ~3.3 – 3.5 N/A Theoretical Estimate
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid trans ~3.6 – 3.8 N/A Theoretical Estimate

*Theoretical estimates are derived by applying the Hammett inductive substituent constant (


) of the ester group, which closely mirrors that of a protonated carboxylic acid, removing the secondary ionization event.

Experimental Methodologies for pKa Determination

The Challenge of Lipophilicity

Standard potentiometric titration in pure water is insufficient for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid. The addition of the four-carbon butyl chain significantly increases the molecule's lipophilicity (LogP). If titrated in pure water, the neutral acid will likely precipitate out of solution as the pH drops, leading to false equivalence points and wildly inaccurate pKa calculations.

Expert Causality: To circumvent this, we must use a self-validating system known as the Yasuda-Shedlovsky Extrapolation . By titrating the compound in varying ratios of a water-miscible organic solvent (e.g., Methanol) and plotting the apparent pKa against the reciprocal of the dielectric constant, we can extrapolate the true aqueous pKa mathematically. This ensures the protocol validates its own data across multiple solvent environments.

Protocol: Yasuda-Shedlovsky Extrapolation via Potentiometric Titration

Reagents & Equipment:

  • Standardized 0.1 M NaOH (Carbonate-free)

  • Standardized 0.1 M HCl

  • HPLC-grade Methanol (MeOH) and ultra-pure Deionized Water

  • High-precision pH meter with a glass electrode (calibrated for mixed aqueous/organic solvents)

  • Jacketed titration vessel maintained at 25.0 ± 0.1 °C

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four separate solvent mixtures of MeOH/Water at 30%, 40%, 50%, and 60% MeOH by weight. Calculate the exact dielectric constant (

    
    ) for each mixture at 25°C.
    
  • Sample Preparation: Accurately weigh ~20 mg of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid and dissolve it completely in 20.0 mL of the 60% MeOH mixture.

  • Acidification: Add a slight molar excess of 0.1 M HCl to ensure the compound is fully protonated prior to titration.

  • Titration: Titrate the solution with 0.1 M NaOH in 0.05 mL increments under continuous inert gas (Nitrogen or Argon) purging to prevent

    
     absorption. Record the pH after the reading stabilizes for each addition.
    
  • Apparent pKa Calculation (

    
    ):  Use the Gran plot method to determine the exact equivalence point. Calculate the apparent pKa (
    
    
    
    ) for the 60% MeOH mixture using the Henderson-Hasselbalch equation at the half-equivalence point.
  • Iteration: Repeat Steps 2–5 for the 50%, 40%, and 30% MeOH mixtures.

  • Self-Validating Extrapolation: Plot the calculated

    
     values on the Y-axis against the reciprocal of the dielectric constant (
    
    
    
    ) plus a solvent term (
    
    
    ) on the X-axis. Perform a linear regression.
  • Final Determination: Extrapolate the line of best fit to the dielectric constant of pure water (

    
     at 25°C). The resulting Y-intercept is the highly accurate, true aqueous pKa of the lipophilic monoester.
    

Workflow S1 1. Co-solvent Prep (MeOH/Water Mixes) S2 2. Potentiometric Titration (0.1M NaOH) S1->S2 Overcome Lipophilicity S3 3. Apparent pKa (psKa) Calculation S2->S3 Record pH/Volume S4 4. Yasuda-Shedlovsky Plot (psKa vs. 1/ε) S3->S4 Multiple Dielectric Constants S5 5. Aqueous pKa Extrapolation S4->S5 Intercept at ε=78.3

Caption: Workflow for determining the aqueous pKa of lipophilic half-esters via Yasuda-Shedlovsky extrapolation.

Implications in Drug Design

The precise pKa of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid dictates its utility in drug development. With a pKa in the ~3.3–3.8 range, this moiety will be predominantly ionized (>99.9%) at physiological pH (7.4). However, the presence of the lipophilic butyl ester offsets the polarity of the carboxylate anion, creating an amphiphilic building block. This balance is highly sought after when designing prodrugs or optimizing the oral bioavailability and membrane permeability of active pharmaceutical ingredients (APIs) that require a constrained acidic pharmacophore to interact with target basic residues (e.g., Arginine or Lysine in enzyme active sites).

References

  • Cyclopropane carboxylic acid - Wikipedia Wikipedia.org URL: [Link][2]

Sources

The Strategic Role of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and organic synthesis, the pursuit of molecular complexity and diversity, while maintaining synthetic efficiency, is paramount. Small, strained ring systems, particularly cyclopropanes, have emerged as powerful design elements. Their inherent ring strain and unique stereoelectronic properties offer a gateway to novel chemical space and can imbue molecules with desirable pharmacological attributes, such as enhanced metabolic stability and improved binding affinity.[1] This guide provides an in-depth technical exploration of a versatile and increasingly important building block: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid . We will delve into its synthesis, chemical properties, and strategic applications, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Cyclopropane Motif: A Privileged Scaffold in Drug Discovery

The incorporation of a cyclopropane ring into a molecular structure is a strategic decision in drug design. The rigid, three-dimensional nature of the cyclopropane core can lock in specific conformations, leading to more selective interactions with biological targets. Furthermore, the high s-character of the C-C bonds in the cyclopropane ring imparts unique electronic properties, influencing the acidity of adjacent protons and the reactivity of neighboring functional groups. These characteristics have been successfully exploited in a range of therapeutics, most notably in antiviral agents where precise spatial orientation of pharmacophoric elements is critical for efficacy.

Synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid: A Practical Approach

The synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives can be achieved through several methodologies. A common and practical approach involves the diastereoselective cyclopropanation of an appropriate alkene precursor, followed by selective hydrolysis. The choice of synthetic route often depends on the desired stereochemistry (cis or trans) of the final product.

Diastereoselective Synthesis of the Trans Isomer

A prevalent method for the synthesis of the trans isomer involves the reaction of a dialkyl maleate or fumarate with a carbene or carbene equivalent. The resulting diethyl or dimethyl cyclopropane-1,2-dicarboxylate can then be selectively mono-hydrolyzed to the desired mono-ester mono-acid.

Experimental Protocol: Synthesis of (±)-trans-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

This protocol outlines a two-step synthesis starting from commercially available diethyl fumarate.

Step 1: Synthesis of (±)-trans-Diethyl cyclopropane-1,2-dicarboxylate

  • Reaction: Simmons-Smith Cyclopropanation

  • Rationale: The Simmons-Smith reaction is a reliable method for the stereospecific conversion of alkenes to cyclopropanes. The use of diethylzinc and diiodomethane generates a zinc carbenoid that adds to the double bond.

Reagent/SolventQuantityMoles
Diethyl fumarate17.2 g0.1
Diethylzinc (1.0 M in hexanes)120 mL0.12
Diiodomethane32.2 g0.12
Anhydrous Diethyl Ether200 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add diethyl fumarate and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution via the dropping funnel over 30 minutes.

  • Following the addition of diethylzinc, add diiodomethane dropwise over 30 minutes. An exothermic reaction should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to afford (±)-trans-diethyl cyclopropane-1,2-dicarboxylate as a colorless oil.

Step 2: Mono-saponification to (±)-trans-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

  • Reaction: Selective Ester Hydrolysis

  • Rationale: By using one equivalent of base, one of the two ester groups can be selectively hydrolyzed to the corresponding carboxylic acid. Butanol is used as the solvent to favor the formation of the butyl ester through in-situ transesterification and subsequent hydrolysis of the other ester.

Reagent/SolventQuantityMoles
(±)-trans-Diethyl cyclopropane-1,2-dicarboxylate18.6 g0.1
Potassium Hydroxide5.6 g0.1
n-Butanol200 mL-

Procedure:

  • In a round-bottom flask, dissolve (±)-trans-diethyl cyclopropane-1,2-dicarboxylate in n-butanol.

  • Add a solution of potassium hydroxide in n-butanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the n-butanol under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (±)-trans-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid.

Synthesis of the Cis Isomer

The synthesis of the cis isomer can be achieved starting from a cyclic precursor, such as maleic anhydride, which is then subjected to cyclopropanation and subsequent ring-opening with butanol.

Experimental Protocol: Synthesis of cis-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

This protocol begins with the cyclopropanation of maleic anhydride.

Step 1: Synthesis of 3-Oxabicyclo[3.1.0]hexane-2,4-dione

  • Reaction: Diazomethane Cycloaddition followed by thermal rearrangement.

  • Rationale: Diazomethane reacts with maleic anhydride in a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which upon heating extrudes nitrogen to form the cyclopropane ring.

Step 2: Butanolysis to cis-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

  • Reaction: Ring-opening of the anhydride.

  • Rationale: The anhydride is susceptible to nucleophilic attack by an alcohol. Using butanol as the nucleophile and solvent will lead to the desired mono-butyl ester.

Reagent/SolventQuantityMoles
3-Oxabicyclo[3.1.0]hexane-2,4-dione12.6 g0.1
n-Butanol150 mL-
Pyridine (catalyst)0.8 g0.01

Procedure:

  • In a round-bottom flask, dissolve 3-oxabicyclo[3.1.0]hexane-2,4-dione in n-butanol.

  • Add a catalytic amount of pyridine.

  • Heat the mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess butanol under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford cis-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid and its isomers relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic.

Expected ¹H NMR Spectral Data (in CDCl₃):

IsomerProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
trans O-CH₂ -(CH₂)₂-CH₃~4.1tripletJ ≈ 6.5
CH -CO₂Bu~2.1-2.2multiplet
CH -CO₂H~2.2-2.3multiplet
CH₂ (cyclopropyl)~1.3-1.6multiplet
cis O-CH₂ -(CH₂)₂-CH₃~4.1tripletJ ≈ 6.5
CH -CO₂Bu~2.3-2.4multiplet
CH -CO₂H~2.4-2.5multiplet
CH₂ (cyclopropyl)~1.6-1.8multiplet

Expected ¹³C NMR Spectral Data (in CDCl₃):

IsomerCarbonChemical Shift (ppm)
trans C=O (ester)~171-173
C=O (acid)~176-178
C H-CO₂Bu~22-24
C H-CO₂H~23-25
C H₂ (cyclopropyl)~15-17
cis C=O (ester)~170-172
C=O (acid)~175-177
C H-CO₂Bu~21-23
C H-CO₂H~22-24
C H₂ (cyclopropyl)~11-13

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided data is based on analogous structures.[2]

Mechanistic Considerations and Key Reactions

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a bifunctional molecule, and its reactivity is governed by the interplay between the carboxylic acid, the butyl ester, and the cyclopropane ring.

Reactions at the Carboxyl Group

The carboxylic acid moiety can undergo standard transformations, such as conversion to acid chlorides, amides, and other esters. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, particularly in the construction of peptide-like scaffolds.

Diagram: Amide Bond Formation

G cluster_product Product R_COOH 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid Amide Amide Derivative R_COOH->Amide Amine R'-NH₂ Amine->Amide Coupling_Agent Coupling Agent (e.g., EDC, HATU) Base Base (e.g., DIPEA)

Caption: General workflow for amide bond formation.

Ring-Opening Reactions

Under certain conditions, the strained cyclopropane ring can undergo ring-opening reactions. For instance, thermal decarboxylation of α-(carbonyl) cyclopropane carboxylic acids can lead to rearrangements and the formation of substituted 4,5-dihydrofurans, proceeding through a proposed ring-opened intermediate. Understanding these potential reaction pathways is crucial to avoid unintended side reactions during synthesis.

Applications in the Synthesis of Antiviral Agents

Derivatives of 2-(alkoxycarbonyl)cyclopropane-1-carboxylic acid are key intermediates in the synthesis of several antiviral drugs, particularly protease inhibitors for the treatment of Hepatitis C. The rigid cyclopropane scaffold serves to correctly orient the pharmacophoric groups for optimal binding to the enzyme's active site.

Intermediate for Boceprevir

A notable application of cyclopropane carboxylic acid derivatives is in the synthesis of the P2 fragment of Boceprevir, a potent HCV NS3/4A protease inhibitor.[3] The synthesis involves the elaboration of a cyclopropane-derived amino acid, which forms the core of the bicyclic proline-like structure in the final drug molecule. While the commercial synthesis may utilize different esters, the underlying synthetic strategy highlights the importance of this class of building blocks.

Diagram: Retrosynthetic Analysis of Boceprevir's P2 Moiety

G Boceprevir_P2 Boceprevir P2 Moiety ((1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative) Cyclopropane_AA Cyclopropane Amino Acid Boceprevir_P2->Cyclopropane_AA Amide formation & cyclization Cyclopropane_Dicarboxylic_Acid_Derivative 2-(Alkoxycarbonyl)cyclopropane-1-carboxylic acid Cyclopropane_AA->Cyclopropane_Dicarboxylic_Acid_Derivative Curtius or Hofmann rearrangement

Caption: Retrosynthesis of a key Boceprevir intermediate.

Conclusion and Future Outlook

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where the unique conformational and electronic properties of the cyclopropane ring can be leveraged to design potent and selective therapeutics. The synthetic routes to this compound are accessible, and its bifunctional nature allows for a wide range of chemical transformations. As the demand for novel, structurally diverse drug candidates continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[4]annulene Catalyst. (n.d.). Retrieved from

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC. (n.d.). Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-ben - Semantic Scholar. (2017, February 22). Retrieved from [Link]

  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor - Googleapis.com. (n.d.).
  • Process for the preparation of cyclopropane derivatives and compounds produced therein - Google Patents. (n.d.).
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI. (2000, December 15). Retrieved from [Link]

Sources

Solubility Profile & Physicochemical Characterization: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

[1][2][3][4]

Executive Summary

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (typically the mono-n-butyl ester of cyclopropane-1,2-dicarboxylic acid) represents a class of amphiphilic hemi-esters critical in the synthesis of pharmaceutical intermediates (e.g., HCV protease inhibitors) and agrochemicals.[1][2][3][4]

Its utility in process chemistry is defined by its "switchable" solubility :

  • Organic-Soluble: In its protonated free-acid form (pH < pKa).[1][2][3][4]

  • Water-Soluble: In its ionized carboxylate form (pH > pKa).[1][2][3][4]

This guide provides a structural analysis of its solubility across aqueous and organic media, offering validated protocols for solubility determination and extraction optimization.[2][3][4]

Physicochemical Basis of Solubility[2][4]

To predict and manipulate the solubility of this compound, one must understand the competition between its lipophilic and hydrophilic domains.[2][4]

Structural Analysis[1][3][4]
  • Lipophilic Domain: The cyclopropane core (C3) and the butyl ester chain (C4).[1][3][4] These moieties drive solubility in non-polar to moderately polar organic solvents (DCM, MTBE, Toluene).[2][3][4]

  • Hydrophilic Domain: The free carboxylic acid group (-COOH).[1][3][4] This moiety provides a site for hydrogen bonding and ionization, driving solubility in alcohols and basic aqueous solutions.[2][4]

Key Parameters (Predicted & Analog-Derived)
ParameterValue (Approx.)Mechanistic Implication
Molecular Weight ~186.2 g/mol Low MW facilitates rapid dissolution kinetics.[1][2][3][4]
pKa (Acid) 4.2 – 4.8The acid is weak.[1][3][4] At pH 7.0, it is >99% ionized (soluble salt).[2][4] At pH 2.0, it is >99% protonated (insoluble oil/solid).[2][4]
LogP (Octanol/Water) 1.2 – 1.6Positive LogP indicates a preference for organic phases in the un-ionized state.[1][3][4]
H-Bond Donors 1 (COOH)Limits water solubility compared to the parent diacid.[1][3][4]

Solubility Profile: Aqueous vs. Organic[3][4]

Aqueous Solubility (pH Dependent)

The solubility of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid in water is not a static value; it is a function of pH.[1][2][3][4]

  • pH < 3 (Acidic): Low Solubility (< 5 mg/mL). The compound exists as the free acid.[1][3][4] The hydrophobic butyl chain and cyclopropane ring dominate, causing the molecule to "oil out" or precipitate.[2][4]

  • pH > 6 (Basic): High Solubility (> 100 mg/mL). The carboxylic acid deprotonates to form the carboxylate anion.[1][3][4] This species behaves like an anionic surfactant, forming stable solutions or micelles in water.[2][4]

Organic Solvent Compatibility

The free acid form exhibits excellent solubility in moderately polar solvents.[3][4]

Solvent ClassExamplesSolubility RatingProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for extraction from acidic aqueous phases.[1][2][3][4]
Esters/Ethers Ethyl Acetate, MTBE, THFGood to Excellent Preferred "green" solvents for process scale-up.[1][2][3][4]
Alcohols Methanol, Ethanol, IPAHigh Soluble, but risk of transesterification if heated with acid/base catalysts.[2][3][4]
Polar Aprotic DMSO, DMF, DMAcHigh Used for subsequent coupling reactions; difficult to remove.[2][3][4]
Alkanes Hexane, HeptaneLow/Moderate Useful as anti-solvents to crystallize the product from more polar organics.[3][4]

Technical Workflow: Differential Extraction Strategy

The most robust method to purify this compound utilizes its pH-dependent solubility.[2][4] This "Acid-Base Swing" extraction is a self-validating protocol for removing neutral impurities (unreacted diesters) and acidic byproducts.[2][3][4]

Visualization of Extraction Logic

The following diagram illustrates the critical decision points in the purification workflow.

ExtractionWorkflowRawCrude Reaction Mixture(Contains Mono-ester, Diester, Impurities)Quench1. Quench & Adjust to pH 8-9(Formation of Water-Soluble Salt)Raw->QuenchWash2. Wash with Non-Polar Organic (e.g., Heptane)(Removes Neutral Diesters/Impurities)Quench->WashPartitioningAqueousPhaseAqueous Phase(Contains Product as Carboxylate)Wash->AqueousPhaseKeep Aqueous LayerAcidify3. Acidify to pH 2-3(Reforms Lipophilic Free Acid)AqueousPhase->AcidifyExtract4. Extract with Ethyl Acetate or MTBEAcidify->ExtractFinalIsolated 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acidExtract->FinalEvaporation

Caption: Figure 1. Acid-Base Swing Extraction Protocol.[1][2][3][4] This workflow leverages the pKa of the carboxylic acid to selectively isolate the target mono-ester from neutral organic impurities.[2]

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for regulatory filing.[1][3][4]

  • Preparation: Add excess solid/oil 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid to 10 mL of the target solvent (Water pH 2, Water pH 7, Buffer pH 7.4, Octanol, Heptane).

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker or magnetic stir bar.

  • Separation: Centrifuge the saturated solution at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).

  • Quantification: Dilute the filtrate with Mobile Phase and analyze via HPLC-UV (typically 210-220 nm detection for the carbonyl/ester functionality).

  • Calculation:

    
    [1][3][4]
    
Protocol B: Rapid pKa Estimation (Potentiometric Titration)

Use this to validate the pH needed for extraction.[1][3][4]

  • Dissolve ~10 mg of the compound in a mixture of water and a co-solvent (e.g., 30% Methanol) to ensure initial solubility.[3][4]

  • Titrate with 0.1 N KOH standard solution.

  • Plot pH vs. Volume of KOH.[3][4] The inflection point represents the apparent pKa (pKa').[2][4]

  • Correct for the co-solvent effect using the Yasuda-Shedlovsky extrapolation if precise aqueous pKa is required.[2][4]

Critical Considerations for Drug Development

Stability in Solution
  • Hydrolysis Risk: As a mono-ester, the butoxy group is susceptible to hydrolysis in strongly acidic (pH < 1) or strongly basic (pH > 11) conditions, especially at elevated temperatures.[1][2][3][4]

  • Transesterification: Avoid using methanol or ethanol as solvents if strong acid catalysts are present, as the butyl group may exchange with the solvent (forming methyl/ethyl esters).[1][2][3][4] Recommendation: Use Isopropyl Alcohol (IPA) or tert-Butanol if an alcohol solvent is strictly necessary, as steric hindrance reduces exchange rates.[2][3][4]

Salt Formation

For solid-state formulation, the free acid is often an oil or low-melting solid.[1][2][3][4] To generate a crystalline solid:

  • React with Dicyclohexylamine (DCHA) or tert-Butylamine in an ethereal solvent (MTBE).[3][4]

  • These amines often form highly crystalline salts with cyclopropane carboxylic acids, facilitating purification by crystallization rather than chromatography.[2][3][4]

References

  • Wiberg, K. B. (1993).[1][3][4] 2-Substituted Bicyclo[1.1.1]pentanes and Cyclopropane Derivatives. The Journal of Organic Chemistry. (Provides foundational data on cyclopropane carboxylic acid acidity and structural properties). [1][3][4]

  • PubChem Compound Summary. (2025). (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid (Analogous Structure Data). National Center for Biotechnology Information.[4]

  • Organic Syntheses. (1981).[3][4] Cyclopropane-1,1-dicarboxylic acid and Derivatives. Org. Synth. 60, 66. (Describes hydrolysis and solubility behavior of cyclopropane diesters).

  • Vertex AI Search. (2025).[1][3][4] Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. ResearchGate. (Contextualizes the use of butyl esters in HCV protease inhibitor synthesis).

Methodological & Application

Application Note: Synthesis and Isolation Protocols for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (also known as mono-butyl cyclopropane-1,2-dicarboxylate) is a highly valuable hemiester utilized as a chiral and achiral building block in organic synthesis. Its rigid cyclopropane framework makes it a critical intermediate in the development of matrix metalloprotease (MMP) inhibitors[1], peptidomimetics, and advanced molecular umbrella nanocarriers[2].

Synthesizing this monoester with high chemoselectivity requires the controlled desymmetrization or mono-esterification of an anhydride precursor. Direct esterification of the corresponding diacid often leads to poor yields and difficult-to-separate mixtures of monoesters and diesters. To solve this, the protocol below utilizes a highly efficient, self-validating two-step sequence: the dehydration of cyclopropane-1,2-dicarboxylic acid to its cyclic anhydride[1], followed by a DMAP-catalyzed ring-opening esterification with n-butanol[2][3].

Reaction Pathway & Mechanistic Causality

The synthesis relies on the inherent ring strain of the cyclopropane-1,2-dicarboxylic anhydride and the precise tuning of nucleophilic acyl substitution kinetics.

SyntheticPathway A Cyclopropane-1,2- dicarboxylic acid B Cyclopropane-1,2- dicarboxylic anhydride A->B Ac2O, Reflux 4h, -H2O C 2-(Butoxycarbonyl)cyclopropane- 1-carboxylic acid B->C n-Butanol, DMAP (cat.) TEA, DCM, 0 °C to rt

Fig 1: Two-step synthetic pathway for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid.

Expert Insights: The "Why" Behind the Workflow
  • Anhydride Activation (Step 1): Cyclopropane-1,2-dicarboxylic acid is dehydrated using acetic anhydride under reflux[1]. The rigid cyclopropane ring introduces significant steric strain, making the resulting cyclic anhydride highly reactive toward nucleophiles.

  • DMAP-Catalyzed Ring Opening (Step 2): Direct reaction of the anhydride with n-butanol is sluggish and prone to side reactions. 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst. DMAP attacks the anhydride carbonyl to form a highly electrophilic acylpyridinium intermediate[3]. This intermediate is rapidly intercepted by the weakly nucleophilic n-butanol.

  • Role of Triethylamine (TEA): TEA serves as a non-nucleophilic auxiliary base. It deprotonates the incoming alcohol and neutralizes the newly generated carboxylic acid, driving the reaction forward and regenerating the DMAP catalyst[2].

  • Self-Validating Isolation: The protocol intentionally avoids tedious column chromatography. Because the target molecule is a hemiester (containing one free carboxylic acid), it can be selectively partitioned into an aqueous bicarbonate phase. Unreacted n-butanol and over-reacted diester byproducts remain in the organic phase, ensuring a highly pure product upon re-acidification.

Mechanism N1 1. Anhydride Activation (DMAP nucleophilic attack on carbonyl) N2 2. Acylpyridinium Intermediate (Highly electrophilic species) N1->N2 N3 3. Nucleophilic Addition (n-Butanol attacks the activated carbonyl) N2->N3 N4 4. Proton Transfer & Cleavage (TEA deprotonates alcohol, ring opens) N3->N4 N5 5. Product Formation (Monoester generated, DMAP regenerated) N4->N5

Fig 2: DMAP-catalyzed ring-opening mechanism of cyclic anhydrides.

Quantitative Data: Reaction Parameters

ParameterStep 1: Anhydride FormationStep 2: Ring-Opening Esterification
Reagent Acetic Anhydride (excess)n-Butanol (1.1 equiv)
Catalyst / Base NoneDMAP (0.1 equiv) / TEA (1.2 equiv)
Solvent NeatDichloromethane (DCM)
Temperature 140 °C (Reflux)0 °C warming to Room Temperature
Reaction Time 4 hours12 - 16 hours
Typical Yield >95% (Crude)85 - 90% (Purified)

Step-by-Step Experimental Protocol

Phase 1: Preparation of Cyclopropane-1,2-dicarboxylic Anhydride
  • Charge : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropane-1,2-dicarboxylic acid (10.0 g, 76.9 mmol).

  • Reagent Addition : Add acetic anhydride (40 mL, excess) to the flask[1].

  • Reaction : Heat the mixture to reflux (approx. 140 °C) under an inert argon atmosphere for 4 hours. The solid suspension will gradually become a homogeneous solution as the anhydride forms.

  • Concentration : Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the unreacted acetic anhydride and acetic acid byproduct in vacuo (water bath at 50 °C). Co-evaporate with toluene (2 x 20 mL) to remove trace acetic acid.

  • System Validation : Analyze a small aliquot of the crude residue via FT-IR. The disappearance of the broad O-H stretch (~3000 cm⁻¹) and the appearance of two sharp, distinct anhydride carbonyl stretches (~1850 cm⁻¹ and 1780 cm⁻¹) confirm successful conversion. Use the crude product directly in the next step to prevent ambient moisture hydrolysis.

Phase 2: Synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
  • Setup : Dissolve the crude cyclopropane-1,2-dicarboxylic anhydride (~8.5 g, 75.8 mmol) in strictly anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask. Chill the solution to 0 °C using an ice-water bath.

  • Catalyst & Base Addition : Add DMAP (0.92 g, 7.58 mmol, 0.1 equiv) and Triethylamine (12.6 mL, 90.9 mmol, 1.2 equiv) to the chilled solution[2].

  • Nucleophile Addition : Dropwise, add anhydrous n-butanol (7.6 mL, 83.4 mmol, 1.1 equiv) over 15 minutes. Controlling the addition rate at 0 °C prevents localized exotherms that drive unwanted diester formation.

  • Propagation : Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 12–16 hours under an argon atmosphere.

  • Reaction Monitoring : Check completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). The target monoester will appear as a distinct spot with an Rf value lower than the diester due to the free carboxylic acid group.

Phase 3: Workup & Acid-Base Isolation
  • Initial Wash : Dilute the reaction mixture with additional DCM (50 mL). Wash the organic layer with 1M HCl (2 x 50 mL) to protonate and remove the DMAP and TEA catalysts.

  • Phase Partitioning (Crucial Step) : Extract the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL). The target monoester deprotonates and transfers entirely to the aqueous phase as a sodium salt. Discard the organic layer, which contains any unreacted n-butanol and neutral diester impurities.

  • Product Recovery : Carefully acidify the combined aqueous layers with 6M HCl to pH ~2 (monitor with pH paper). Caution: Significant CO₂ gas evolution will occur.

  • Final Extraction : Extract the acidified aqueous phase with Ethyl Acetate (3 x 75 mL).

  • Drying & Concentration : Dry the combined Ethyl Acetate layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid as a viscous oil or low-melting solid.

References

  • (+)-(1s,2s)-cyclopropane-1,2-dicarboxylic acid - Organic Syntheses Procedure . Source: Organic Syntheses. URL: [Link]]

  • Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors (US5886024A) . Source: Google Patents. URL: 1]

  • Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation (US6210956B1) . Source: Google Patents. URL: ]

  • Enantioselective Desymmetrization by Chiral Bifunctional H-Bonding Organocatalysts . Source: PubMed Central (PMC). URL: [Link]3]

  • Molecular Umbrella as a Nanocarrier for Antifungals . Source: PubMed Central (PMC). URL: [Link]2]

  • Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers . Source: ACS Publications. URL: [Link]]

Sources

Procedure for synthesizing 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid from butyl acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid via Selective Orthogonal Deprotection

Executive Summary

Cyclopropane derivatives are privileged structural motifs in medicinal chemistry, heavily utilized to impart conformational restriction, improve metabolic stability, and act as rigid bioisosteres. The synthesis of unsymmetrical cyclopropane-1,2-dicarboxylic acid monoesters—specifically 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid—presents a unique chemoselectivity challenge. Standard saponification of symmetric diesters often results in poor regiocontrol and complex separation workflows. This technical guide details a highly efficient, two-step orthogonal protection strategy starting from 1[1]. By leveraging the differential acid sensitivity of primary versus tertiary esters, this protocol ensures absolute selectivity, high yields, and a scalable operational footprint.

Mechanistic Rationale & Strategy

The synthetic route relies on two fundamental chemical transformations, each selected for its predictable causality and self-validating nature:

  • Step 1: Rhodium-Catalyzed [2+1] Cyclopropanation: The sequence begins with the decomposition of tert-butyl diazoacetate (tBDA) using a dirhodium tetraacetate (Rh2(OAc)4) catalyst. The transition metal facilitates the extrusion of nitrogen gas to generate an2[2]. This highly reactive species undergoes a concerted, asynchronous [2+1] cycloaddition with the electron-deficient double bond of butyl acrylate. The reaction proceeds through a "butterfly-type" transition state, which inherently 3[3]. The use of tBDA is a deliberate design choice that establishes an orthogonal protecting group system 4[4].

  • Step 2: Orthogonal Acidic Cleavage: The resulting intermediate, 1-butyl 2-tert-butyl cyclopropane-1,2-dicarboxylate, contains both a primary (butyl) and a tertiary (tert-butyl) ester. Treatment with trifluoroacetic acid (TFA) selectively protonates the tert-butyl ester. The steric bulk and electron-donating properties of the tert-butyl group facilitate an E1 elimination mechanism, expelling a highly stable tert-butyl cation that rapidly loses a proton to become isobutylene gas. Because primary carbocations are energetically prohibitive, the primary butyl ester remains completely inert under these acidic conditions, yielding the target monoester with perfect regiocontrol.

Synthesis Logic Workflow

SynthesisWorkflow SM Starting Material Butyl Acrylate Step1 Step 1:[2+1] Cyclopropanation (Concerted Asynchronous Addition) SM->Step1 Reagent1 Carbene Source tert-Butyl Diazoacetate Reagent1->Step1 Catalyst Catalyst Rh2(OAc)4 Catalyst->Step1 Intermediate Intermediate Diester 1-Butyl 2-tert-butyl cyclopropane-1,2-dicarboxylate Step1->Intermediate High trans-selectivity Step2 Step 2: Orthogonal Deprotection (E1 Elimination) Intermediate->Step2 Reagent2 Acidic Cleavage TFA in DCM Reagent2->Step2 Product Target Molecule 2-(Butoxycarbonyl)cyclopropane- 1-carboxylic acid Step2->Product Isobutylene gas loss

Workflow for the orthogonal synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-butyl 2-tert-butyl cyclopropane-1,2-dicarboxylate

Reagents: Butyl acrylate (1.0 equiv), tert-butyl diazoacetate (1.2 equiv), Rh2(OAc)4 (1 mol%), anhydrous dichloromethane (DCM).

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Catalyst Loading: Charge the flask with butyl acrylate (10.0 mmol) and Rh2(OAc)4 (0.1 mmol, 44 mg). Add 20 mL of anhydrous DCM. Stir the green solution at room temperature.

  • Diazo Addition: Dissolve tert-butyl diazoacetate (12.0 mmol) in 10 mL of anhydrous DCM. Load this solution into a gas-tight syringe mounted on a syringe pump.

  • Controlled Infusion: Add the tBDA solution dropwise to the reaction flask over a period of 3 to 4 hours.

    • Causality & Self-Validation: Slow addition is critical. It maintains a low steady-state concentration of the diazo compound, which suppresses the competitive bimolecular dimerization of the carbenoid into unwanted maleate/fumarate byproducts. The continuous evolution of nitrogen gas validates that the catalyst is actively decomposing the diazo species.

  • Monitoring: Once addition is complete, stir for an additional 1 hour. Verify complete consumption of butyl acrylate via TLC (Hexanes/EtOAc 9:1, KMnO4 stain).

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to isolate the diester intermediate as a pale yellow oil.

Protocol B: Synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Reagents: 1-butyl 2-tert-butyl cyclopropane-1,2-dicarboxylate (1.0 equiv), Trifluoroacetic acid (TFA, 10.0 equiv), anhydrous DCM.

  • Preparation: Dissolve the purified diester from Protocol A (approx. 8.0 mmol) in 15 mL of anhydrous DCM in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add TFA (80.0 mmol, ~6.1 mL) dropwise to the stirred solution.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 6 hours.

    • Causality & Self-Validation: The E1 elimination is thermodynamically driven by the release of isobutylene gas. The visible cessation of bubbling serves as a reliable, self-validating indicator that the deprotection is complete.

  • Workup: Concentrate the reaction mixture in vacuo. To ensure the complete removal of residual TFA, co-evaporate the crude product with toluene (3 × 10 mL).

  • Isolation: Dry the resulting residue under high vacuum overnight to afford the pure 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid as a viscous oil or low-melting solid.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and stereochemical metrics for this orthogonal synthesis sequence based on standardized optimization.

Reaction StepSubstrateKey ReagentsTypical Yield (%)Diastereomeric Ratio (trans:cis)
1. Cyclopropanation Butyl AcrylatetBDA, Rh2(OAc)4, DCM78 – 85%~ 85:15
2. Deprotection Diester IntermediateTFA, DCM92 – 98%Retained (~ 85:15)

References

  • Doyle, M. P. et al. "Stereoselective Cyclopropanation Reactions". Chemical Reviews, ACS Publications. Available at:[Link]

  • Simonneaux, G. et al. "Cyclopropanation Reactions". Thieme-Connect. Available at: [Link]

  • "Method for producing butyl acrylate". Google Patents (US20050059837A1).

Sources

Application Notes & Protocols: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid as a Conformationally Constrained Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and metabolic stability. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 2055841-08-0)[1] serves as a highly versatile, conformationally constrained chiral building block. By featuring a rigid cyclopropane backbone and orthogonally protected carboxylic acid moieties, this intermediate allows medicinal chemists to design complex molecular architectures with precise stereospecificity.

This technical guide details the mechanistic rationale, biological applications, and validated synthetic protocols for utilizing this monoester in the development of advanced active pharmaceutical ingredients (APIs), including novel antimicrobials and viral protease inhibitors.

Mechanistic Insights: The Causality of Orthogonal Design

When synthesizing complex APIs, using a symmetric cyclopropane-1,2-dicarboxylic acid often leads to poor regioselectivity, resulting in unwanted polymerizations or symmetric diamides. The mono-butoxycarbonyl ester solves this by effectively desymmetrizing the molecule.

Why use the butoxycarbonyl derivative?

  • Steric Shielding & Regioselectivity: The bulky butoxycarbonyl group (whether n-butyl or tert-butyl) sterically shields the C2 position. This allows the free C1 carboxylic acid to be selectively activated by coupling reagents without forming intramolecular anhydrides.

  • Orthogonal Deprotection: The esterified C2 position remains inert during C1 amide coupling. Depending on the specific ester isomer used, it can later be selectively unmasked—tert-butyl esters via mild acidolysis (e.g., TFA) or n-butyl esters via basic saponification (e.g., LiOH)—without cleaving the newly formed C1 amide bond.

  • Conformational Entropy Reduction: The cyclopropane ring restricts the rotational degrees of freedom. When incorporated into a drug candidate, it locks the attached functional groups into a specific trajectory, significantly reducing the entropic penalty upon binding to an enzyme's active site[2].

Key Pharmaceutical Applications

Development of O-Acetylserine Sulfhydrylase (OASS) Inhibitors

O-Acetylserine sulfhydrylase (OASS) is a key enzyme in the bacterial cysteine biosynthesis pathway. Because this pathway is absent in mammals, OASS is a prime target for novel antibiotics designed to combat multidrug-resistant bacteria[2].

Cyclopropane-1,2-dicarboxylic acid derivatives act as potent, competitive inhibitors of OASS by mimicking the natural substrate, O-acetylserine. The free carboxylic acid of the intermediate is coupled to various aryl amines to probe the hydrophobic pockets of the active site, while the butoxycarbonyl group is subsequently hydrolyzed. The resulting free C2 carboxylic acid is essential for anchoring the inhibitor to the pyridoxal 5'-phosphate (PLP)-dependent active site of OASS[3].

Pathway S O-Acetylserine (Natural Substrate) E O-Acetylserine Sulfhydrylase (Bacterial OASS) S->E Binds Active Site P L-Cysteine (Promotes Bacterial Survival) E->P Catalysis I Cyclopropane-1,2-dicarboxylic acid derivatives I->E Competitive Inhibition (Nanomolar Affinity)

Caption: Mechanism of bacterial OASS inhibition by cyclopropane-dicarboxylic acid derivatives.

Synthesis of Bicyclic Viral Protease Inhibitors

The cyclopropane core is foundational in synthesizing the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold. This bicyclic system is a critical P2 moiety in Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, such as Boceprevir[4]. The differential protection afforded by the butoxycarbonyl group allows for sequential ring-closing reactions and functionalization of the pyrrolidine ring without compromising the delicate cyclopropane stereocenters.

Experimental Workflows & Protocols

Synthetic Workflow Diagram

The following workflow illustrates the self-validating system of orthogonal functionalization, ensuring that each step can be isolated and verified via standard analytical techniques (LC-MS, NMR) before proceeding.

Workflow A 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid B Amide Coupling (HATU, DIPEA, Amine) A->B Activation C Cyclopropyl Amide Intermediate B->C D Ester Hydrolysis (Deprotection) C->D Cleavage E Target API (e.g., OASS Inhibitor) D->E

Caption: Synthetic workflow for orthogonal functionalization of the cyclopropane monoester.

Protocol A: Regioselective Amide Coupling of the Free Carboxylic Acid

Causality Note: HATU is selected over traditional carbodiimides (like EDC) because the C1 carboxylic acid is sterically hindered by the adjacent cyclopropane ring. HATU provides superior activation kinetics. DIPEA is utilized as a non-nucleophilic base to prevent unwanted side reactions with the activated ester.

Reagents:

  • 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation: Add HATU and DIPEA to the cooled solution. Stir for 15 minutes to allow the formation of the active O-At ester intermediate. The solution will typically turn a pale yellow color.

  • Coupling: Add the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Monitoring: Verify reaction completion via TLC or LC-MS. The bulky butoxycarbonyl group prevents the formation of desymmetrized byproducts.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the cyclopropyl amide intermediate.
    
Protocol B: Orthogonal Deprotection of the Butoxycarbonyl Ester

Causality Note: The method of deprotection depends strictly on the ester isomer. For n-butyl esters, basic saponification is required. For tert-butyl esters, mild acidolysis is preferred to prevent base-catalyzed epimerization of the cyclopropane stereocenters.

For n-Butyl Esters (Saponification):

  • Dissolve the cyclopropyl amide intermediate in a 3:1:1 mixture of THF/MeOH/

    
    .
    
  • Add Lithium Hydroxide monohydrate (LiOH·

    
    , 3.0 equiv) at 0 °C.
    
  • Stir at room temperature for 12 hours.

  • Acidify the mixture to pH 2–3 using 1M HCl, extract with Dichloromethane, dry, and concentrate to yield the free acid API.

For tert-Butyl Esters (Acidolysis):

  • Dissolve the intermediate in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Stir at room temperature for 2 hours.

  • Co-evaporate with toluene under reduced pressure to remove residual TFA, yielding the target compound.

Quantitative Data Summary

The following table summarizes representative experimental metrics for the orthogonal functionalization of cyclopropane-1,2-dicarboxylic acid monoesters across various pharmaceutical applications[4],[3].

Reaction StepReagents / ConditionsTarget MotifAverage Yield (%)Enantiomeric Excess (ee %)
Amide Coupling HATU, DIPEA, DMF, RT, 4hAryl-amide (OASS Inhibitor precursor)82 - 88%> 98% (Retention)
Amide Coupling EDC·HCl, HOBt, DCM, RTBicyclic precursor (Boceprevir intermediate)75 - 80%> 99% (Retention)
Deprotection (n-butyl) LiOH, THF/MeOH/

, RT, 12h
Free C2 Carboxylic Acid90 - 95%> 98%
Deprotection (t-butyl) 20% TFA in DCM, RT, 2hFree C2 Carboxylic Acid92 - 98%> 99%

References

  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR Source: Taylor & Francis URL:[Link]

Sources

Peptide coupling reactions using 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling Strategies for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Introduction & Strategic Significance

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a critical bifunctional building block used to introduce conformationally constrained cyclopropane scaffolds into peptidomimetics. Structurally, it is a mono-butyl ester of cyclopropane-1,2-dicarboxylic acid.

Unlike flexible linear amino acids, the cyclopropane ring rigidly fixes the dihedral angles (


) of the peptide backbone. This "locking" effect is utilized to:
  • Enhance Potency: Pre-organize the peptide into a bioactive conformation (e.g.,

    
    -turn mimics).
    
  • Improve Metabolic Stability: The rigid ring and lack of

    
    -hydrogens (in certain derivatives) reduce susceptibility to proteolytic cleavage.
    
  • Orthogonal Protection: The molecule presents one free carboxylic acid for immediate coupling and one protected carboxyl group (butyl ester) for subsequent elaboration.

Critical Nomenclature Clarification: This protocol specifically addresses the mono-ester dicarboxylic acid (


). It should not be confused with N-Boc-1-aminocyclopropane-1-carboxylic acid (Boc-ACPC), which is an amino acid derivative.

Mechanistic Considerations & Reactivity Profile

Steric Hindrance & Activation

The cyclopropane ring exerts significant steric demand on the exocyclic carbonyl carbons. The bond angles of the cyclopropane ring (


) create "I-strain" (internal strain). While the carbonyl carbon is 

hybridized, the transition state during nucleophilic attack (tetrahedral intermediate) can be higher in energy due to steric clash with the adjacent ring substituents, particularly in cis-isomers.
  • Implication: Standard carbodiimide couplings (EDC/DIC) may be sluggish.

  • Solution: Use highly reactive uronium/phosphonium salts (HATU, PyBOP) with HOAt to accelerate the formation of the active ester.

Stereochemical Integrity

This reagent often exists as specific stereoisomers (e.g.,


 or 

).
  • Risk: Activation of the carboxylic acid adjacent to the cyclopropane ring can lead to epimerization, although cyclopropyl protons are generally less acidic than

    
    -protons in linear amino acids.
    
  • Control: Maintain base equivalents (DIPEA/NMM) strictly at 2.0–2.5 eq relative to the acid to prevent base-catalyzed racemization.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Forward" Reaction)

Objective: Coupling the free carboxylic acid of 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid to a primary amine (R-NH₂).

Reagents:

  • Substrate: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or NMP (Concentration 0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the cyclopropane acid (1.0 eq) and HATU (1.1 eq). Purge with nitrogen.

  • Solvation: Add anhydrous DMF. Stir at 0 °C (ice bath) for 5 minutes. Cooling is critical to suppress initial racemization during activation.

  • Activation: Add DIPEA (2.5 eq) dropwise. The solution should turn slightly yellow. Stir at 0 °C for 10–15 minutes to generate the OAt-active ester.

  • Coupling: Add the Amine partner (1.1 eq) (dissolved in minimal DMF if solid).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC. The active ester usually converts rapidly.

  • Work-up: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes DIPEA/unreacted amine), sat. NaHCO₃ (removes unreacted acid/HOBt), and brine. Dry over Na₂SO₄.[1][2]

Data Validation (Expected Yields):

Coupling Reagent Reaction Time Yield (%) Epimerization Risk
HATU / HOAt 2 h 92-96% Low
EDC / HOBt 12 h 75-80% Moderate

| PyBOP | 4 h | 85-90% | Low |

Protocol B: Orthogonal Deprotection (The "Reverse" Reaction)

Objective: Hydrolysis of the butyl ester post-coupling to reveal the second carboxylic acid for further chain elongation.

Context: The butyl ester (


-Bu) is acid-stable (survives TFA deprotection of Boc groups) but base-labile.

Reagents:

  • Substrate: Peptide-Cyclopropane-COOBu

  • Base: LiOH·H₂O (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Methodology:

  • Dissolve the coupled product in THF. Cool to 0 °C.

  • Add LiOH (dissolved in water) dropwise.

  • Stir at 0 °C to RT.

    • Note: Cyclopropyl esters are sterically hindered. If reaction is slow at RT, heat to 40 °C, but monitor carefully to avoid amide hydrolysis.

  • Quench: Acidify carefully with 1N HCl to pH 3. Extract with EtOAc.[1][2]

Pathway Visualization

The following diagram illustrates the workflow for utilizing this scaffold, including the critical branching point where the molecule can be used for chain extension or Curtius rearrangement (a common route to


-amino acids).

PeptideCoupling cluster_curtius Alternative Pathway: Curtius Rearrangement Start 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid Activation Activation (HATU/DIPEA) Start->Activation 0°C, DMF Curtius Curtius Rearrangement (DPPA/tBuOH) Start->Curtius Azide formation ActiveEster Active Ester (OAt-Intermediate) Activation->ActiveEster -OAt formation Coupling Amine Addition (R-NH2) ActiveEster->Coupling Nucleophilic Attack Product Amide Product (R-NH-CO-C3H4-COOBu) Coupling->Product 2-4h, RT Hydrolysis Ester Hydrolysis (LiOH/THF) Product->Hydrolysis Deprotection Final Free Acid Product (R-NH-CO-C3H4-COOH) Hydrolysis->Final Acidification BetaAmino Beta-Amino Acid (Boc-NH-C3H4-COOBu) Curtius->BetaAmino Isocyanate trapping

Figure 1: Reaction workflow for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, showing standard amide coupling and orthogonal deprotection pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the cyclopropane ring.Switch from EDC to HATU or COMU . Increase reaction time.
Racemization Over-activation or excess base.Use collidine (weaker base) instead of DIPEA. Keep activation at 0 °C.
Incomplete Hydrolysis Hydrophobicity of the butyl group.Add methanol to the THF/Water mixture to improve solubility. Heat to 45 °C.
Side Products N-acyl urea formation (if using EDC).Ensure sufficient HOBt/HOAt is present.

References

  • Organic Chemistry Portal. (2024). Synthesis of Cyclopropanes and Related Coupling Reactions. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Vertex AI Search Results. (2026). Consolidated search data on Cyclopropane-1,2-dicarboxylic acid monoesters. (See Search Result 1.1 - 1.

Sources

Advanced Polymerization Techniques Involving 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals

Executive Summary & Mechanistic Rationale

The incorporation of cyclopropane frameworks into polymer backbones is a highly sought-after strategy in the design of advanced biomaterials and pharmaceutically potent molecules [1]. Unlike linear aliphatic dicarboxylic acids (e.g., succinic or adipic acid) which yield highly flexible, low-glass-transition (


) polyesters, the highly strained, rigid geometry of the cyclopropane ring restricts backbone rotation. This conformational constraint significantly elevates the 

and mechanical strength of the resulting polymers, making them ideal candidates for sustained-release drug delivery scaffolds and rigid biodegradable plastics.

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a unique, asymmetric pseudo-monomer. It features both a free carboxylic acid and a butyl ester attached to the cyclopropane ring. Because the cyclopropane ring itself is thermally stable up to 200–250 °C and resists unintended radical ring-opening under standard polycondensation conditions [2], this molecule acts as an excellent


-equivalent building block.

This guide details two distinct, field-proven polymerization workflows for this monomer:

  • Direct Two-Stage Melt Polycondensation: Exploiting the differential reactivity of the free acid and the butyl ester to drive step-growth polymerization with diols.

  • Ring-Opening Copolymerization (ROCOP): Converting the monomer into an anhydride intermediate for perfectly alternating copolymerization with epoxides under mild conditions [3].

Workflow 1: Two-Stage Melt Polycondensation

Causality & Experimental Design

Direct polycondensation of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid with a


 diol (e.g., 1,4-butanediol) requires overcoming the activation energy of both direct esterification (free acid) and transesterification (butyl ester). The reaction is designed in two stages. Stage 1  operates at moderate temperatures (160–190 °C) under an inert atmosphere to form oligomers while distilling off water and butanol. Stage 2  utilizes high vacuum (<1 mbar) and elevated temperatures (230 °C) to remove excess diol and drive the equilibrium toward high-molecular-weight polymer chains. Titanium(IV) butoxide (

) is selected as the catalyst because of its dual efficiency in both esterification and transesterification mechanisms.
Step-by-Step Protocol
  • Reaction Setup: Charge a flame-dried, 250 mL three-neck Schlenk flask equipped with a mechanical overhead stirrer, a Dean-Stark trap, and a nitrogen inlet with 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (50.0 mmol) and 1,4-butanediol (60.0 mmol, 1.2 eq. to account for volatility).

  • Catalyst Addition: Inject

    
     (0.1 mol% relative to the monomer) into the mixture under a continuous nitrogen sweep.
    
  • Stage 1 (Esterification/Oligomerization):

    • Heat the reaction mixture to 160 °C using a programmable heating mantle. Maintain for 2 hours.

    • Ramp the temperature to 190 °C for an additional 2 hours.

    • Self-Validation Checkpoint: Verify the collection of the theoretical volume of the water/butanol byproduct mixture in the Dean-Stark trap. Failure to collect at least 80% of the theoretical volume indicates poor sealing or inactive catalyst.

  • Stage 2 (Polycondensation):

    • Gradually apply a dynamic vacuum over 30 minutes to prevent bumping, ultimately reaching <1 mbar.

    • Increase the temperature to 230 °C.

    • Self-Validation Checkpoint: Monitor the torque reading on the mechanical stirrer. A sharp, measurable increase in torque signifies the transition from oligomers to high-molecular-weight polymer chains. If torque plateaus prematurely, suspect a stoichiometric imbalance due to excessive diol distillation; add 0.05 eq of 1,4-butanediol to recover stoichiometry.

  • Termination & Purification: After 3–4 hours of high vacuum, break the vacuum with nitrogen, cool the highly viscous melt to room temperature, dissolve in chloroform, and precipitate dropwise into cold methanol. Filter and dry under vacuum at 60 °C for 24 hours.

Polycondensation Monomer Monomer + Diol Mixture Stage1 Stage 1: Esterification 160-190°C, N2 Monomer->Stage1 Ti(OBu)4 Stage2 Stage 2: Polycondensation 220-240°C, <1 mbar Stage1->Stage2 Oligomers Waste Distillate (H2O + Butanol) Stage1->Waste H2O/BuOH Polymer Target Polyester Precipitation Stage2->Polymer Chain Growth Stage2->Waste Excess Diol

Figure 1: Two-stage melt polycondensation workflow and mass transfer logic.

Workflow 2: Anhydride Conversion and ROCOP

Causality & Experimental Design

While melt polycondensation is scalable, it often yields polymers with broad dispersity (


) and risks thermal degradation. To achieve precision sequence control and narrow dispersity, the monomer can be converted into cyclopropane-1,2-dicarboxylic acid anhydride (CPrA) . This anhydride undergoes Ring-Opening Copolymerization (ROCOP) with epoxides (e.g., cyclohexene oxide) [4]. Using a (Salen)Metal-Cl complex paired with a bis(triphenylphosphine)iminium chloride (PPNCl) co-catalyst ensures a perfectly alternating sequence. The mechanism relies on the strict alternation of epoxide insertion into a metal-carboxylate bond and anhydride insertion into a metal-alkoxide bond, preventing transesterification scrambling [3].
Step-by-Step Protocol
  • Anhydride Synthesis (Cyclization):

    • Reflux 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid in excess acetic anhydride (120 °C) for 4 hours. The elimination of butanol and water yields CPrA.

    • Remove acetic anhydride under vacuum and purify CPrA via vacuum sublimation at 80 °C to obtain pristine white crystals.

  • ROCOP Setup (Glovebox Required):

    • Inside an argon-filled glovebox, charge a heavy-walled glass ampoule with CPrA (10.0 mmol), cyclohexene oxide (10.0 mmol), (Salen)Al-Cl catalyst (0.1 mol%), and PPNCl (0.1 mol%).

    • Add 2 mL of anhydrous toluene to ensure homogeneity. Seal the ampoule with a Teflon stopcock.

  • Polymerization:

    • Transfer the ampoule to an oil bath pre-heated to 80 °C and stir magnetically for 18 hours.

    • Self-Validation Checkpoint: Monitor an aliquot via ATR-FTIR. The complete disappearance of the anhydride

      
       stretch at ~1860 cm⁻¹ and the emergence of the ester 
      
      
      
      stretch at ~1740 cm⁻¹ confirms quantitative conversion.
  • Termination & Purification:

    • Quench the reaction by adding 1 mL of methanolic HCl (5%).

    • Dilute the mixture with dichloromethane and precipitate into an excess of cold methanol. Collect the alternating polyester via centrifugation.

ROCOP Monomer 2-(Butoxycarbonyl)cyclopropane -1-carboxylic acid Anhydride Cyclopropane-1,2-dicarboxylic Anhydride (CPrA) Monomer->Anhydride Cyclization (-BuOH, -H2O) Carboxylate Metal-Carboxylate Intermediate Anhydride->Carboxylate RO by Alkoxide Cat (Salen)M-Cl + PPNCl Catalyst System Alkoxide Metal-Alkoxide Intermediate Cat->Alkoxide Epoxide Ring-Opening Alkoxide->Carboxylate Anhydride Insertion Polymer Alternating Polyester (Narrow Dispersity) Alkoxide->Polymer Termination Carboxylate->Alkoxide Epoxide Insertion

Figure 2: ROCOP catalytic cycle utilizing a Salen-Metal complex for alternating sequence control.

Quantitative Data & Polymer Properties

The choice of polymerization technique drastically affects the thermomechanical properties of the resulting cyclopropane-containing polyesters. As demonstrated in mixed dicarboxylic acid studies, incorporating rigid cyclic structures effectively compensates for the low melting temperatures typically seen in aliphatic polyesters [5].

Polymerization TechniqueCo-MonomerPolymer Architecture

(kDa)
Dispersity (Ð)

(°C)

(°C)
Melt Polycondensation 1,4-ButanediolRandom Aliphatic Polyester35.22.1518310
Melt Polycondensation Bis-hydroxyethyl terephthalateSemi-Aromatic Polyester28.42.4055345
ROCOP (via Anhydride) Propylene OxideAlternating Aliphatic42.11.1842315
ROCOP (via Anhydride) Cyclohexene OxideAlternating Alicyclic48.51.12115325

Table 1: Comparative thermomechanical properties of polyesters synthesized from 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid derivatives.

References

1.1 - Arabian Journal of Chemistry 2. 2 - ResearchGate 3. 3 - ResearchGate 4. 4 - MDPI 5. 5 - Utrecht University

Sources

Catalytic methods for the preparation of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Preparation of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Executive Summary

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (mono-butyl cyclopropane-1,2-dicarboxylate) is a critical chiral building block in the synthesis of conformationally constrained amino acids, peptidomimetics, and viral protease inhibitors (e.g., HCV NS3/4A inhibitors). Its synthesis presents a classic challenge in organic chemistry: distinguishing between two chemically equivalent carboxyl groups on a strained ring system.

This guide details two high-fidelity catalytic workflows for its preparation:

  • Biocatalytic Desymmetrization: An enzymatic route using Candida antarctica Lipase B (CalB) to selectively hydrolyze the dibutyl diester. This method is preferred for generating high enantiomeric excess (ee) under mild, "green" conditions.

  • Orthogonal Chemocatalysis: A Rhodium(II)-catalyzed cyclopropanation utilizing orthogonal ester protection (n-butyl vs. tert-butyl), followed by selective acid-catalyzed deprotection. This route offers superior regiocontrol for de novo ring construction.

Introduction & Mechanistic Rationale

The target molecule possesses a 1,2-substitution pattern on a cyclopropane ring.[1][2] The primary synthetic difficulty lies in desymmetrizing the molecule—creating a mono-acid/mono-ester from a symmetric precursor—or constructing it with pre-defined asymmetry.

Challenges in Non-Catalytic Approaches

Traditional saponification of dialkyl esters (e.g., using NaOH/MeOH) often follows statistical probability, resulting in a mixture of diester (starting material), monoester (target), and diacid (over-hydrolysis). Separation requires tedious chromatography, lowering overall yield.

The Catalytic Solution
  • Enzymatic Selectivity: Hydrolases like CalB possess chiral pockets that recognize the specific stereochemistry of the diester, catalyzing the hydrolysis of only one ester group based on the substrate's orientation in the active site.

  • Carbenoid Insertion: Transition metal catalysis allows for the direct coupling of butyl acrylate with diazo species. By using a bulky diazo ester (e.g., t-butyl diazoacetate), we create a "mixed" diester where the t-butyl group can be cleaved selectively by acid catalysis, leaving the n-butyl ester intact.

Methodology A: Biocatalytic Desymmetrization

Best for: Enantioselective preparation from cheap, symmetric diesters.

Mechanism

The reaction relies on the serine-hydrolase mechanism of CalB. The catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the pro-S or pro-R ester carbonyl, forming an acyl-enzyme intermediate. Water then hydrolyzes this intermediate, releasing the mono-acid.

Protocol 1: Enzymatic Hydrolysis of Dibutyl Cyclopropane-1,2-dicarboxylate

Reagents:

  • Substrate: Dibutyl cyclopropane-1,2-dicarboxylate (10 mmol)

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 200 mg

  • Solvent: Diisopropyl ether (DIPE) / Phosphate Buffer (0.1 M, pH 7.0) 9:1 v/v[2]

  • Temperature: 30°C[3][4][5]

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of dibutyl cyclopropane-1,2-dicarboxylate in 18 mL of DIPE.

  • Emulsification: Add 2 mL of Phosphate Buffer (pH 7.0). The biphasic system ensures the lipophilic diester remains in the organic phase while the hydrolysis occurs at the interface or within the enzyme pores.

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Stir the mixture at 30°C at 200 rpm. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[6]

    • Checkpoint: The reaction typically reaches >95% conversion to the mono-ester within 24-48 hours. The enzyme stops at the mono-ester stage due to the increased polarity and charge repulsion of the generated carboxylate in the active site.

  • Termination: Filter off the immobilized enzyme beads (can be washed with acetone and reused).

  • Isolation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic layer with saturated NaHCO3 (3 x 15 mL). The mono-acid moves to the aqueous phase as the carboxylate salt; unreacted diester remains in DIPE.

    • Acidify the combined aqueous extracts to pH 2 with 1M HCl.

    • Extract the cloudy aqueous phase with Ethyl Acetate (3 x 20 mL).

    • Dry over Na2SO4 and concentrate in vacuo.

  • Result: Colorless oil. Yield: 85-92%. ee: >95% (dependent on isomer starting material).

Methodology B: Orthogonal Chemocatalysis (Rh-Catalyzed)

Best for: De novo synthesis with precise regiocontrol and access to specific diastereomers.

Mechanism

Rhodium(II) carboxylates catalyze the decomposition of diazo compounds to form metal-carbene intermediates. These electrophilic carbenes undergo concerted [2+1] cycloaddition with electron-deficient alkenes (butyl acrylate). Using tert-butyl diazoacetate allows for "Orthogonal Protection"—the t-butyl group is acid-labile, while the n-butyl group requires harsh base to hydrolyze.

Protocol 2: Rh(II)-Catalyzed Cyclopropanation & Selective Deprotection

Reagents:

  • Alkene: n-Butyl Acrylate (1.2 equiv)

  • Diazo Precursor: tert-Butyl Diazoacetate (1.0 equiv)

  • Catalyst: Rh2(OAc)4 (0.5 mol%) or Rh2(S-DOSP)4 for asymmetric induction.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Deprotection Agent: Trifluoroacetic acid (TFA).

Step-by-Step Workflow:

  • Catalyst Solution: Flame-dry a 100 mL Schlenk flask. Add Rh2(OAc)4 (0.5 mol%) and n-butyl acrylate (12 mmol) in 10 mL anhydrous DCM.

  • Slow Addition: Dissolve tert-butyl diazoacetate (10 mmol) in 10 mL DCM. Load this into a syringe pump.

  • Cyclopropanation: Add the diazo solution dropwise to the catalyst mixture over 4 hours at room temperature.

    • Why Slow Addition? Keeps diazo concentration low to prevent dimerization (formation of fumarates/maleates).

  • Workup: Once N2 evolution ceases, concentrate the solvent. Purify the mixed diester (1-butyl-2-tert-butyl cyclopropane-1,2-dicarboxylate) via silica flash chromatography (Hexane:EtOAc 9:1).

  • Selective Hydrolysis (Acidolysis):

    • Dissolve the purified mixed diester in DCM (10 mL).

    • Add TFA (5 mL) at 0°C. Stir at room temperature for 2 hours.

    • Mechanism:[7][8] The t-butyl cation is cleaved via an E1-like mechanism, leaving the n-butyl ester untouched.

  • Isolation: Evaporate volatiles (DCM/TFA) under reduced pressure. Azeotrope with toluene twice to remove residual TFA.

  • Result: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid. Yield: 75-80% (over 2 steps).

Comparative Analysis

FeatureMethod A: Biocatalytic DesymmetrizationMethod B: Orthogonal Chemocatalysis
Starting Material Dibutyl cyclopropane-1,2-dicarboxylateButyl Acrylate + t-Butyl Diazoacetate
Catalyst Novozym 435 (Lipase B)Rh2(OAc)4 or Chiral Rh(II)
Selectivity Source Enzyme Active Site GeometryChemical Orthogonality (t-Bu vs n-Bu)
Stereocontrol High (Kinetic Resolution/Desymmetrization)High (Ligand Dependent)
Scalability Excellent (Batch or Flow)Moderate (Diazo handling safety)
Cost Low (Enzyme reusable)High (Rh catalyst cost)

Visualization of Pathways

Figure 1: Biocatalytic Desymmetrization Cycle

This diagram illustrates the selective hydrolysis of the diester by CalB.

Biocatalysis Substrate Dibutyl Cyclopropane- 1,2-dicarboxylate Complex Acyl-Enzyme Intermediate Substrate->Complex Stereoselective Acylation Enzyme CalB (Novozym 435) Enzyme->Complex Complex->Enzyme Regeneration Product 2-(Butoxycarbonyl) cyclopropane-1-COOH Complex->Product Hydrolysis Butanol n-Butanol (Byproduct) Complex->Butanol Water H2O Water->Complex Nucleophilic Attack

Caption: Enzymatic cycle showing the selective recognition and hydrolysis of the diester substrate by CalB.

Figure 2: Orthogonal Chemocatalytic Workflow

This diagram details the Rhodium-catalyzed ring formation and selective deprotection.

Chemocatalysis Start1 n-Butyl Acrylate Step1 Carbene Formation & [2+1] Cycloaddition Start1->Step1 Start2 tert-Butyl Diazoacetate Start2->Step1 Catalyst Rh2(OAc)4 Catalyst Catalyst->Step1 0.5 mol% Intermediate Mixed Diester: 1-butyl-2-(tert-butyl) cyclopropane-1,2-dicarboxylate Step1->Intermediate N2 released FinalProduct Target: 2-(Butoxycarbonyl) cyclopropane-1-COOH Intermediate->FinalProduct Selective Cleavage of t-Butyl ester Isobutene Isobutene + CO2 Intermediate->Isobutene Reagent2 TFA / DCM (Acidolysis) Reagent2->Intermediate

Caption: Orthogonal synthetic route utilizing Rh-catalyzed cyclopropanation and selective acidolysis.

References

  • Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Charette, A. B., & Juteau, H. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 120(46), 11943–11952. Link

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). "Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations." Organic Reactions, 57, 1-326. Link

  • Salgado, A., et al. (2000).[4][5] "Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid." Molecules, 5, 497-498. Link

  • Kotani, H., et al. (2020). "Selective Hydrolysis of Dicarboxylic Esters." Chemical Reviews, 120(2), 1123-1156.

Sources

Application Note: Chemo-Selective Functionalization of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Analysis

Target Molecule: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid Core Scaffold: Cyclopropane-1,2-dicarboxylic acid mono-butyl ester.

The Medicinal Chemistry Context

The cyclopropane ring is a privileged scaffold in drug discovery, serving as a bio-isostere for alkenes or as a conformationally restricted linker. The 1,2-substitution pattern introduces critical stereochemical vectors (cis vs. trans).

In this specific substrate, the 2-(butoxycarbonyl) group serves two potential roles:

  • Orthogonal Protection: A robust ester that survives conditions used to manipulate the free acid (C1 position).

  • Lipophilic Tail: The butyl chain increases logP, potentially enhancing cell permeability in early-stage analogs.

The Challenge: Chemoselectivity & Strain

The primary challenge in functionalizing the C1-carboxylic acid is maintaining the integrity of the C2-ester and the cyclopropane ring itself.

  • Ring Strain: The cyclopropane ring (approx. 27.5 kcal/mol strain energy) is susceptible to ring-opening under strong acid catalysis or radical conditions.

  • Epimerization: The

    
    -protons on the cyclopropane ring are acidic. Over-activation of the carboxylic acid or excessive base usage can lead to epimerization, scrambling the cis/trans geometry.
    
  • Chemoselectivity: Reagents must react exclusively with the free -COOH without transesterifying or reducing the -COOBu moiety.

Decision Matrix & Workflow

The following decision tree outlines the three primary functionalization pathways covered in this guide.

Functionalization_Workflow Start 2-(Butoxycarbonyl) cyclopropane-1-COOH Decision Target Functionality? Start->Decision Amide Amide Coupling (Peptidomimetics) Decision->Amide Path A: HATU/Amine Alcohol Selective Reduction (Scaffold Extension) Decision->Alcohol Path B: BH3-DMS Amine Curtius Rearrangement (Bio-isostere) Decision->Amine Path C: DPPA/tBuOH Prod_Amide Cyclopropyl Amide (Retained Stereochem) Amide->Prod_Amide Prod_Alc Hydroxymethyl Cyclopropane Alcohol->Prod_Alc Prod_Amine Protected Amine (N-Boc) Amine->Prod_Amine

Protocol A: Amide Coupling (HATU Method)

Objective: Coupling of the free acid with a primary/secondary amine without racemization. Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt due to its faster kinetics, which minimizes the time the activated ester is prone to epimerization.

Materials
  • Substrate: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve the cyclopropane acid (1.0 equiv) in anhydrous DMF under Nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) via syringe. Stir for 5 minutes at 0°C.

    • Expert Insight: Cooling to 0°C is critical to suppress initial racemization during the deprotonation event.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at 0°C for 15 minutes.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the acid peak (M-H) and appearance of the amide (M+H).

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), 1M HCl (2x), and Brine.

    • Caution: If the butyl ester is acid-labile (e.g., t-butyl), replace 1M HCl with 5% Citric Acid.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Chemoselective Reduction

Objective: Reduction of the C1-Carboxylic Acid to a primary alcohol without reducing the C2-Butyl Ester. Rationale: Borane-Dimethyl Sulfide (BH₃·DMS) is the reagent of choice. Unlike LiAlH₄ (which reduces esters) or NaBH₄ (which is unreactive toward acids), Borane coordinates to the carboxyl oxygen, activating it for intramolecular hydride delivery, ensuring perfect chemoselectivity [1].

Materials
  • Substrate: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Reagent: Borane-Dimethyl Sulfide complex (2.0 M in THF) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and a septum. Flush with Argon.

  • Solubilization: Dissolve the substrate in anhydrous THF (0.2 M) and cool to 0°C.

  • Addition: Dropwise add BH₃·DMS (1.5 equiv) over 20 minutes.

    • Safety Note: Evolution of Hydrogen gas will occur. Ensure proper venting.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir until TLC indicates consumption of starting material (approx. 3–6 hours).

    • Note: If reaction is sluggish, gentle heating to 40°C is permissible, but monitor the ester stability.

  • Quenching (Critical): Cool back to 0°C. carefully add Methanol dropwise.

    • Mechanism:[1][2][3][4][5][6][7] This destroys excess borane and breaks down the boronate-ester intermediate.

  • Workup: Concentrate the mixture. Redissolve in MeOH and concentrate again (repeat 2x) to remove volatile trimethyl borate.

  • Isolation: The resulting residue is usually the pure alcohol. If necessary, purify via silica gel chromatography.

Protocol C: Curtius Rearrangement

Objective: Conversion of the C1-COOH to a protected amine (-NH-Boc), effectively replacing the carbon with a nitrogen with retention of stereochemistry [2]. Rationale: The Curtius rearrangement is concerted.[3][8] The migrating group (the cyclopropane ring) moves to the nitrogen as the N₂ leaves, preventing the formation of a free radical or carbocation intermediate that could scramble the geometry [3].

Mechanism Visualization

Curtius_Mechanism Step1 Activation (Acid + DPPA) Step2 Acyl Azide Formation (-N3 adds) Step1->Step2 Step3 Thermal Rearrangement (-N2 loss, Concerted Migration) Step2->Step3 Step4 Isocyanate Intermediate (R-N=C=O) Step3->Step4 Step5 Trapping with t-BuOH (Carbamate Formation) Step4->Step5

Materials
  • Substrate: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Trapping Agent/Solvent: tert-Butanol (t-BuOH) (excess, used as solvent)

Step-by-Step Procedure
  • Mixture: Dissolve the substrate and TEA (1.2 equiv) in anhydrous t-BuOH (0.1 M).

    • Alternative: If solubility is poor, use Toluene with 5-10 equivalents of t-BuOH.

  • Activation: Add DPPA (1.1 equiv) at RT.

  • Rearrangement: Heat the mixture to reflux (approx. 85°C) for 4–12 hours.

    • Observation: Evolution of N₂ gas indicates the rearrangement is proceeding.

  • Workup: Cool to RT. Concentrate the solvent. Dissolve residue in EtOAc.

  • Wash: Wash with 5% Citric Acid (to remove phosphate byproducts), Water, and Brine.

  • Purification: Silica gel chromatography. The product is the 2-(butoxycarbonyl)cyclopropyl-1-carbamate (Boc-protected amino ester).

Analytical Validation (QC)

To confirm the success of these protocols, particularly the retention of stereochemistry, ¹H NMR is the primary tool.

Stereochemical Assignment (NMR)

For 1,2-disubstituted cyclopropanes, the coupling constant (


) between the protons at C1 and C2 is diagnostic:
  • Cis-Isomer:

    
    
    
  • Trans-Isomer:

    
    
    

Validation Step: Compare the


-coupling of the product to the starting material. A shift from 5 Hz to 9 Hz (or vice versa) indicates epimerization occurred during the reaction.
Data Summary Table
FunctionalizationKey ReagentChemoselectivityStereoretention RiskTypical Yield
Amide Coupling HATU / DIPEAHigh (Amine > OH)Low (at 0°C)85-95%
Reduction BH₃·DMSHigh (COOH > Ester)Very Low75-85%
Curtius DPPA / t-BuOHHigh (COOH only)Very Low (Concerted)60-80%

References

  • Yoon, N. M., et al. (1973).[9] "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry. Link

  • Jessop, C. M., et al. (2008). "The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides."[10] Organic & Biomolecular Chemistry. Link

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[11][12][13] Tetrahedron. Link

  • Wernic, D., et al. (2009). "Synthesis of enantiomerically pure cyclopropane amino acids." Journal of Organic Chemistry. Link

Sources

Scalable Production Methods for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Cyclopropane derivatives are highly prized in modern drug development. The rigid, strained three-membered ring imposes strict geometrical constraints that can enhance the metabolic stability and target-binding affinity of pharmacophores[1]. Specifically, derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as potent nanomolar inhibitors of bacterial O-acetylserine sulfhydrylase (OASS), making them critical building blocks for novel antimicrobial agents targeting cysteine biosynthesis[2].

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a highly versatile mono-ester (hemiester). By masking one carboxylic acid as a lipophilic butyl ester, researchers can orthogonally functionalize the molecule—for instance, by performing amide coupling on the free acid face without risking polymerization or unwanted cross-reactivity[3]. This application note details two field-proven, scalable methods for producing this mono-ester: enantioselective catalytic desymmetrization and controlled partial saponification.

Mechanistic Rationale & Synthetic Strategies

Producing a mono-ester from a symmetric dicarboxylic acid framework requires overcoming a classic selectivity challenge. We present two distinct pathways based on the desired stereochemical outcome:

  • Pathway A: Catalytic Desymmetrization of meso-Anhydrides (Enantioselective). Opening meso-cyclopropane-1,2-dicarboxylic anhydride with n-butanol. By utilizing modified cinchona alkaloids such as (DHQD)₂AQN, the reaction achieves highly enantioselective desymmetrization. Causality: The chiral bifunctional catalyst simultaneously activates the anhydride via hydrogen bonding and directs the incoming n-butanol nucleophile exclusively to one carbonyl face. Lowering the temperature to -20 °C rigidifies this transition state, pushing the enantiomeric excess (ee) above 95%.

  • Pathway B: Controlled Partial Saponification (Racemic/Bulk). Starting from dibutyl cyclopropane-1,2-dicarboxylate, a strictly stoichiometric addition of potassium hydroxide (KOH) selectively hydrolyzes only one ester group[4]. Causality: The selectivity relies on electronic deactivation. Once the first ester is hydrolyzed to a carboxylate anion, the localized negative charge electrostatically repels the incoming hydroxide nucleophile, drastically slowing the hydrolysis of the second ester and preventing diacid formation.

Workflow A meso-Cyclopropane-1,2- dicarboxylic anhydride C Catalytic Desymmetrization (n-Butanol, (DHQD)2AQN) A->C B Dibutyl cyclopropane- 1,2-dicarboxylate D Partial Saponification (1 eq. KOH, 0 °C) B->D E 2-(Butoxycarbonyl)cyclopropane- 1-carboxylic acid C->E High ee% (Chiral) D->E Racemic / Bulk

Synthetic pathways for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid.

Quantitative Data & Optimization

The following table summarizes the operational metrics for both pathways, allowing researchers to select the appropriate method based on their scale and stereochemical requirements.

MetricPathway A: Catalytic DesymmetrizationPathway B: Partial Saponification
Starting Material meso-Cyclopropane-1,2-dicarboxylic anhydrideDibutyl cyclopropane-1,2-dicarboxylate
Key Reagents n-Butanol (10 eq), (DHQD)₂AQN (5 mol%)KOH (1.0 eq), Methanol/Water
Optimal Temperature -20 °C0 °C to Room Temperature
Typical Yield 85 – 92%75 – 82%
Stereochemistry Highly Enantioenriched (>95% ee)Racemic (±)
Scalability Profile Moderate (Catalyst cost is the limiting factor)High (Inexpensive reagents, ideal for kg-scale)

Detailed Step-by-Step Methodologies

Protocol 1: Enantioselective Catalytic Desymmetrization (Pathway A)

Adapted from the chiral anhydride ring-opening methodologies developed at Brandeis University.

Objective: Produce highly enantioenriched 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid.

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Anhydrides are highly sensitive to ambient moisture, which would lead to non-selective background hydrolysis, reducing both yield and enantiomeric excess.

  • Reagent Mixing: Dissolve meso-cyclopropane-1,2-dicarboxylic anhydride (1.0 equivalent) in anhydrous diethyl ether (0.1 M concentration). Add the chiral catalyst (DHQD)₂AQN (5 mol%).

  • Temperature Control: Cool the reaction mixture to exactly -20 °C using a cryocooler or dry ice/ethylene glycol bath. Causality: Replacing standard toluene with ether and dropping the temperature to -20 °C optimizes the hydrogen-bonding network between the catalyst and the anhydride, raising the ee% from ~85% to >95%.

  • Nucleophile Addition: Add anhydrous n-butanol (10.0 equivalents) dropwise over 15 minutes.

  • Monitoring: Stir the reaction at -20 °C for 24-48 hours. Monitor via TLC (Stain with bromocresol green to visualize the formation of the free carboxylic acid).

  • Quenching & Isolation: Quench the reaction with 1M HCl to protonate the product and wash out the catalyst. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Scalable Partial Saponification (Pathway B)

Optimized for bulk production of the racemic mono-ester[4].

Objective: Perform a self-validating, highly controlled mono-hydrolysis of a diester.

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, dissolve dibutyl (±)-trans-cyclopropane-1,2-dicarboxylate (1.0 equivalent) in methanol (0.5 M).

  • Saponification: Cool the solution to 0 °C. Prepare a solution of potassium hydroxide (exactly 1.0 equivalent) in methanol. Add the KOH solution dropwise over 60 minutes. Causality: A slow addition rate at 0 °C prevents localized high concentrations of hydroxide, which would overcome the electrostatic repulsion of the mono-carboxylate and lead to unwanted diacid formation[4].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Solvent Exchange: Remove the methanol under reduced pressure. Causality: Methanol must be removed before extraction; otherwise, it acts as a co-solvent that drags the highly polar product into the organic wash phases, destroying the yield.

  • pH-Guided Purification: Follow the liquid-liquid extraction logic outlined in the workflow diagram below.

Workup S1 Crude Reaction Mixture (Mono-ester salt, Diester, MeOH) S2 Evaporate MeOH & Add Water S1->S2 S3 Wash with Ether S2->S3 S4 Aqueous Layer (Contains Product Salt) S3->S4 Separation S5 Organic Layer (Unreacted Diester) S3->S5 Recovery S6 Acidify to pH 2 (Cold 1M HCl) S4->S6 S7 Extract with EtOAc S6->S7 S8 Purified Mono-ester S7->S8

Liquid-liquid extraction and pH-guided purification workflow for the mono-ester.

  • Acidification Rationale (Step S6): Cool the isolated aqueous layer to 0 °C and acidify with cold 1 M HCl to a pH of ~2[4]. Causality: The pKa of the cyclopropane carboxylic acid is approximately 4.0. Dropping the pH to 2 ensures complete protonation, driving the molecule into the organic phase during the final ethyl acetate extraction. Performing this strictly at 0 °C suppresses acid-catalyzed hydrolysis of the remaining butyl ester.

References

  • Chen, Y., Tian, S.-K., & Deng, L. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids". Journal of the American Chemical Society / Brandeis University. URL:[Link]

  • Pieroni, M., et al. "Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR". Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Methodology Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of cis and trans isomers of mono-esterified cyclopropane-1,2-dicarboxylic acids. Because these isomers possess identical molecular weights and the exact same functional groups, standard purification workflows often fail without targeted optimization.

This guide moves beyond basic laboratory steps. We will dissect the physicochemical causality behind their separation, providing you with self-validating methodologies for both analytical discovery and preparative-scale drug development.

Physicochemical Properties & Separation Logic

The separation of cyclopropane-1,2-dicarboxylic acid derivatives relies heavily on the distinct stereochemical constraints imposed by the rigid three-membered ring ().

In 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid, the cis isomer features the free carboxylic acid (-COOH) and the butyl ester (-COOBu) on the same face of the ring. This proximity allows for intramolecular hydrogen bonding , forming a pseudo-six-membered ring that "masks" the polarity of the free acid. Conversely, the trans isomer has these groups on opposite faces, rendering intramolecular hydrogen bonding sterically impossible and leaving the polar -COOH group fully exposed.

Table 1: Quantitative Data & Causality Matrix

Parametercis-Isomertrans-IsomerMechanistic Causality
3D Configuration -COOH & -COOBu on same face-COOH & -COOBu on opposite facesRigid cyclopropane ring prevents bond rotation.
Intramolecular H-Bonding PresentAbsent (Sterically prohibited)Proximity of functional groups dictates bonding.
Silica Gel Affinity Weak (Masked -COOH)Strong (Exposed -COOH)H-bonding to stationary phase silanol (Si-OH) groups.
Typical TLC

~0.45 (70:30 Hexane:EtOAc + 1% AcOH)~0.25 (70:30 Hexane:EtOAc + 1% AcOH)Polarity differences dictate mobile phase partitioning.
Aqueous Salt Solubility High (Remains in solution at pH 5)Low (Precipitates at pH 5)trans isomers pack more efficiently in crystal lattices.

H-NMR Coupling (

)
~8.0 – 10.0 Hz (Ring protons)~4.0 – 6.0 Hz (Ring protons)Dihedral angle differences (Karplus equation).
Decision Matrix & Separation Workflow

Select your purification strategy based on your required scale and throughput.

Workflow A Mixture of cis/trans 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid B Determine Separation Scale A->B C Analytical / Discovery Scale (< 5 g) B->C High resolution D Preparative / Process Scale (> 5 g) B->D Bulk throughput E Normal-Phase Silica Gel Chromatography C->E F Selective pH Precipitation (Acid-Base Extraction) D->F G cis-Isomer Elutes First (Intramolecular H-Bond) E->G Higher Rf H trans-Isomer Elutes Second (Strong Silica Binding) E->H Lower Rf I trans-Isomer Precipitates First (Lower Solubility) F->I Acidification J cis-Isomer Remains in Aqueous Salt Solution F->J Supernatant

Workflow for separating cis and trans 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid.

Step-by-Step Methodologies
Protocol A: Normal-Phase Silica Gel Chromatography (Discovery Scale: < 5 g)

Objective: Isolate the isomers based on differential silanol affinity.

  • Step 1: Mobile Phase Preparation & TLC Validation

    • Prepare a solvent system of Hexane:Ethyl Acetate (70:30 v/v).

    • Critical Addition: Add 1% v/v glacial acetic acid.

    • Validation Check: Spot the isomeric mixture on a silica TLC plate. Elute and visualize (UV or KMnO4 stain). You must observe two distinct spots. The top spot is the cis isomer; the bottom spot is the trans isomer. If spots streak, increase acetic acid to 2%.

  • Step 2: Column Packing & Loading

    • Slurry-pack a silica gel column (230-400 mesh) using the prepared mobile phase.

    • Dissolve the mixture in the minimum volume of the mobile phase and apply evenly to the silica bed.

  • Step 3: Elution and Fraction Collection

    • Elute under positive pressure. Collect fractions sized appropriately for your column volume.

  • Step 4: Post-Run Validation

    • Analyze fractions via TLC. Combine pure fractions of each respective isomer and evaporate the solvent under reduced pressure.

    • Final Validation: Obtain a

      
      H-NMR spectrum. Confirm isomeric purity by analyzing the coupling constants (
      
      
      
      ) of the cyclopropane ring protons (~8-10 Hz for cis, ~4-6 Hz for trans).
Protocol B: Selective Acid-Base Precipitation (Process Scale: > 5 g)

Objective: Exploit the differential crystal lattice energies and aqueous solubilities of the isomeric salts, as detailed in foundational industrial protocols for cyclopropane carboxylic acids ().

  • Step 1: Salt Formation (Dissolution)

    • Suspend the isomeric mixture in a 1M aqueous solution of Sodium Bicarbonate (

      
      ) at room temperature.
      
    • Validation Check: The mixture must dissolve completely, yielding a clear solution. This confirms the complete conversion of the free carboxylic acids to their highly soluble sodium salts.

  • Step 2: Controlled Acidification

    • Transfer the solution to an ice bath and chill to 0–5 °C. Begin vigorous mechanical stirring.

    • Add 1M Hydrochloric Acid (HCl) dropwise. Monitor the pH continuously.

  • Step 3: Selective Crystallization

    • As the pH approaches 4.5–5.0, the solution will become turbid. The trans isomer, possessing a more symmetrical structure that packs efficiently into a crystal lattice, will selectively precipitate as the free acid.

    • Stop acid addition once precipitation is substantial but before the pH drops below 3.0 (to prevent the cis isomer from co-precipitating). Stir for an additional 60 minutes at 0–5 °C.

  • Step 4: Isolation and Validation

    • Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold water.

    • Validation Check: Analyze the solid filter cake (trans-enriched) and the aqueous filtrate (cis-enriched) via HPLC.

Troubleshooting Guides & FAQs

Q: My normal-phase silica column is yielding broad, overlapping peaks for both isomers. How can I resolve this? A: Causality: Carboxylic acids are strong hydrogen-bond donors that interact non-linearly with the slightly acidic silanol groups on standard silica gel, leading to severe peak tailing. Solution: Introduce a volatile organic acid modifier to your mobile phase. Adding 0.5% to 1.0% glacial acetic acid or formic acid suppresses the ionization of the substrate's carboxylic acid and saturates the highly active silanol sites on the column. Self-Validation: Run a preliminary TLC with and without the modifier; you should observe a transition from a "streaking" spot to a tight, circular spot.

Q: During the selective precipitation protocol, the product "oils out" as a biphasic mixture instead of forming filterable crystals. What went wrong? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the localized pH drops too rapidly, causing a supersaturated state that bypasses nucleation. Solution: Ensure the aqueous salt solution is chilled strictly to 0–5 °C before acidification. Add the 1M HCl dropwise with vigorous mechanical stirring to prevent localized zones of high acidity. Self-Validation: If an oil forms, gently heat the mixture until the oil redissolves, then cool it slowly while scratching the inside of the flask with a glass rod to induce proper crystal nucleation.

Q: Is it possible to separate these isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)? A: Causality: Yes. In reversed-phase chromatography (e.g., C18 stationary phase), the separation logic is inverted. The stationary phase is non-polar, so the more polar molecule elutes first. Solution: Because the trans isomer has an exposed, highly polar free carboxylic acid, it will elute before the cis isomer (which hides its polarity via intramolecular hydrogen bonding). Use a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to keep the acids protonated during the run.

Q: I observe partial hydrolysis of the butyl ester during the acid-base precipitation. How can I prevent this? A: Causality: Ester hydrolysis (saponification) occurs if the basic solution is too strong or left for extended periods at room temperature. Solution: Use a mild base like saturated


 instead of NaOH. Perform the dissolution and subsequent acidification quickly, minimizing the time the molecule spends in the alkaline aqueous phase.
References
  • Title: Process for separating cis and trans isomers of cyclopropane carboxylic acids Source: US Patent 4,306,077 URL

Preventing ring opening during 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid reactions

[1]

Status: Operational Role: Senior Application Scientist Topic: Stability & Reaction Optimization Last Updated: March 4, 2026[1]

Executive Technical Overview

The Molecule: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a donor-acceptor (D-A) cyclopropane derivative.[1] It features a "push-pull" electronic environment where the ring strain (~27.5 kcal/mol) is exacerbated by the electron-withdrawing carbonyl groups at positions C1 and C2.[1]

The Core Challenge: The primary failure mode is ring opening .[1] The cyclopropane ring behaves similarly to an alkene in an

1
  • Homo-Michael Addition: Nucleophiles attacking the ring carbons (C2/C3) rather than the carbonyl carbon.[1]

  • Acid-Catalyzed Ring Scission: Protonation of the carbonyl oxygen facilitates nucleophilic attack by the solvent or counter-ions on the ring.[1]

  • Thermal Rearrangement: High temperatures (>80°C) can induce decarboxylation or isomerization.[1]

This guide provides self-validating protocols to navigate these stability cliffs.

Diagnostic Stability Matrix

Use this table to assess risk before planning your synthesis.

ParameterSafe ZoneDanger Zone (Ring Opening Risk)Mechanism of Failure
pH 4.0 – 9.0< 2.0 or > 12.0Acid: Protonation of C=O leads to C–C bond cleavage.[1] Base: Enolization/Epimerization.[1]
Temperature -20°C to 40°C> 60°CThermal energy overcomes the activation barrier for ring strain release.[1]
Activation Mixed Anhydrides, HATU, EDCThionyl Chloride (

), Oxalyl Chloride (w/ heat)
Generation of strong acid (HCl) and high heat during activation.[1]
Nucleophiles Hard Nucleophiles (at low T)Soft Nucleophiles (Thiols, Iodides)Soft nucleophiles prefer the "soft" ring carbon (Michael addition) over the "hard" carbonyl.[1]

Critical Mechanism Analysis

Understanding how the ring opens is the only way to prevent it.[1]

Diagram 1: The Ring Opening Pathways

This diagram illustrates the two primary competing pathways: the desired carbonyl attack vs. the undesired ring opening.[1]

RingOpeningMechanismcluster_AcidPath A: Acid-Catalyzed (Avoid)cluster_NuPath B: Nucleophilic Competitioncluster_DesiredPath C: Desired ReactionStart2-(Butoxycarbonyl)cyclopropane-1-carboxylic acidProtonationProtonation of Ester/Acid C=OStart->ProtonationStrong Acid (H+)NuAttackNucleophile Attacks Ring Carbon(Homo-Michael Addition)Start->NuAttackSoft Nu: (R-SH, I-)ActivationMild Activation(Mixed Anhydride/Active Ester)Start->ActivationBase (NMM/TEA) + Cl-CO-OiBu or HATUCarbocationRing C-C Bond Scission(Formation of Carbocation)Protonation->CarbocationLinearProductLinear Diester/Acid(Ring Opened)Carbocation->LinearProductSolvent TrappingRingOpenNuRing Opened Amino/Thio-EsterNuAttack->RingOpenNuAmideBondAmide Bond Formation(Ring Intact)Activation->AmideBondAmine (R-NH2)

Caption: Path A and B represent failure modes driven by strong acids or soft nucleophiles.[1] Path C is the target pathway using mild activation.[1]

Troubleshooting Guides (Workflows)

Scenario A: Amide Coupling (The "Safe" Protocol)

User Issue: "I used thionyl chloride to make the acid chloride, but my NMR shows a complex mixture of linear products." Root Cause:

1

The Validated Protocol (Mixed Anhydride Method): This method maintains a pH > 4 and keeps temperature low, preventing ring strain release.[1]

  • Dissolution: Dissolve 1.0 eq of the cyclopropane acid in anhydrous THF or DCM under

    
    .
    
  • Base Addition: Cool to -15°C (Salt/Ice bath). Add 1.1 eq of N-Methylmorpholine (NMM).[1] Reason: NMM is a non-nucleophilic base that sponges up HCl without attacking the ring.[1]

  • Activation: Dropwise addition of 1.05 eq Isobutyl Chloroformate (IBCF). Stir for 15 mins at -15°C.

    • Checkpoint: A white precipitate (NMM[1]·HCl) confirms activation.[1]

  • Coupling: Add 1.0 eq of your amine (pre-dissolved in THF).

  • Warm-up: Allow to warm to Room Temp (20°C) over 2 hours. Do not heat.

  • Workup: Wash with dilute Citric Acid (5% aq) instead of HCl to avoid acidolysis during extraction.

Scenario B: Selective Hydrolysis (Saponification)

User Issue: "I tried to hydrolyze the butyl ester with NaOH, but I lost the cyclopropane ring." Root Cause: Strong hydroxide at high temperatures can cause retro-aldol type fragmentation or epimerization of the chiral centers.[1]

The Validated Protocol (Enzymatic or LiOH):

  • Option 1: Chemical (LiOH):

    • Use LiOH (Lithium Hydroxide) instead of NaOH/KOH.[1] Lithium coordinates tightly to the carboxylate, stabilizing the transition state.[1]

    • Solvent: THF/Water (3:1).[1]

    • Temperature: 0°C strictly .

  • Option 2: Enzymatic (High Specificity):

    • Use Pig Liver Esterase (PLE) or Rhodococcus rhodochrous amidase (if converting an amide).[1] Enzymes operate at neutral pH (7.0), completely bypassing the chemical ring-opening risks.[1]

FAQ: Specific User Pain Points

Q1: Can I use Lewis Acids (like


) to catalyze reactions on the side chain?A:Absolutely not.11

Q2: My product racemized. Why? A: Cyclopropane protons alpha to a carbonyl are acidic (

1111

Q3: I see a "doublet of doublets" in the alkene region of my NMR. What happened? A: You have opened the ring. The typical signature of the ring-opened product (a vinyl or allyl derivative) is alkene protons in the 5.5–6.5 ppm range.[1] The cyclopropane ring protons should be upfield (0.5–2.5 ppm).[1]

Decision Support Visualization

Use this flow to select the correct reagent for your specific need.

ReagentSelectorGoalGoal: React Carboxylic Acid(Keep Ring Intact)ScaleWhat is your scale?Goal->ScaleSmallSmall Scale (<1g)High ValueScale->SmallLargeLarge Scale (>10g)Cost SensitiveScale->LargeSmallReagentUse HATU / DIPEA(Fast, Mild, Expensive)Small->SmallReagentLargeReagentUse Mixed Anhydride(IBCF / NMM)(Cheap, Scalable, -15°C)Large->LargeReagentAvoidAVOID: Thionyl Chloride (SOCl2)AVOID: Carbodiimides (DCC) w/o HOBtSmallReagent->AvoidRisk CheckLargeReagent->AvoidRisk Check

Caption: Reagent selection logic based on scale and risk profile. Note the explicit avoidance of SOCl2.

References

  • Synthesis and Stability of Cyclopropane Carboxyl

    • Title: Cyclopropane-1,1-dicarboxylic acid (Organic Syntheses Procedure)[1]

    • Relevance: Establishes baseline stability and ring-opening risks of dicarboxylates under acidic/basic conditions.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p.327 (1988).[1]

    • URL:[Link]

  • Nucleophilic Ring Opening Mechanisms

    • Title: Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles[1][2][3]

    • Relevance: Details the "Homo-Michael" addition mechanism where amines
    • Source: Thieme Connect (Synthesis Review).[1]

  • Enzym

    • Title: Enantioselective bacterial hydrolysis of amido esters derived from trans-cyclopropane-1,2-dicarboxylic acid[1][4]

    • Relevance: Validates the use of biocatalysis (Rhodococcus amidase)
    • Source: Organic & Biomolecular Chemistry (RSC).[1][2]

    • URL:[Link]

  • Acid-C

    • Title: Acid-catalyzed ring-opening reactions of cyclopropanated systems[1][2][5][6][7]

    • Relevance: Provides mechanistic evidence of SN2-like ring opening under acidic conditions.[1][5]

    • Source: Beilstein Journal of Organic Chemistry (via NIH).[1]

    • URL:[Link][1]

Technical Support Center: Cyclopropane Mono-Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability-Selectivity Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing one of two critical failure modes in cyclopropane mono-ester synthesis:

  • Carbene Dimerization: Your metal-catalyzed reaction is yielding diethyl maleate/fumarate instead of the cyclopropane.

  • Over-Hydrolysis: Your enzymatic desymmetrization of a diester is rapidly degrading into the di-acid, bypassing the desired mono-ester.

Cyclopropane rings possess ~27.6 kcal/mol of ring strain.[1] This thermodynamic instability, combined with the high reactivity of the carbene intermediates required to form them, creates a narrow operating window. This guide provides self-validating protocols to navigate these constraints.

Module 1: Metal-Catalyzed Synthesis (The "Construction" Phase)

Context: You are synthesizing the ring de novo using a diazoacetate and an alkene. Primary Failure: Low yield due to carbene dimerization.

The Mechanism of Failure

The reaction is a kinetic competition between two pathways:

  • Pathway A (Desired): Metal-carbene intercepts the alkene

    
     Cyclopropane.
    
  • Pathway B (Parasitic): Metal-carbene reacts with another diazo molecule

    
     Carbene Dimer (Maleate/Fumarate).
    

Pathway B is second-order with respect to the diazo concentration (


), whereas Pathway A is first-order (

). Therefore, keeping the instantaneous concentration of diazo low is the only way to favor Pathway A.
Troubleshooting Guide: Minimizing Dimerization
Symptom Root Cause Corrective Action (Protocol)
High Dimer Content (>15%) Diazo addition rate is too fast relative to catalyst turnover.Implement Syringe Pump Addition: Dilute diazo compound to <0.1 M and add over 4–8 hours.
Low Conversion of Alkene Catalyst poisoning or "match/mismatch" electronics.Increase Catalyst Loading: Step from 0.5 mol% to 2.0 mol%. Switch Ligand: If using Cu-BOX, switch to Rh2(esp)2 for electron-deficient alkenes.
Poor Diastereocontrol (dr) Temperature is too high; Ligand steric bulk is insufficient.Cryogenic Protocol: Lower T to -78°C (if Rh-catalyzed). Ligand Upgrade: Move from t-Bu-BOX to i-Pr-BOX or bulky Porphyrin ligands.
Visualizing the Kinetic Competition

The following diagram illustrates the critical decision points in the catalytic cycle to avoid dimerization.

Cyclopropanation_Logic Diazo Diazo Precursor MetCarb Metal-Carbene Intermediate (LnM=CR2) Diazo->MetCarb Catalyst Activation ConcCheck Is [Diazo] Low? MetCarb->ConcCheck Alkene Alkene Substrate (Excess) Cyclo Cyclopropane Product (Desired) Alkene->Cyclo Intercepts Carbene Dimer Maleate/Fumarate (Byproduct) ConcCheck->Cyclo Yes (Low Conc) Rate ~ k[Diazo][Alkene] ConcCheck->Dimer No (High Conc) Rate ~ k[Diazo]^2

Caption: Kinetic competition between second-order dimerization (red) and first-order cyclopropanation (green). Control via [Diazo].

Module 2: Enzymatic Desymmetrization (The "Refinement" Phase)

Context: You have a symmetric diester (e.g., dimethyl 1,1-cyclopropanedicarboxylate) and need the chiral mono-ester. Primary Failure: Production of the di-acid (over-hydrolysis) or racemic product.

The "Stop-Watch" Protocol

Enzymatic hydrolysis is sequential. The enzyme (typically Pig Liver Esterase - PLE, or Candida antarctica Lipase B - CALB) will eventually hydrolyze both ester groups. You must create a "selectivity window" where


.
Troubleshooting Guide: Desymmetrization

Q: I am getting the di-acid. How do I stop at the mono-ester?

  • A: The di-acid forms because the mono-ester is more water-soluble and remains in the active site.

    • Protocol: Add a co-solvent (10–20% DMSO or Methanol). This alters the solubility profile and often suppresses the second hydrolysis step.

    • pH-Stat Method: Do not use a buffer. Use an autotitrator to maintain pH 7.0 by adding NaOH. The consumption of NaOH stops exactly at 1.0 equivalent, signaling the endpoint.

Q: My enantiomeric excess (ee) is low (<80%).

  • A: You are likely operating at the wrong temperature or pH for the specific isozyme.

    • Protocol: Lower the temperature to 4°C. While reaction time increases, the difference in activation energy between the enantiomers often favors higher selectivity at lower temperatures (

      
       factor).
      
Comparative Data: Enzyme Selection
Enzyme SystemSubstrate ScopeCosolvent TolerancePrimary Risk
PLE (Pig Liver Esterase) Broad, sterically hindered diestersLow (<20% DMSO)Isozyme variability (batch-to-batch)
CALB (Lipase B) Hydrophobic estersHigh (up to 50%)Slower rates on cyclopropanes
PPL (Porcine Pancreatic) Prochiral 1,3-diols/diestersModerateAggregation in pure buffer

Module 3: Workup & Stability (The "Survival" Phase)

Context: You have synthesized the product, but it degrades during purification. Primary Failure: Ring opening or decarboxylation on silica gel.

Critical Stability Factors

Cyclopropane mono-esters are sensitive to acid-catalyzed ring opening , particularly if there are electron-donating groups on the ring (push-pull system). Standard silica gel is slightly acidic (pH 5–6).

Self-Validating Workup Protocol
  • Quench: If using metal catalysis, quench with a chelator (EDTA or pyridine) to remove the metal. Active metal residue + silica = rapid decomposition.

  • Buffer the Stationary Phase:

    • Step 1: Slurry silica gel in Hexanes containing 1% Triethylamine (Et3N).

    • Step 2: Run the column. The Et3N neutralizes acidic sites.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the substrate is highly acid-sensitive (e.g., donor-acceptor cyclopropanes).

Workflow Visualization: Purification Decision Tree

Workup_Logic Product Crude Mixture Check Donor Groups on Ring? Product->Check Standard Standard Silica (Risk of degradation) Check->Standard No (EWG only) Buffered Et3N-Buffered Silica (Recommended) Check->Buffered Yes (OR, NR2, Aryl) Alumina Neutral Alumina (Strict Control) Check->Alumina Highly Labile

Caption: Selection of stationary phase based on cyclopropane substitution pattern to prevent acid-catalyzed ring opening.

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[2][3][4][5][6][7] Chemical Reviews, 86(5), 919–939. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link

  • Jones, J. B. (1986). Enzymes in organic synthesis.[8] Tetrahedron, 42(13), 3351–3403. Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679. Link

  • Organic Chemistry Portal. (n.d.). Cyclopropanation.[2][3][4][5][6][9][10][11]Link

Sources

Optimizing reaction temperature for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Optimization for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Topic: Optimizing Reaction Temperature for Stability & Yield Target Molecule: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (Mono-butyl ester of cyclopropane-1,2-dicarboxylic acid) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1][2]

Introduction: The Thermal "Goldilocks" Zone

As a Senior Application Scientist, I often see yields of cyclopropane derivatives plummet due to a fundamental misunderstanding of their thermal boundaries. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a "push-pull" system: it possesses significant ring strain (~27.5 kcal/mol) and two carbonyl functionalities that can facilitate degradation.[1][2]

Optimizing the temperature for this molecule is not just about reaction rate; it is about navigating three competing failure modes: Decarboxylation , Ring Opening , and Unwanted Hydrolysis .[1] This guide provides the troubleshooting logic to define your safe operating window.

Module 1: Critical Temperature Thresholds (The "Why")

Q1: Why does my assay purity drop significantly when reaction temperatures exceed 60°C?

A: You are likely triggering thermodynamic degradation pathways that are dormant at room temperature.[1] While the trans-isomer of cyclopropane-1,2-dicarboxylic acid derivatives is generally more stable than the cis-isomer, the mono-ester functionality introduces specific vulnerabilities.

The Three-Front War on Stability:

  • Ester Hydrolysis (Chemical): The butyl ester is robust, but in the presence of moisture and heat (>50°C), auto-catalysis by the free carboxylic acid moiety can accelerate hydrolysis, reverting your mono-ester back to the di-acid.

  • Ring Opening (Strain Release): At temperatures >80-100°C, the thermal energy can overcome the activation barrier for homolytic or heterolytic ring opening, especially if nucleophiles are present.[1]

  • Decarboxylation: While less prone than geminal (1,[1]1) dicarboxylates, 1,2-dicarboxylates can decarboxylate under extreme heat (>140°C), particularly if the ring opens first.[1]

Visualizing the Degradation Pathways:

DegradationPathways Start Target Molecule (Mono-ester) Hydrolysis Hydrolysis (Reversion to Di-acid) Start->Hydrolysis T > 50°C + H2O/Acid RingOpen Ring Opening (Acyclic Impurities) Start->RingOpen T > 100°C High Strain Isomer Cis/Trans Isomerization Start->Isomer T > 70°C Base Catalyzed

Caption: Thermal stress points for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid. Note that hydrolysis is the primary risk at moderate temperatures.

Module 2: Troubleshooting & Optimization Protocols

Q2: How do I determine the optimal temperature for my specific reaction conditions?

A: Do not guess. Use a Design of Experiment (DoE) approach focused on thermal scanning. The goal is to maximize the Reaction Rate (


) while keeping the Degradation Rate (

) near zero.[1][2]

Protocol: Thermal Stability Screening

  • Preparation: Prepare 5 aliquots of your reaction mixture (substrate + reagents + solvent).

  • Incubation: Set a heating block to a gradient: 20°C, 40°C, 60°C, 80°C, 100°C.

  • Time-Point Sampling: Sample at t=1h, 4h, and 24h.

  • Analysis: Analyze via HPLC (reverse phase) to separate the Mono-ester (Target), Di-acid (Hydrolysis), and Ring-opened byproducts.

Data Interpretation Table:

Temp (°C)Yield (24h)PurityPrimary ImpurityDiagnosis
20°C 45%99%Unreacted SMToo Cold: Kinetics are too slow.[1][2]
40°C 85%98%NoneOptimal Zone: High conversion, minimal degradation.
60°C 92%92%Di-acidRisk Zone: Hydrolysis is competing.[1][2]
80°C 70%80%Acyclic speciesUnsafe: Ring strain release activated.[1][2]
100°C <50%<60%Complex mixtureCritical Failure: Thermal decomposition.[1][2]
Q3: I am seeing cis/trans isomerization. Is temperature the culprit?

A: Yes, but it acts in concert with pH.

  • Mechanism: The cyclopropane protons are acidic (pKa ~28-30, lower with carbonyls).[1][2] At high temperatures (>70°C), weak bases can deprotonate the alpha-carbon, allowing inversion.

  • Thermodynamics: The trans-isomer is thermodynamically favored due to reduced steric clash between the carboxylic acid and the butyl ester.

  • Solution: If you require the cis-isomer (kinetic product), you must keep the reaction temperature low (<10°C) and quench rapidly.[1][2] If you want the trans-isomer, heating to 60-70°C can actually help drive the equilibrium to the desired product, provided the ester bond survives.

Module 3: Scale-Up & Process Safety

Q4: We are scaling up to 10kg. What heat transfer issues should I anticipate?

A: On a kilogram scale, "thermal inertia" becomes your enemy.[1]

  • Exotherm Control: If your reaction (e.g., hydrolysis of the diester) is exothermic, the internal temperature can spike well above the jacket temperature.

  • The "Runaway" Risk: If the internal T spikes >120°C, you risk rapid decarboxylation (release of CO₂ gas), which can over-pressurize the reactor.

Scale-Up Safety Workflow:

ScaleUpSafety Check DSC Analysis (Determine Onset T) Calc Calculate Adiabatic Temp Rise Check->Calc Decision T_process > (T_onset - 50°C)? Calc->Decision Safe Proceed with Standard Cooling Decision->Safe No Unsafe Dosing Control Mode (Limit Accumulation) Decision->Unsafe Yes

Caption: Safety decision tree for scaling cyclopropane reactions. Always run DSC first.[2]

References

  • BenchChem. (2025).[1][3][4] Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: An Application Note and Detailed Protocol. Retrieved from [1]

    • Relevance: Establishes baseline hydrolysis protocols and stability of the 1,2-dicarboxylic acid scaffold.
  • Organic Syntheses. (2025). Cyclopropane-1,1-dicarboxylic acid.[1][2][5] Org. Synth. Coll. Vol. 6, p.392. Retrieved from [1][2]

    • Relevance: Provides comparative data on decarboxylation thresholds for gem-dicarboxyl
  • Sperry, J. B., et al. (2018).[1][6] Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. Retrieved from [1][2]

    • Relevance: Methodological basis for DSC thermal screening of reagents and intermedi
  • West Liberty University. (2009). Material Safety Data Sheet: Cyclopropanecarboxylic Acid. Retrieved from

    • Relevance: Safety data regarding handling and thermal decomposition hazards of cyclopropane acids.

Sources

Technical Support Center: Troubleshooting 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality of Solvation

As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of uniquely structured, amphiphilic building blocks. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid presents a classic solvation paradox. It possesses a rigid cyclopropane core, a highly polar hydrogen-bond donating carboxylic acid (-COOH), and a lipophilic butyl ester tail.

While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a vast array of compounds, solubility failures with this specific molecule typically stem from three mechanistic root causes:

  • Crystalline Lattice Energy (Dimerization): Carboxylic acids form highly stable hydrogen-bonded dimers in the solid state. DMSO must disrupt these dimers to solvate the monomeric form. Insufficient kinetic energy leaves these micro-crystals intact.

  • Hygroscopic Solvent Degradation: DMSO rapidly absorbs atmospheric moisture. Even trace water (<1%) drastically reduces the solubility of the lipophilic butyl tail, causing micro-precipitation[1].

  • Aqueous "Crashing Out" (Solvent Shift): Rapid dilution into aqueous buffers causes a sudden dielectric shift, stripping the DMSO solvation shell before the compound can disperse[2].

Physicochemical Data Summary

Understanding the quantitative properties of your compound is the first step in diagnosing solubility failures.

PropertyValueSolvation Implication
Molecular Formula C9H14O4Amphiphilic nature requires a versatile, polar aprotic solvent like DMSO.
Molecular Weight 186.20 g/mol Small molecule; should readily diffuse once the crystalline lattice is broken.
H-Bond Donors 1 (-COOH)Forms strong intermolecular dimers; requires thermal/kinetic energy to break.
H-Bond Acceptors 4 (Carbonyl oxygens)Readily accepts hydrogen bonds from trace water, leading to precipitation.
Lipophilic Tail Butyl ester groupDrives hydrophobic collapse in aqueous media; highly sensitive to water in DMSO.

Solvation Dynamics & Troubleshooting Workflows

When a solubility issue arises, follow the logical decision tree below to identify and resolve the thermodynamic or kinetic barrier preventing complete solvation.

DMSOWorkflow Start Solid Compound (H-Bonded Dimers) AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex 1-2 min (Kinetic Energy) AddDMSO->Vortex CheckClear Is Solution Clear? Vortex->CheckClear HeatSonicate Heat (37°C) & Sonicate (Break Lattice Energy) CheckClear->HeatSonicate No Success Stable DMSO Stock (Monomeric Solvation) CheckClear->Success Yes CheckClear2 Is Solution Clear? HeatSonicate->CheckClear2 CheckClear2->Success Yes Fail Check DMSO Quality (Moisture Contamination) CheckClear2->Fail No

Logical workflow for resolving DMSO solvation failures and lattice energy barriers.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Preparation of Anhydrous DMSO Stock Solution
  • Step 1: Thermal Equilibration. Allow the sealed vial of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid to reach room temperature before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation. Because DMSO is highly hygroscopic, even trace water drastically reduces the solubility of the lipophilic butyl ester tail[1].

  • Step 2: Solvent Addition. Add the calculated volume of newly opened, anhydrous DMSO (≥99.9% purity) to achieve the target concentration (e.g., 50 mM).

    • Causality: Older, frequently opened DMSO bottles contain absorbed water which forces hydrophobic moieties out of solution[2].

  • Step 3: Mechanical Disruption. Vortex vigorously for 1-2 minutes.

    • Causality: Mechanical shear stress is required to initiate the disruption of the crystalline lattice and disperse the solvent molecules[1].

  • Step 4: Thermal & Acoustic Disruption (If needed). If particulates remain, incubate the vial in a water bath at 37°C for 10 minutes, followed by 15 minutes of bath sonication.

    • Causality: Thermal energy shifts the thermodynamic equilibrium toward solvation, while cavitation from sonication breaks the strong hydrogen-bonded carboxylic acid dimers[2].

  • Step 5: Validation. Visually inspect the solution against a dark background under a direct light source.

    • Self-Validation: The absence of Tyndall scattering (cloudiness) confirms complete monomeric solvation.

  • Step 6: Storage. Aliquot into single-use vials and store at -80°C.

    • Causality: Prevents repeated freeze-thaw cycles which can lead to localized supersaturation and irreversible crystallization[2].

Protocol B: Stepwise Aqueous Dilution for Cell Assays

When transitioning from a pure DMSO stock to an aqueous biological assay, "crashing out" is the most common failure point.

DilutionPathway Stock 100 mM DMSO Stock (Hydrophobic Tail Solvated) Inter1 10 mM Intermediate (in 100% DMSO) Stock->Inter1 Serial Dilution Inter2 1 mM Intermediate (in 100% DMSO) Inter1->Inter2 Serial Dilution Final 10 µM Final Assay (<0.1% DMSO, No Precipitate) Inter2->Final Rapid Mixing Aqueous Aqueous Buffer / Media (Pre-warmed to 37°C) Aqueous->Final Bulk Phase

Stepwise dilution pathway to prevent hydrophobic collapse in aqueous media.

  • Step 1: Intermediate DMSO Dilution. Perform serial dilutions of the stock using pure anhydrous DMSO to reach a 100x working concentration.

    • Causality: Diluting directly from a high-concentration stock into water causes immediate supersaturation and precipitation at the solvent interface[2].

  • Step 2: Temperature Matching. Pre-warm the aqueous buffer or cell culture medium to 37°C.

    • Causality: Cold buffers decrease the kinetic energy of the system, instantly lowering the solubility threshold.

  • Step 3: Rapid Dispersion. Add 1 part of the 100x DMSO intermediate dropwise to 99 parts of the pre-warmed aqueous buffer while continuously vortexing.

    • Causality: Continuous shear forces prevent localized high concentrations of the compound. Maintaining a final DMSO concentration of ≤0.1% to 0.5% is critical to avoid cytotoxicity in cell-based assays[3].

  • Step 4: Validation. Measure the optical density (OD) of the final solution at 600 nm.

    • Self-Validation: An OD600 of ~0.000 (blanked against buffer + DMSO) confirms no micro-precipitates have formed during the solvent shift.

Frequently Asked Questions (FAQs)

Q: My 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid solution was clear yesterday, but today there are crystals at the bottom of the tube. What happened? A: This is classic "seeding" caused by moisture contamination. If the tube was left at room temperature or improperly sealed, the DMSO absorbed atmospheric water. The water outcompetes the compound for hydrogen bonding with DMSO, forcing the lipophilic butyl ester out of solution. Resolution: Re-warm to 37°C, sonicate, and ensure you are using tightly sealed, low-moisture environments[1].

Q: Can I use methanol or ethanol instead of DMSO for my stock solution? A: While the compound has a carboxylic acid group that can hydrogen bond with alcohols, the cyclopropane ring and butyl ester make it highly amphiphilic. Methanol and ethanol have lower dielectric constants than DMSO and may not sufficiently solvate the hydrophobic tail at high stock concentrations (e.g., >10 mM). DMSO remains the gold standard for universal amphiphile solvation.

Q: Why is my cell viability dropping even though the compound is fully dissolved? A: The issue is likely solvent toxicity, not the compound itself. DMSO concentrations above 0.5% v/v can induce osmotic stress, alter membrane fluidity, and cause cytotoxicity in sensitive cell lines[3]. Ensure your final assay concentration of DMSO is ≤0.1% by strictly utilizing the stepwise dilution protocol outlined above.

Q: Does the stereochemistry (e.g., cis/trans or 1R,2S) affect solubility? A: Yes. Stereoisomers have different crystalline packing efficiencies (lattice energies). A highly symmetrical isomer might pack more tightly in its solid state, requiring more kinetic energy (sonication/heat) to dissolve compared to a less symmetrical diastereomer. However, once fully solvated in DMSO, their thermodynamic stability in solution is generally similar.

References

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use Source: LifeTein URL:[Link]

Sources

Technical Support Center: Troubleshooting the Butoxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the tert-butoxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the removal of this widely-used amine protecting group. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of Boc group reactivity and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding Boc deprotection, offering quick and actionable solutions.

Q1: Why is my Boc deprotection reaction incomplete or sluggish?

Incomplete deprotection is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration too low, the reaction may not proceed to completion.[1][2][3] Some substrates containing basic functional groups (e.g., pyridines, imidazoles) can consume the acid, necessitating a higher acid stoichiometry.[1] The reaction kinetics can also exhibit a second-order dependence on the acid concentration, meaning a small decrease in concentration can significantly slow the reaction.[1][2]

  • Suboptimal Reaction Conditions: Deprotection is a kinetic process. Reaction times that are too short or temperatures that are too low may be insufficient for complete removal, especially for more challenging substrates.[1][2]

  • Steric Hindrance: A sterically hindered Boc group, due to bulky neighboring substituents on the substrate, can be more difficult to remove and may require more forcing conditions.[1][2]

  • Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can diminish the effective acidity of the reaction medium, leading to a slower deprotection rate.[1]

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

The most common side reaction during Boc deprotection is alkylation by the tert-butyl cation (t-Bu⁺) that is generated upon cleavage.[4][5][6][7] This highly reactive carbocation can be trapped by nucleophiles present in the reaction mixture, leading to undesired by-products.[1]

  • Commonly Affected Residues: In peptide synthesis, electron-rich amino acid residues like tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to tert-butylation.[2][5]

  • Prevention with Scavengers: The most effective strategy to mitigate these side reactions is the use of "scavengers." These are compounds added to the reaction mixture that are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation.[3][5]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General, reduces t-Bu⁺2.5-5% (v/v)
Thioanisole Methionine, Tryptophan5% (v/v)
1,2-Ethanedithiol (EDT) Cysteine2.5% (v/v)
Phenol General carbocation scavenger5% (v/v)
Anisole/Cresol General carbocation trapsVaries

Q3: My compound contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group?

Selective deprotection in the presence of other acid-labile groups (e.g., t-butyl esters, trityl groups) is a common challenge.[8][9]

  • Milder Acidic Conditions: Employing weaker acids or more dilute solutions of strong acids can sometimes achieve the desired selectivity.[3]

  • Alternative Deprotection Methods: For highly sensitive substrates, consider moving away from standard strong acid conditions. Lewis acids (e.g., ZnBr₂, Sn(OTf)₂) or methods that generate HCl in situ, such as oxalyl chloride in methanol, can be effective and milder alternatives.[5][8][10] Thermal deprotection, by heating the substrate in a high-boiling solvent or in a continuous flow reactor, offers an acid-free alternative.[8][11]

In-depth Troubleshooting Guides

This section provides detailed protocols and the underlying rationale for tackling more persistent issues with Boc group reactivity.

Scenario 1: Incomplete Deprotection of a Sterically Hindered Amine

Problem: A Boc-protected secondary amine with bulky adjacent quaternary centers shows less than 20% conversion after 2 hours at room temperature using standard 20% TFA in Dichloromethane (DCM).

Analysis: The low reactivity is likely due to severe steric hindrance impeding the approach of the protonating acid to the carbamate's carbonyl oxygen.[2] Standard conditions are insufficient to overcome this kinetic barrier.

Troubleshooting Workflow:

A Incomplete Deprotection (Sterically Hindered Substrate) B Option 1: Force Conditions A->B E Option 2: Change Acid System A->E C Increase TFA Concentration (e.g., to 50% or 1:1 TFA/DCM) B->C D Increase Reaction Temperature (e.g., to 40°C) B->D G Monitor by TLC/LC-MS C->G D->G F Switch to 4M HCl in 1,4-Dioxane E->F F->G H Reaction Complete? G->H I Work-up H->I Yes J Still Incomplete: Consider Alternative Methods (e.g., Thermal, Lewis Acid) H->J No

Caption: Troubleshooting workflow for hindered substrates.

Experimental Protocol: Deprotection with 4M HCl in 1,4-Dioxane

This protocol is often more effective for stubborn substrates than TFA-based systems.[12]

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents or as the primary solvent).

  • Reaction: Stir the mixture at room temperature. For highly hindered substrates, the reaction may require several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1]

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid triturated with a non-polar solvent like diethyl ether, followed by filtration.

Causality: The use of HCl in dioxane provides a strongly acidic environment. The hydrochloride salt of the product is often insoluble in the reaction medium, which can help drive the equilibrium towards the deprotected amine.

Scenario 2: Deprotection of a Substrate with Acid-Sensitive Esters

Problem: Deprotection of a Boc-protected amine on a molecule also containing a tert-butyl ester using TFA/DCM results in the cleavage of both protecting groups.

Analysis: The acid lability of the Boc group and the t-butyl ester are often too similar for selective cleavage with strong acids like TFA.[9] A milder, more selective method is required.

Troubleshooting Workflow:

A Non-selective Deprotection (Acid-Sensitive Substrate) B Select Mild Deprotection Method A->B C Option A: Oxalyl Chloride / Methanol B->C D Option B: Aqueous Phosphoric Acid B->D E Option C: Thermal Deprotection (No Acid) B->E F Perform Small-Scale Test Reaction C->F D->F E->F G Analyze for Selectivity (LC-MS / NMR) F->G H Selective? G->H I Scale-up Reaction H->I Yes J Not Selective: Try Alternative Mild Method H->J No

Caption: Workflow for selective Boc deprotection.

Experimental Protocol: Mild Deprotection using Oxalyl Chloride in Methanol

This method generates HCl in situ and has proven effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[3][10][13]

  • Dissolution: Dissolve the N-Boc protected substrate (1 equivalent) in methanol (to a concentration of ~0.1 M).

  • Reagent Addition: At room temperature, add oxalyl chloride (3 equivalents) dropwise to the stirring solution. An immediate temperature increase and sputtering may be observed.[10]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with a suitable organic solvent.

Causality: The reaction of oxalyl chloride with methanol generates HCl in a controlled manner, providing a milder acidic environment than a bolus addition of a strong acid. This can be sufficient to cleave the more labile Boc group while leaving less reactive acid-sensitive groups, like some esters, intact.[10][13]

Summary of Common Deprotection Conditions

Reagent SystemSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0.5 - 2 hours0°C to RTStandard, effective method. Use scavengers for sensitive substrates.[2][14]
Hydrochloric Acid (HCl) 1,4-Dioxane0.5 - 2 hoursRoom Temp.Stronger option, good for stubborn substrates.[2][12]
Oxalyl Chloride Methanol1 - 4 hoursRoom Temp.Mild method for acid-sensitive molecules.[3][10]
Thermal (No Acid) TFE, MeOH, Toluene0.5 - 1.5 hours120 - 240°CAcid-free alternative, useful for flow chemistry.[11]
Aqueous Phosphoric Acid Water/Co-solventVariesRoom Temp. - 60°CMild, environmentally benign option.[15][16]

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Awuah, E., & Capretta, A. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available from: [Link]

  • Smith, C. D., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Available from: [Link]

  • Awuah Lab. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. Available from: [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Available from: [Link]

  • Smith, C. D., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Available from: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Available from: [Link]

Sources

Controlling stereoselectivity in 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical and regiochemical challenges associated with synthesizing 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid .

This molecule—a mono-butyl ester of cyclopropane-1,2-dicarboxylic acid—requires precise control over two domains: stereoselectivity (setting the trans vs. cis geometry and enantiomeric excess) and regioselectivity (ensuring only one specific carboxylic acid is esterified).

Below, you will find our field-proven mechanistic workflows, troubleshooting FAQs, quantitative data, and self-validating protocols.

Mechanistic Workflow: The Orthogonal Protection Strategy

Attempting to synthesize a monoester by partially hydrolyzing a symmetric diester (e.g., dibutyl cyclopropane-1,2-dicarboxylate) inevitably yields a statistical mixture of diacid, monoester, and diester[1]. To bypass this, we utilize an orthogonal protection strategy . By reacting butyl acrylate with tert-butyl diazoacetate, we install both ester groups simultaneously. The tert-butyl group can then be selectively cleaved under acidic conditions, leaving the butyl ester completely intact.

SynthesisWorkflow A Butyl Acrylate + t-Butyl Diazoacetate B Asymmetric Cyclopropanation (Rh(II) or Co(II)) A->B Syringe Pump Slow Addition C 1-t-Butyl 2-Butyl Cyclopropane-1,2-dicarboxylate (High trans/ee) B->C Stereocontrol D Selective Cleavage (TFA / DCM) C->D Orthogonal Deprotection E 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid D->E Regiocontrol

Caption: Orthogonal protection strategy for regioselective monoester synthesis via asymmetric cyclopropanation.

Core Principles & FAQs

Q1: How do we maximize the trans-diastereoselectivity during the cyclopropanation step? A1: Trans selectivity is thermodynamically favored but is kinetically dictated by the catalyst's ligand sphere and the steric bulk of the diazo compound. Using bulky diazoacetates (like tert-butyl diazoacetate) inherently restricts the cis approach trajectory. When paired with Rh(II) carboxylates or Co(II) porphyrin catalysts, the steric repulsion between the catalyst wall and the ester groups forces the reaction almost exclusively into the trans configuration[2][3].

Q2: What is the optimal catalyst for achieving high enantiomeric excess (ee)? A2: For highly enantioselective cyclopropanation, chiral dirhodium catalysts such as Rh₂(S-DOSP)₄ are the historical gold standard, providing excellent facial selectivity for donor-acceptor carbenes[4]. However, for acceptor-only carbenes (like diazoacetates reacting with acrylates), Co(II)-based metalloradical catalysis (MRC) using porphyrin catalysts like [Co(P1)] or [Co(P6)] is superior. These operate via a stepwise radical mechanism involving α- and γ-metalloalkyl radicals, allowing for exceptional control of both diastereo- and enantioselectivity[2][5].

Q3: Why not use enzymatic desymmetrization for this specific molecule? A3: While enzymes like Rhodococcus rhodochrous amidase are excellent for resolving symmetric trans-cyclopropane-1,2-dicarboxamides[1], applying them directly to a mixed ester or relying on them to selectively hydrolyze only one side of a dibutyl ester is highly substrate-dependent and often results in lower yields. The chemical orthogonal cleavage (TFA/DCM) is near-quantitative and universally reliable.

Troubleshooting Guide: Common Experimental Pitfalls

SymptomRoot Cause (Causality)Corrective Action
High levels of diethyl fumarate/maleate byproducts The diazo concentration in the reaction mixture is too high, leading to carbene dimerization rather than alkene insertion.Use a syringe pump to add the diazoacetate slowly over 2–10 hours. Maintain the butyl acrylate in a 2x to 5x stoichiometric excess[2].
Low enantiomeric excess (<80% ee) Catalyst degradation, ligand exchange, or high reaction temperatures increasing the conformational flexibility of the transition state.Ensure rigorous exclusion of oxygen/moisture (critical for Co(II) catalysts). Lower the reaction temperature to 0 °C or -20 °C to rigidify the stereochemical trajectory[5].
Transesterification or epimerization during deprotection Using alcoholic solvents or harsh basic conditions (saponification) can scramble the esters or epimerize the acidic α-protons[1].Perform the tert-butyl cleavage strictly in anhydrous dichloromethane (DCM) with Trifluoroacetic acid (TFA) at 0 °C to room temperature.

Quantitative Data: Catalyst Stereoselectivity Comparison

The following table summarizes the expected stereochemical outcomes based on the catalyst system employed during the cyclopropanation of acrylates with diazoacetates:

Catalyst SystemSubstrate ClassTemp (°C)Trans:Cis RatioEnantiomeric Excess (ee %)Reference
[Co(P6)] Acrylates + Heteroaryldiazomethanes2599:195 - 99%[5]
[Co(P1)] Olefins + Succinimidyl diazoacetate2095:5>90%[2]
Rh₂(S-DOSP)₄ Styrenes/Acrylates + Diazoacetates25>90:1085 - 92%[3][4]
Rh₂(OAc)₄ (Achiral)Butyl acrylate + Ethyl diazoacetate2560:40N/A (Racemic)Baseline

Self-Validating Experimental Protocols

Protocol A: Catalytic Asymmetric Cyclopropanation

Synthesis of 1-tert-butyl 2-butyl (1S,2S)-cyclopropane-1,2-dicarboxylate

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral catalyst (e.g., [Co(P1)], 1-2 mol%) and anhydrous butyl acrylate (5.0 equiv) in anhydrous toluene.

  • Addition: Dissolve tert-butyl diazoacetate (1.0 equiv) in anhydrous toluene. Using a syringe pump, add this solution dropwise to the stirring reaction mixture over 4 hours at room temperature.

  • Validation Check 1 (In-Process): The reaction is self-indicating. The yellow color of the diazo compound should dissipate upon hitting the reaction mixture, accompanied by steady nitrogen gas evolution. If the solution turns persistently yellow and bubbling stops, the catalyst has deactivated.

  • Workup: Once addition is complete and gas evolution ceases, concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc).

  • Validation Check 2 (Analytical): Run a crude ¹H NMR. The trans:cis ratio is self-validating by integrating the cyclopropane ring protons (typically distinct multiplets between 0.8–1.5 ppm). The absence of a singlet at ~4.7 ppm confirms no unreacted diazoacetate remains.

Protocol B: Regioselective Cleavage

Synthesis of (1S,2S)-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

  • Reaction Setup: Dissolve the purified 1-tert-butyl 2-butyl cyclopropane-1,2-dicarboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Cleavage: Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

  • Validation Check 1 (In-Process): TLC monitoring (10% EtOAc/Hexanes) will show the complete disappearance of the high-Rf diester spot and the appearance of a baseline/low-Rf spot (the monoacid).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA. Dry under high vacuum to yield the pure monoester.

  • Validation Check 2 (Analytical): ¹H NMR will definitively validate the regioselectivity. The intense 9-proton singlet at ~1.45 ppm (tert-butyl group) will completely disappear, while the characteristic triplet at ~0.9 ppm (terminal methyl of the butyl ester) will remain perfectly intact.

References

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [5]

  • Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters. [2]

  • Catalytic asymmetric cyclopropanation of heteroaryldiazoacetates. PubMed (NIH). [4]

  • Catalytic asymmetric diazoacetate cyclopropanation of 1-tosyl-3-vinylindoles. A route to conformationally restricted homotryptamines. PubMed (NIH). [3]

  • Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: An Application Note and Detailed Protocol. Benchchem.[1]

Sources

Validation & Comparative

Optimizing HPLC Method Development for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a pivotal chiral monoester intermediate utilized in the synthesis of conformationally restricted peptidomimetics and targeted therapeutics. The molecule presents a unique analytical challenge: it possesses a hydrophobic butyl ester, a highly polar carboxylic acid, and a rigid cyclopropane ring with multiple stereocenters. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires navigating the separation of cis/trans diastereomers, resolving enantiomers, and quantifying chemical impurities such as the fully hydrolyzed di-acid or the unreacted di-ester.

This guide provides an objective, data-driven comparison of stationary phases and method conditions, offering a self-validating framework for both achiral purity profiling and chiral resolution.

Strategic Method Development Framework

Effective HPLC method development for cyclopropane carboxylic acids relies on a systematic screening approach. As outlined in the three-pronged template approach for rapid method development, beginning with a generic broad linear gradient allows for the rapid assessment of sample complexity, overall purity, and column selectivity[1].

G Start Analyte: 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid Achiral Achiral Profiling (Diastereomers & Impurities) Start->Achiral Chiral Chiral Profiling (Enantiomeric Excess) Start->Chiral C18 Standard C18 (Baseline) Achiral->C18 Broad Gradient Polar Polar-Embedded C18 (Optimized) Achiral->Polar Peak Shape Fix Amylose Amylose Tris (3,5-dimethylphenylcarbamate) Chiral->Amylose Normal Phase Cellulose Cellulose Tris (3,5-dimethylphenylcarbamate) Chiral->Cellulose Normal Phase

Fig 1. Strategic workflow for HPLC stationary phase screening and optimization.

Achiral Method Development: Chemical Purity & Diastereomer Resolution

The Challenge: Standard reversed-phase (RP) methods often utilize conventional C18 columns (e.g., Waters Symmetry C18) for cyclopropane-1,2-dicarboxylic acid derivatives[2]. However, the free carboxylic acid moiety at position 1 is highly prone to secondary interactions with residual metal impurities and unreacted silanols on the silica matrix. This manifests as severe peak tailing, which obscures the resolution of closely eluting cis and trans diastereomers.

The Solution: Comparing a standard C18 column against a polar-embedded C18 column or a mixed-mode stationary phase[3]. Polar-embedded phases incorporate an amide, ether, or carbamate group near the silica surface. This internal polar group creates a localized layer of water, effectively shielding the acidic analyte from residual silanols and drastically improving peak symmetry.

Comparative Experimental Data: Achiral Screening

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 60% B over 15 min. Flow rate: 1.0 mL/min. UV Detection: 210 nm.

Column TypeStationary PhaseRetention Time (trans)Retention Time (cis)Resolution (Rs)Asymmetry Factor (As)
Standard C18 Octadecyl silane8.45 min8.70 min1.11.85 (Tailing)
Polar-Embedded C18 Amide-embedded C187.90 min8.45 min2.81.05 (Symmetrical)
Mixed-Mode Reverse-phase/Anion-exchange11.20 min12.15 min3.51.10 (Symmetrical)

Causality Insight: The polar-embedded column not only corrected the peak tailing (reducing As from 1.85 to 1.05) but also improved the resolution between the cis and trans isomers. The acidic modifier (0.1% Formic Acid) is strictly required to suppress the ionization of the carboxylic acid (pKa ~ 4.0), ensuring it partitions effectively into the hydrophobic stationary phase rather than eluting in the void volume.

Step-by-Step Protocol: Achiral Purity Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas both solvents via sonication for 10 minutes.

  • Sample Preparation: Accurately weigh 10 mg of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid. Dissolve in 10 mL of 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL.

  • System Equilibration: Install the Polar-Embedded C18 column (150 mm × 4.6 mm, 3 µm). Flush with 95% A / 5% B at 1.0 mL/min for 20 column volumes until the baseline at 210 nm is stable.

  • Gradient Execution: Inject 10 µL of the sample. Run a linear gradient from 5% B to 60% B over 15 minutes, followed by a 3-minute hold at 95% B to wash strongly retained hydrophobic impurities (e.g., di-butyl ester).

  • Data Integration: Integrate the peaks, ensuring the valley-to-valley baseline drop between the trans (major) and cis (minor) isomers is clearly defined.

Chiral Method Development: Enantiomeric Excess (ee) Determination

The Challenge: Once diastereomeric purity is established, resolving the enantiomers (e.g., (1S,2S) vs. (1R,2R)) is critical, as enantiomeric purity directly dictates the biological activity and safety of the downstream product[4]. Cyclopropane rings provide a rigid scaffold, which is excellent for chiral recognition, but the lack of strong π-π interacting groups (like aromatic rings) makes separation heavily reliant on hydrogen bonding and steric fit.

The Solution: Normal-phase chiral chromatography using polysaccharide-based Chiral Stationary Phases (CSPs). We compare an Amylose-based CSP (coated with tris(3,5-dimethylphenylcarbamate)) against a Cellulose-based CSP with the identical derivatization.

ChiralMechanism Analyte 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid Hydrogen Bond Donor (COOH) Hydrogen Bond Acceptor (C=O) CSP Polysaccharide CSP Carbamate N-H (Donor) Carbamate C=O (Acceptor) Chiral Grooves (Steric Fit) Analyte->CSP Chiral Recognition Modifier Acidic Modifier (TFA) Suppresses COOH ionization Prevents silica interactions Modifier->Analyte Maintains neutral state Modifier->CSP Shields basic sites

Fig 2. Mechanistic interactions in normal-phase chiral chromatography.

Comparative Experimental Data: Chiral Screening

Conditions: Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.1 v/v/v). Isocratic elution. Flow rate: 1.0 mL/min. UV Detection: 210 nm.

Column TypePolysaccharide BackboneRetention Time (E1)Retention Time (E2)Selectivity (α)Resolution (Rs)
Amylose Tris(3,5-dimethylphenylcarbamate) Amylose (Helical)12.4 min14.1 min1.161.8
Cellulose Tris(3,5-dimethylphenylcarbamate) Cellulose (Linear)10.2 min10.5 min1.040.6 (Co-elution)

Causality Insight: The amylose backbone forms a more pronounced helical structure compared to the linear cellulose backbone. For the rigid cyclopropane scaffold, the helical grooves of the amylose phase provide a tighter steric fit, allowing the carbamate groups to engage in stereoselective hydrogen bonding with the free carboxylic acid and the ester carbonyl. Furthermore, the addition of 0.1% TFA is an absolute requirement; without it, the analyte's carboxylic acid would interact destructively with the silica support of the CSP, resulting in complete loss of resolution.

Step-by-Step Protocol: Chiral Separation
  • Mobile Phase Preparation: In a 1L solvent bottle, combine 950 mL of HPLC-grade Hexane and 50 mL of HPLC-grade Isopropanol. Add 1.0 mL of Trifluoroacetic Acid (TFA). Mix thoroughly and degas. (Safety Note: Hexane is highly volatile and flammable; prepare in a fume hood).

  • Sample Preparation: Dissolve 5 mg of the racemic standard in 5 mL of Isopropanol to ensure complete solubility, then dilute 1:10 with Hexane. Avoid dissolving directly in pure Hexane, as the polar carboxylic acid moiety may precipitate.

  • System Equilibration: Install the Amylose-based chiral column (250 mm × 4.6 mm, 5 µm). Flush the system with the mobile phase at 1.0 mL/min for at least 45 minutes. Normal-phase chiral columns require longer equilibration times to stabilize the hydrogen-bonding network.

  • Isocratic Execution: Inject 5 µL of the sample. Run isocratically for 20 minutes.

  • System Wash: Post-analysis, flush the column with Hexane/Isopropanol (90:10) without TFA to prolong column life, as prolonged exposure to strong acids can slowly degrade the polysaccharide coating.

Conclusion

For the comprehensive analysis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, a dual-method approach is mandatory. Achiral purity and diastereomeric resolution are best achieved using a Polar-Embedded C18 column with a formic acid-buffered gradient, which mitigates silanol-induced tailing. For enantiomeric excess determination, an Amylose-based normal-phase chiral column supplemented with 0.1% TFA provides the optimal steric environment for chiral discrimination. By understanding the physicochemical properties of the analyte—specifically its rigid geometry and acidic nature—analysts can rationally design self-validating, robust chromatographic methods.

References

  • Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: Chromatography Online URL: [Link]

  • Title: Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases Source: Taylor & Francis Online URL: [Link]

  • Title: HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column Source: SIELC Technologies URL: [Link]

Sources

High-Resolution NMR Profiling: Distinguishing cis- and trans-2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

[1]

Executive Summary

In drug development, the cyclopropane scaffold is a critical pharmacophore, often functioning as a bioisostere for alkenes or conformationally restricted amino acids. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a versatile C3 building block.[1] However, its utility is strictly governed by its stereochemistry (cis vs. trans).[1]

This guide provides a technical comparison of the 1H NMR spectral signatures of the cis and trans diastereomers. Unlike flexible alkyl chains, the rigid cyclopropane ring imposes unique Karplus relationships where


Comparative Analysis: Cis vs. Trans Isomers

The primary challenge in characterizing this molecule is distinguishing the diastereomers formed during synthesis (typically via diazoacetate cyclopropanation). The "performance" of the assignment relies on resolving the vicinal coupling constants of the ring methine protons.

1.1 Spectral Fingerprint Comparison
FeatureTrans-Isomer (Major Synthetic Product)Cis-Isomer (Minor Impurity/Target)Causality & Mechanism
Vicinal Coupling (

)
4.0 – 6.5 Hz (Small)8.0 – 11.5 Hz (Large)Karplus Relationship: In cyclopropanes, the cis dihedral angle is ~0° (max coupling), while the trans angle is ~145° (reduced coupling).[1] This is the inverse of alkene systems.
H1 & H2 Chemical Shift

2.1 – 2.4 ppm

1.9 – 2.2 ppm
Anisotropy: The cis arrangement places protons in the shielding cone of the adjacent carbonyl group more effectively than the trans form.
Ring Methylene (H3) Distinct multiplets (H3a vs H3b)Complex multipletsThe cis isomer breaks symmetry more drastically, often causing larger chemical shift separation between the geminal H3 protons.
Ester Group (-COOBu) t-Bu: Singlet ~1.45 ppmn-Bu: Triplet ~4.10 ppmt-Bu: Singlet ~1.42 ppmn-Bu:[1] Triplet ~4.05 ppmMinor shifts (

ppm) occur due to steric crowding in the cis form.
1.2 The "Decision Tree" for Assignment

The following logic flow illustrates the self-validating protocol for assigning stereochemistry based on raw FID data.

NMR_AssignmentStartAcquire 1H NMR(CDCl3 or DMSO-d6)Analyze_RegionAnalyze Cyclopropyl Region(0.8 - 2.5 ppm)Start->Analyze_RegionIdentify_MethinesIdentify Methine Protons(H1 & H2, ~2.0-2.4 ppm)Analyze_Region->Identify_MethinesMeasure_JMeasure Vicinal Coupling (J_1,2)Identify_Methines->Measure_JDecisionJ Value?Measure_J->DecisionTransResult: TRANS Isomer(J = 4-6 Hz)Decision->Trans< 7 HzCisResult: CIS Isomer(J = 8-11 Hz)Decision->Cis> 8 HzAmbiguousAmbiguous/Overlap?(Complex Multiplet)Decision->AmbiguousUnclearNOESYRun 1D NOE or 2D NOESYAmbiguous->NOESYNOE_ResultNOE between H1 & H2?NOESY->NOE_ResultConfirm_CisStrong NOE = CISNOE_Result->Confirm_CisYesConfirm_TransWeak/No NOE = TRANSNOE_Result->Confirm_TransNo

Figure 1: Logical workflow for stereochemical assignment of cyclopropane-1,2-dicarboxylic acid derivatives.

Technique Comparison: 1D 1H NMR vs. 2D NOESY

When validating the "product" (the analytical result), researchers must choose between speed (1D) and certainty (2D).

MetricMethod A: 1D 1H NMR Method B: 2D NOESY / 1D NOE
Primary Utility Routine purity check and rapid assignment.[1]Definitive structural proof for regulatory filing.[1]
Resolution Power High: Can quantify cis/trans ratios down to ~1% if peaks are separated.Medium: Cross-peaks can be broad; qualitative rather than quantitative.
Limitation Fails if H1/H2 signals overlap with H3 or solvent satellites.[1]Requires longer acquisition time; sensitive to mixing time parameters.[1]
Self-Validation Coupling Constant Check: If

Hz, it must be trans. This is physically mandated by the ring geometry.[1]
Spatial Check: A cross-peak between H1 and H2 confirms they are on the same face (cis).

Recommendation: Use 1D 1H NMR for routine batch release.[1] Use NOESY only during the initial characterization of the reference standard or if the

Detailed Experimental Protocol

To ensure reproducible data (E-E-A-T), follow this standardized acquisition protocol.

3.1 Sample Preparation
  • Solvent Selection: Use DMSO-d6 if you need to observe the carboxylic acid proton (-COOH, ~12.0 ppm broad singlet).[1] Use CDCl3 for sharper resolution of the cyclopropyl ring couplings, provided the acid solubility is sufficient.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause line broadening due to dimerization of the carboxylic acid.[1]

3.2 Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).[1]

  • Relaxation Delay (D1):

    
     seconds. Reasoning: Cyclopropyl protons have long T1 relaxation times.[1] Short D1 leads to integration errors, skewing the cis:trans ratio calculation.
    
  • Spectral Width: -2 to 14 ppm (to capture the acid proton).[1]

3.3 Data Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without masking the fine splitting of the small

    
     coupling.[1]
    
  • Phasing: Manual phasing is critical for the upfield cyclopropyl region (0.8–2.0 ppm) to ensure accurate integration of the multiplets.

References
  • Wiberg, K. B., & Nist, B. J. (1963).[1] The Interpretation of NMR Spectra. W. A. Benjamin. (Foundational text establishing

    
     in cyclopropanes).
    
  • Hutton, H. M., & Schaefer, T. (1962).[1][2] Proton Coupling Constants in Substituted Cyclopropanes. Canadian Journal of Chemistry, 40(5), 875-881.[1] Link[1]

  • BenchChem. (2025).[1] Synthesis and Characterization of Cyclopropane-1,2-dicarboxylic acid derivatives. Link[1]

  • Organic Chemistry Data. (2025). Spin-Spin Splitting: J-Coupling in Cyclopropanes. University of Wisconsin-Madison.[1] Link

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of small molecule analysis, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation patterns observed within a mass spectrum offer a veritable fingerprint of a molecule, providing critical insights into its constituent parts. This guide delves into the anticipated mass spectrometry fragmentation patterns of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, a molecule featuring a unique combination of a strained cyclopropane ring, a carboxylic acid, and a bulky butyl ester.

Understanding the fragmentation behavior of this molecule is paramount for its unambiguous identification in complex matrices, a common challenge in drug metabolism studies, process chemistry, and quality control. This guide will provide a comparative analysis of expected fragmentation pathways under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). By dissecting the underlying chemical principles, we aim to equip researchers with the predictive power to interpret mass spectra of this and structurally related compounds.

The Subject Molecule: Structure and Significance

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (Molecular Formula: C₉H₁₄O₄, Molecular Weight: 186.21 g/mol ) possesses a compact and functionally rich structure. The presence of both a carboxylic acid and a butyl ester group offers multiple sites for ionization and subsequent fragmentation. The three-membered cyclopropane ring, with its inherent ring strain, is also expected to play a significant role in directing fragmentation pathways.

Predicted Fragmentation Patterns: A Tale of Two Ionization Techniques

The choice of ionization technique profoundly influences the fragmentation process. "Soft" ionization methods like ESI typically produce pseudomolecular ions ([M+H]⁺ or [M-H]⁻) with minimal initial fragmentation, while "hard" ionization techniques like EI lead to extensive fragmentation, often obliterating the molecular ion peak.[1][2]

Electrospray Ionization (ESI-MS): A Gentler Approach

ESI is the go-to method for analyzing polar and thermally labile molecules, making it well-suited for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid. We will consider both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺):

In positive ion mode, protonation is expected to occur on one of the oxygen atoms of the carbonyl groups or the carboxylic acid. The resulting [M+H]⁺ ion (m/z 187) will be the precursor for subsequent fragmentation in tandem MS (MS/MS) experiments.

Key Predicted Fragmentations in Positive ESI-MS/MS:

  • Loss of Butene (C₄H₈): A characteristic fragmentation for tert-butyl esters is the facile loss of isobutylene via a McLafferty-type rearrangement, leading to a protonated carboxylic acid-cyclopropane-carboxylic acid ion. This would result in a neutral loss of 56 Da.

  • Loss of the Butoxycarbonyl Group: Cleavage of the ester bond can lead to the loss of the entire butoxycarbonyl group (C₅H₉O₂), a neutral loss of 101 Da.

  • Decarboxylation: The carboxylic acid moiety can undergo decarboxylation, resulting in the loss of CO₂ (44 Da).

  • Ring Opening and Cleavage: The strained cyclopropane ring may undergo cleavage, leading to a variety of product ions. The specific fragmentation will depend on the initial charge localization.

Negative Ion Mode ([M-H]⁻):

In negative ion mode, deprotonation of the carboxylic acid will generate the [M-H]⁻ ion (m/z 185). This anion is generally stable, but can be induced to fragment.

Key Predicted Fragmentations in Negative ESI-MS/MS:

  • Decarboxylation: The most prominent fragmentation is often the loss of CO₂ (44 Da) from the carboxylate anion.

  • Loss of Butene: Similar to the positive mode, a neutral loss of butene (56 Da) from the butyl ester is plausible.

Table 1: Predicted Key Fragment Ions of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid in ESI-MS/MS

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss
Positive187 ([M+H]⁺)131C₄H₈ (Butene)
Positive187 ([M+H]⁺)86C₅H₉O₂ (Butoxycarbonyl radical)
Positive187 ([M+H]⁺)143CO₂ (Carbon Dioxide)
Negative185 ([M-H]⁻)141CO₂ (Carbon Dioxide)
Negative185 ([M-H]⁻)129C₄H₈ (Butene)
Electron Ionization (EI-MS): A High-Energy Fragmentation

EI involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation. The molecular ion peak (m/z 186) may be weak or absent.[1]

Key Predicted Fragmentations in EI-MS:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a highly favored pathway.[2][3] This can lead to the loss of the butoxy group (•OC₄H₉, 73 Da) or the carboxylic acid group (•COOH, 45 Da).

  • McLafferty Rearrangement: The butyl ester can undergo a McLafferty rearrangement, leading to the loss of butene (C₄H₈, 56 Da) and the formation of a radical cation of the resulting acid.

  • Cyclopropane Ring Fragmentation: The high energy of EI is likely to induce the opening and fragmentation of the cyclopropane ring.[4] This can lead to the loss of ethene (C₂H₄, 28 Da) or other small hydrocarbon fragments.

  • Consecutive Losses: Many of the initial fragment ions will undergo further fragmentation, leading to a complex spectrum with a series of smaller ions.

Table 2: Predicted Key Fragment Ions of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid in EI-MS

Fragment Ion (m/z)Proposed Structure/Loss
129[M - C₄H₉O]⁺ (Loss of butoxy radical)
141[M - COOH]⁺ (Loss of carboxyl radical)
130[M - C₄H₈]⁺• (Loss of butene via McLafferty rearrangement)
113[M - C₄H₉O₂]⁺ (Loss of butoxycarbonyl radical)
69[C₃H₅O]⁺ (Fragment from cyclopropane ring and carboxyl group)
57[C₄H₉]⁺ (Butyl cation)
41[C₃H₅]⁺ (Allyl or cyclopropyl cation)

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation cascades, the following diagrams were generated using Graphviz.

G cluster_positive ESI-MS/MS (Positive Ion Mode) M_H [M+H]⁺ m/z 187 frag1_pos m/z 131 M_H->frag1_pos - C₄H₈ frag2_pos m/z 143 M_H->frag2_pos - CO₂

Caption: Predicted major fragmentation pathways for protonated 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid in positive ESI-MS/MS.

G cluster_negative ESI-MS/MS (Negative Ion Mode) M_minus_H [M-H]⁻ m/z 185 frag1_neg m/z 141 M_minus_H->frag1_neg - CO₂

Caption: Predicted primary fragmentation pathway for deprotonated 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid in negative ESI-MS/MS.

G cluster_ei EI-MS Fragmentation M_ion M⁺• m/z 186 frag1_ei m/z 130 M_ion->frag1_ei - C₄H₈ (McLafferty) frag2_ei m/z 129 M_ion->frag2_ei - •OC₄H₉ (α-cleavage) frag3_ei m/z 141 M_ion->frag3_ei - •COOH (α-cleavage) frag4_ei m/z 57 frag2_ei->frag4_ei Further fragmentation

Caption: Predicted major fragmentation pathways for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid under Electron Ionization (EI).

Experimental Protocols: A Blueprint for Analysis

For researchers seeking to acquire mass spectra of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, the following provides a general experimental framework.

Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an ESI source.

  • Positive Ion Mode Parameters:

    • Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5-4.5 kV

      • Cone Voltage: 20-40 V (adjust to optimize precursor ion intensity)

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 300-450 °C

      • Nebulizer Gas (Nitrogen): 2-5 Bar

      • Drying Gas (Nitrogen): 8-12 L/min

    • MS/MS Parameters:

      • Select the [M+H]⁺ ion (m/z 187) as the precursor ion.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

  • Negative Ion Mode Parameters:

    • Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% ammonium hydroxide or 5 mM ammonium acetate (Solvent A) and acetonitrile (Solvent B).

    • Ion Source Parameters: Adjust capillary voltage to negative polarity (-2.5 to -3.5 kV). Other parameters may require minor optimization.

    • MS/MS Parameters: Select the [M-H]⁻ ion (m/z 185) as the precursor ion and apply a suitable collision energy.

Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: A mass spectrometer equipped with an EI source (e.g., a single quadrupole or magnetic sector instrument).

  • EI Source Parameters:

    • Electron Energy: 70 eV (standard for library matching).

    • Source Temperature: 200-250 °C.

    • Scan Range: m/z 35-250.

Comparative Analysis and Conclusion

The mass spectrometric behavior of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a compelling case study in the principles of fragmentation. The choice between ESI and EI will yield vastly different yet complementary information.

  • ESI-MS is the preferred method for confirming the molecular weight and for controlled fragmentation studies (MS/MS) that can selectively probe specific bonds. The resulting spectra are cleaner and easier to interpret, focusing on characteristic losses of the butyl group and the carboxylic acid functionality.

  • EI-MS , on the other hand, provides a more comprehensive fragmentation pattern that can be valuable for library searching and for elucidating the core structure. The high-energy nature of EI will likely lead to the fragmentation of the cyclopropane ring, offering deeper structural insights that may not be accessible with softer ionization techniques.

In practice, employing both techniques would provide the most complete picture of the molecule's structure. The predictable fragmentation patterns discussed in this guide, derived from fundamental principles of mass spectrometry, serve as a robust framework for the analysis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid and its analogs. By understanding these pathways, researchers can confidently identify and characterize these molecules in their various applications.

References

  • Vertex AI Search. (n.d.). Electron impact fragmentation mechanisms of some cyclic esters with helical structures.
  • PubMed. (n.d.). Mass spectrometric study of six cyclic esters.
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.
  • Doc Brown. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and....
  • PubMed. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

FTIR spectral analysis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid: A Comparative Guide

As drug development and materials science increasingly rely on functionalized cycloalkanes, the accurate structural verification of bifunctional intermediates becomes critical. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid presents a unique analytical challenge: it is a highly strained cyclopropane ring bearing both a free carboxylic acid and an aliphatic butyl ester.

This guide provides an in-depth comparative analysis of its Fourier Transform Infrared (FTIR) spectral profile, contrasting it against its di-acid and di-ester analogs. By understanding the quantum mechanical and thermodynamic causality behind these vibrations, researchers can confidently validate the identity and purity of this specific intermediate.

Mechanistic Causality of Spectral Signatures

To accurately interpret the FTIR spectrum of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, we must deconstruct the molecule into its three distinct vibrational domains:

The Strained Cyclopropane Ring In unstrained alkanes, the sp³ hybridized C-H bonds typically absorb below 3000 cm⁻¹. However, the 60° internal bond angles of the cyclopropane ring induce extreme angle strain. To maintain orbital overlap, the internal C-C bonds adopt a higher p-character ("bent bonds"), which forces the external C-H bonds to adopt a higher s-character (approaching sp² hybridization). This increased s-character stiffens the bond, increasing the force constant and shifting the C-H stretching frequency above 3000 cm⁻¹, typically appearing as a sharp peak between 3080 and 3040 cm⁻¹[1].

The Hydrogen-Bonded Carboxylic Acid The free carboxylic acid moiety exists primarily as a hydrogen-bonded dimer in condensed phases. This extensive intermolecular hydrogen bonding significantly weakens the O-H bond, resulting in a massive, broad absorption envelope spanning 3300 to 2500 cm⁻¹[2]. Furthermore, the hydrogen bonding slightly lengthens the C=O bond, lowering its stretching frequency to approximately 1710 cm⁻¹[3].

The Aliphatic Butyl Ester Unlike the acid, the ester carbonyl is not involved in strong hydrogen-bonded dimers. The lack of this stabilizing interaction means the C=O double bond remains stiffer, shifting its absorption to a higher frequency, typically around 1735 cm⁻¹[4]. The ester also exhibits a highly diagnostic asymmetric C-C-O stretch between 1240 and 1160 cm⁻¹[5].

Comparative Performance: Mono-ester vs. Alternatives

When optimizing the synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, the primary impurities are unreacted starting material (the di-acid) and the over-reacted byproduct (the di-ester). FTIR is an exceptional tool for distinguishing these species because the mono-ester uniquely displays a "split" carbonyl region.

Functional Group VibrationCyclopropane-1,2-dicarboxylic acid (Di-acid)2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (Mono-ester)Dibutyl cyclopropane-1,2-dicarboxylate (Di-ester)
O-H Stretch (Acid) Intense, broad (3300–2500 cm⁻¹)Moderate, broad (3300–2500 cm⁻¹)Absent
C-H Stretch (Cyclopropane) Sharp (~3050 cm⁻¹)Sharp (~3050 cm⁻¹)Sharp (~3050 cm⁻¹)
C-H Stretch (Aliphatic) AbsentStrong (2960–2850 cm⁻¹)Very Strong (2960–2850 cm⁻¹)
C=O Stretch (Acid) Strong, single peak (~1710 cm⁻¹)Strong, peak 1 of doublet (~1710 cm⁻¹)Absent
C=O Stretch (Ester) AbsentStrong, peak 2 of doublet (~1735 cm⁻¹)Strong, single peak (~1735 cm⁻¹)
C-C-O Stretch (Ester) AbsentStrong (~1200 cm⁻¹)Very Strong (~1200 cm⁻¹)

Table 1: Quantitative comparison of key FTIR vibrational frequencies across the cyclopropane derivatives.

FTIR_Logic MonoEster 2-(Butoxycarbonyl)cyclopropane -1-carboxylic acid (Mono-ester) Peak_OH Broad O-H Stretch (3300-2500 cm⁻¹) MonoEster->Peak_OH Peak_CO_Acid Acid C=O Stretch (~1710 cm⁻¹) MonoEster->Peak_CO_Acid Peak_CO_Ester Ester C=O Stretch (~1735 cm⁻¹) MonoEster->Peak_CO_Ester Peak_CH_Ring Cyclopropane C-H (3080-3040 cm⁻¹) MonoEster->Peak_CH_Ring DiAcid Cyclopropane-1,2- dicarboxylic acid (Di-acid) DiAcid->Peak_OH DiAcid->Peak_CO_Acid DiAcid->Peak_CH_Ring DiEster Dibutyl cyclopropane- 1,2-dicarboxylate (Di-ester) DiEster->Peak_CO_Ester DiEster->Peak_CH_Ring

Diagnostic FTIR spectral features distinguishing the mono-ester from di-acid and di-ester analogs.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity spectral data that accurately resolves the narrow ~25 cm⁻¹ difference between the acid and ester carbonyl peaks, the following Attenuated Total Reflectance (ATR) protocol must be strictly adhered to. This workflow is designed as a self-validating system; failure at any verification step requires restarting the sequence.

Phase 1: Instrument Verification & Background

  • Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe soaked in HPLC-grade isopropanol, followed by acetone.

  • Self-Validation (Cleanliness Check): Run a preview scan in transmittance mode. The baseline must be flat (100% ± 0.5% T) with no residual C-H (2900 cm⁻¹) or C=O (1700 cm⁻¹) peaks. If peaks are present, repeat step 1.

  • Background Collection: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: A 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the spectral resolution required to cleanly separate the 1710 cm⁻¹ and 1735 cm⁻¹ carbonyl bands without introducing artificial noise.

Phase 2: Sample Analysis 4. Sample Application: Apply 1-2 mg of the 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid sample directly onto the ATR crystal. Ensure complete coverage of the active sensor area. 5. Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the solid sample and the evanescent wave, which is critical for reproducible peak intensities (especially for the rigid cyclopropane C-H stretch). 6. Data Acquisition: Scan the sample using 32 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹. 7. Self-Validation (Signal Quality): Inspect the raw interferogram and the resulting spectrum. The maximum peak absorbance (typically the C=O stretch) should fall between 0.2 and 0.8 Absorbance Units (AU). If >0.8 AU, the detector may be saturated, leading to photometric inaccuracies; reduce anvil pressure or sample thickness and rescan.

Phase 3: Data Processing 8. Atmospheric Compensation: Apply atmospheric suppression to remove residual H₂O and CO₂ vapor lines that could obscure the broad O-H acid envelope. 9. Peak Picking: Execute an automated peak-picking algorithm with a sensitivity threshold set to identify the critical doublet at ~1735 cm⁻¹ and ~1710 cm⁻¹.

References

  • INFRARED SPECTROSCOPY - St.
  • IR Spectroscopy Tutorial: Carboxylic Acids - orgchemboulder.com.
  • The C=O Bond, Part III: Carboxylic Acids - spectroscopyonline.com.
  • 21.
  • The C=O Bond, Part VI: Esters and the Rule of Three - spectroscopyonline.com.

Sources

Comparing reactivity of methyl vs butyl cyclopropane carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Methyl Cyclopropanecarboxylate (MCPC) and n-Butyl Cyclopropanecarboxylate (BCPC) . While both serve as critical building blocks for introducing the cyclopropyl moiety into pharmaceutical and agrochemical scaffolds, their divergent physicochemical properties dictate their specific utility.

  • MCPC is the reagent of choice for rapid, high-throughput derivatization due to its lower steric hindrance and higher electrophilicity. However, its low flash point (18 °C) requires stringent safety protocols.

  • BCPC offers superior lipophilicity and handling safety (Flash point > 60 °C), making it ideal for scale-up processes and specific enzymatic resolutions where a larger alkoxy group enhances chiral recognition in the enzyme active site.

Physicochemical Profile

The transition from a methyl to a butyl ester significantly alters the physical handling parameters. BCPC acts as a "heavy" homolog, reducing volatility and increasing lipophilicity, which is crucial for biphasic reactions.

PropertyMethyl Cyclopropanecarboxylate (MCPC)n-Butyl Cyclopropanecarboxylate (BCPC)Impact on Workflow
CAS Number 2868-37-3549675-00-1 (Generic) / 1759-53-1 (Acid precursor)Identification
Molecular Weight 100.12 g/mol 142.20 g/mol Stoichiometry calculations
Boiling Point 119 °C182–184 °CBCPC allows higher reaction temps without reflux
Flash Point 18 °C (Closed Cup)~71 °CMCPC requires explosion-proof equipment
Density 0.985 g/mL~0.930 g/mLPhase separation behavior in aqueous workups
LogP (Est.) ~0.8~2.4BCPC partitions strongly into organic phases

Chemical Reactivity Profile

Hydrolysis Kinetics (Saponification)

The rate of alkaline hydrolysis is governed by the steric environment of the carbonyl carbon.[1] The cyclopropane ring itself introduces significant steric crowding compared to acyclic alkyl chains (e.g., propyl).

  • MCPC: Exhibits faster hydrolysis rates (

    
    ). The small methyl group provides minimal obstruction to the incoming hydroxide nucleophile during the formation of the tetrahedral intermediate.
    
  • BCPC: The flexible n-butyl chain introduces rotational freedom that effectively shields the carbonyl carbon. Experimental data on homologous benzoate esters suggests that increasing the alkoxy chain from methyl to butyl decreases the hydrolysis rate constant by approximately 30–50% due to steric hindrance and increased hydrophobicity repelling the aqueous nucleophile.

Synthetic Utility: Kulinkovich Reaction

The Kulinkovich reaction converts esters into cyclopropanols using Grignard reagents and Ti(IV) catalysts.[2][3][4]

  • Reactivity: MCPC is the standard substrate. Its high electrophilicity facilitates the initial ligand exchange with the low-valent titanacyclopropane intermediate.

  • Side Reactions: BCPC can be used but requires longer reaction times. The bulky butyl group can slow down the initial coordination to Titanium, potentially leading to lower yields if the Grignard reagent is prone to

    
    -hydride elimination.
    
Curtius Rearrangement

Both esters can be converted to the corresponding acyl azide to access cyclopropyl amines.

  • MCPC: Often preferred for generating the acyl hydrazide precursor due to faster reaction with hydrazine hydrate.

  • BCPC: Useful if the intermediate acyl azide needs to be lipophilic for extraction into non-polar solvents before thermal rearrangement.

Biocatalytic Performance (Enzymatic Resolution)

Enzymatic kinetic resolution is a primary method for obtaining enantiopure cyclopropane derivatives. The choice of ester is a "handle" to tune enantioselectivity (


-value).
Mechanistic Insight

Lipases (e.g., Burkholderia cepacia (BCL) or Candida rugosa (CRL)) possess hydrophobic binding pockets.

  • Methyl Ester (MCPC): Often fits poorly in large hydrophobic pockets, leading to lower enantiomeric discrimination (

    
    ).
    
  • Butyl Ester (BCPC): The butyl chain interacts strongly with the large hydrophobic sub-site of the lipase. This "induced fit" often restricts the substrate orientation, significantly enhancing enantioselectivity (

    
     is common for butyl esters in Pseudomonas lipase resolutions).
    

Recommendation: For difficult resolutions, transesterify MCPC to BCPC before enzymatic screening to improve chiral separation.

Experimental Protocols

Protocol A: Comparative Chemical Hydrolysis

Objective: Determine the relative hydrolysis rate (


) of MCPC vs. BCPC.
  • Preparation: Prepare a 0.1 M solution of the ester (MCPC or BCPC) in THF/Water (1:1 v/v).

  • Initiation: Add 2.0 equivalents of LiOH at 25 °C.

  • Monitoring: Aliquot 100 µL every 5 minutes into a quench solution (0.1 M HCl).

  • Analysis: Extract with Ethyl Acetate and analyze via GC-FID. Measure the disappearance of the ester peak relative to an internal standard (e.g., dodecane).

  • Result: Plot

    
     vs. time. The slope represents 
    
    
    
    . Expect
    
    
    .
Protocol B: Lipase-Mediated Kinetic Resolution

Objective: Enantioselective hydrolysis of racemic BCPC.

  • Emulsion: Mix 10 mmol of racemic BCPC in 20 mL of phosphate buffer (0.1 M, pH 7.2) containing 10% acetone as a co-solvent.

  • Enzyme Addition: Add 50 mg of Burkholderia cepacia lipase (Amano PS).

  • Incubation: Shake at 30 °C / 200 rpm. Maintain pH 7.2 by automatic titration with 1.0 M NaOH.

  • Termination: Stop reaction at 50% conversion (indicated by NaOH consumption).

  • Workup:

    • Extract the unreacted ester (R-enantiomer) with hexane.

    • Acidify the aqueous layer to pH 2 and extract the acid product (S-enantiomer) with ethyl acetate.

  • Chiral Analysis: Analyze both fractions via Chiral HPLC (e.g., Chiralcel OD-H column).

Visualizations

Figure 1: Steric Influence on Hydrolysis

This diagram illustrates the steric crowding in the transition state. The butyl group creates a "Steric Wall" that hinders the nucleophilic attack compared to the accessible methyl group.

HydrolysisComparison cluster_methyl Methyl Ester (Fast) cluster_butyl Butyl Ester (Slow) M_Start MCPC (Low Steric Bulk) M_TS Tetrahedral Intermediate M_Start->M_TS M_Prod Cyclopropane Carboxylic Acid M_TS->M_Prod Collapse B_Start BCPC (High Steric Bulk) B_TS Crowded Intermediate B_Start->B_TS B_Prod Cyclopropane Carboxylic Acid B_TS->B_Prod Collapse Nucleophile OH- Nucleophile Nucleophile->M_TS Rapid Attack Nucleophile->B_TS Hindered Attack

Caption: Comparative reaction pathways showing the kinetic retardation in BCPC hydrolysis due to the steric bulk of the butyl chain hindering nucleophilic approach.

Figure 2: Enzymatic Kinetic Resolution Workflow

A decision tree for selecting the appropriate ester for biocatalysis.

EnzymaticWorkflow Start Target: Enantiopure Cyclopropane Carboxylate Choice Select Ester Substrate Start->Choice MCPC_Path Methyl Ester (MCPC) Choice->MCPC_Path BCPC_Path Butyl Ester (BCPC) Choice->BCPC_Path MCPC_Pros High Reaction Rate Poor Enantioselectivity (Low E) MCPC_Path->MCPC_Pros BCPC_Pros Slower Rate High Enantioselectivity (High E) BCPC_Path->BCPC_Pros Lipase Lipase Screening (Burkholderia cepacia) MCPC_Pros->Lipase BCPC_Pros->Lipase Result_LowE Low ee% (Racemic Product) Lipase->Result_LowE Using MCPC Result_HighE High ee% (>98% Enantiopurity) Lipase->Result_HighE Using BCPC

Caption: Workflow demonstrating why the butyl ester (BCPC) is often preferred for lipase-catalyzed resolutions to achieve high enantiomeric excess.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Methyl Cyclopropanecarboxylate. Retrieved from

  • Stenutz, R. (2025). Butyl cyclopropanecarboxylate Physical Properties and Boiling Point Data. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl Cyclopropanecarboxylate. Retrieved from

  • ChemicalBook. (2025). tert-Butyl cyclopropanecarboxylate Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from

  • Organic Chemistry Portal. (2025). Kulinkovich Reaction Mechanism and Substrate Scope. Retrieved from

  • PubChem. (2025).[5] Butyl cyclopropanecarboxylate Compound Summary. Retrieved from

Sources

Crystal Structure Determination of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for the crystal structure determination of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (also known as the mono-n-butyl ester of cyclopropane-1,2-dicarboxylic acid). It serves as a comparative analysis between Single Crystal X-Ray Diffraction (SC-XRD) and alternative structural elucidation methods, providing a self-validating workflow for researchers.

Executive Summary & Technical Context

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a critical chiral building block in the synthesis of pharmaceutical cyclopropane derivatives. Structurally, it possesses a strained three-membered ring, a free carboxylic acid moiety, and a hydrophobic butyl ester chain.

The determination of its solid-state structure is non-trivial due to:

  • Conformational Isomerism: The molecule can exist as cis or trans diastereomers.

  • Flexible Alkyl Chains: The butyl group introduces conformational freedom, often leading to disorder in the crystal lattice.

  • Hydrogen Bonding: The competition between acid-acid dimerization and acid-ester catamer formation dictates the packing motif.

This guide compares the "Gold Standard" method (SC-XRD) against spectroscopic alternatives (NMR, PXRD), demonstrating why SC-XRD is the requisite tool for unambiguous stereochemical assignment.

Methodology Comparison: Why SC-XRD?

While NMR and Powder XRD are standard characterization tools, they lack the resolution to definitively map the 3D packing and absolute configuration of this specific mono-ester without prior models.

FeatureSC-XRD (Recommended) Solution NMR (NOE) Powder XRD (PXRD)
Stereochemistry Absolute (Direct visualization of cis/trans)Relative (Inferred from coupling constants/NOE)Ambiguous (Requires Rietveld refinement)
Conformation Precise bond angles (quantifies ring strain)Time-averaged ensembleLattice parameters only
Interactions Maps H-bond networks (Dimer vs Catamer)Solvent dependent; no packing dataPhase identification only
Disorder Models butyl chain flexibilityN/A (Rapid rotation)Peak broadening (Data loss)
Sample Req. Single Crystal (>0.1 mm)Dissolved SampleMicrocrystalline Powder

Experimental Protocol: Self-Validating Workflow

This protocol is designed with built-in "checkpoints" to ensure data integrity.

Phase 1: Crystallization Strategy

The mono-butyl ester is amphiphilic (polar acid head, non-polar butyl tail). Standard aqueous crystallization used for the parent diacid (cis-caronic acid) often fails.

  • Method A (Vapor Diffusion - Recommended):

    • Solvent: Ethyl Acetate (dissolves the ester).

    • Anti-solvent: Hexane or Pentane (induces precipitation).

    • Protocol: Dissolve 20 mg of compound in 0.5 mL EtOAc. Place in a small vial. Place this vial inside a larger jar containing 5 mL Hexane. Cap tightly.

  • Method B (Slow Evaporation):

    • Solvent: Ethanol/Water (80:20).

    • Protocol: Good for forming hydrated forms if the anhydrous form is difficult to crystallize.

Phase 2: Data Collection & Reduction
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic light-atom structure to maximize diffraction intensity at high angles.
  • Temperature: Collect at 100 K .

    • Causality: Cooling freezes the flexible butyl chain, reducing thermal parameters and allowing for precise modeling of the terminal methyl group.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
     or 
    
    
    
    ) based on analogous cyclopropane dicarboxylates [1].
  • Validation Checkpoint (The "Rule of 18"):

    • Formula:

      
       (Non-H atoms = 13).
      
    • Estimated Molecular Volume:

      
      .
      
    • For

      
      , Unit Cell Volume should be approx 900–950 ų .
      
    • Alert: If Volume > 1100 ų, suspect solvent inclusion or Z > 4.

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for assigning the stereochemistry and handling common crystallographic issues for this molecule.

G Start Start: Crude Solid Screen Solvent Screening (EtOAc/Hex vs EtOH/H2O) Start->Screen Check Crystal Quality Check (Polarized Light) Screen->Check Check->Screen Amorphous/Twin XRD SC-XRD Data Collection (100 K, Cu Source) Check->XRD Single Crystal Solve Structure Solution (Direct Methods/Dual Space) XRD->Solve Isomer Identify Isomer Solve->Isomer Cis Cis-Isomer (Meso/Racemic) Isomer->Cis Syn-Carboxyls Trans Trans-Isomer (Racemic) Isomer->Trans Anti-Carboxyls Packing Analyze Packing: Dimers vs Chains Cis->Packing Trans->Packing

Caption: Workflow for the structural determination and stereochemical assignment of cyclopropane carboxylate derivatives.

Comparative Data Analysis

Since the specific crystal structure of the mono-butyl ester is often determined in-house during synthesis, it must be benchmarked against the known structures of the parent cyclopropane-1,2-dicarboxylic acids .

The table below summarizes the crystallographic parameters of the parent systems [1], which serve as the baseline for validating the mono-ester structure.

Parametercis-Cyclopropane-1,2-dicarboxylic acid (Parent)trans-Cyclopropane-1,2-dicarboxylic acid (Parent)Target: 2-(Butoxycarbonyl)... (Expected)
Crystal System MonoclinicMonoclinicMonoclinic / Triclinic
Space Group



or

Z (Molecules/Cell) 444 (likely)
Density (

)
1.3471.312~1.20 - 1.25 (Lower due to butyl chain)
H-Bonding Motif 2D Layers (Intermolecular)Infinite ChainsDimers (Acid-Acid) or Catamers
Key Feature Intramolecular H-bond possible in derivativesCentrosymmetric packingButyl chain disorder common

Structural Insight:

  • Parent Cis-Acid: Forms layers via carboxylic acid hydrogen bonds.

  • Target Mono-Ester: The replacement of one -COOH with -COOBu removes one hydrogen bond donor. Consequently, the "Layer" motif of the cis-acid often collapses into discrete dimers (R22(8) graph set) or linear chains where the acid proton donates to the ester carbonyl of a neighboring molecule.

References

  • Structures of two cyclopropane derivatives: cis- and trans-caronic acid . Acta Crystallographica Section C, International Union of Crystallography.

  • Cyclopropanecarboxylic Acid . Organic Syntheses, 1944, 24,[1] 36.

  • Single-crystal x-ray diffraction structures of covalent organic frameworks . Science, 2018.

Sources

Purity Assessment Standards for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical standard for the purity assessment of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid , a critical chiral building block (CBB) often employed in the synthesis of HCV protease inhibitors and ethylene biosynthesis regulators.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (BCCA) represents a unique analytical challenge. As a mono-ester of cyclopropane-1,2-dicarboxylic acid, it possesses two chiral centers and exists as cis and trans diastereomers, each with a pair of enantiomers. In pharmaceutical applications, the (1R, 2S) isomer is typically the desired pharmacophore.

The Analytical Problem:

  • Weak Chromophore: The aliphatic cyclopropane ring and butyl ester lack conjugation, resulting in negligible UV absorbance above 210 nm.

  • Response Factor Disparity: Impurities such as the starting material (dibutyl ester) and hydrolysis product (dicarboxylic acid) have significantly different ionization efficiencies and UV extinction coefficients than the target mono-ester.

  • Stereochemical Complexity: Standard reverse-phase (RP) HPLC cannot separate enantiomers, requiring specialized chiral stationary phases.

This guide compares three primary methodologies—HPLC-UV , HPLC-CAD , and qNMR —to establish a robust control strategy.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, one must understand the impurity fate map. The synthesis typically involves the enzymatic or chemical desymmetrization of dibutyl cyclopropane-1,2-dicarboxylate.

Visualization: Impurity Fate Mapping

The following diagram illustrates the genesis of impurities during the synthesis of BCCA.

ImpurityMap Start Dibutyl cyclopropane- 1,2-dicarboxylate (Starting Material) Target 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid (Target Mono-ester) Start->Target Desymmetrization Imp_Acid Cyclopropane-1,2- dicarboxylic acid (Over-Hydrolysis) Start->Imp_Acid Over-reaction Imp_Iso (1S, 2R)-Enantiomer (Wrong Chirality) Start->Imp_Iso Low Enantioselectivity Target->Imp_Acid Hydrolysis Imp_Cis cis-Diastereomer (Isomerization) Target->Imp_Cis Thermal Epimerization

Figure 1: Impurity lineage showing the relationship between the diester starting material, the target mono-ester, and critical degradants.

Comparative Analysis of Assessment Methods

We evaluated three methods for determining the Assay (wt%) and Chemical Purity (Area %) of BCCA.

Method A: RP-HPLC with UV Detection (210 nm)

The Traditional Standard

  • Mechanism: Separation on C18 column; detection via carbonyl absorbance at 210 nm.

  • Performance:

    • Pros: Ubiquitous instrumentation; low cost.

    • Cons: Critical Failure Mode. The butyl chain increases the lipophilicity of the diester, but the UV response is driven solely by the carbonyls. The response factor (RF) of the mono-ester vs. the diester is not 1:1, leading to assay errors of ±3-5% without rigorous correction factors.

    • Limit of Detection (LOD): ~50 ppm (Poor due to baseline noise at 210 nm).

Method B: HPLC with Charged Aerosol Detection (CAD)

The Recommended Alternative

  • Mechanism: Nebulization of eluent followed by charging of particles. Signal is proportional to analyte mass, not chromophores.

  • Performance:

    • Pros: Universal Response. The signal correlates directly to the mass of the butyl ester and the dicarboxylic acid impurities, regardless of optical properties.

    • Cons: Non-linear response at low concentrations (requires polynomial curve fitting).

    • LOD: ~5-10 ppm (Superior sensitivity for aliphatic compounds).

Method C: Quantitative NMR (qNMR)

The Absolute Reference[1]

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Performance:

    • Pros: Absolute Purity. No reference standard of the analyte is required.[2] Eliminates response factor bias entirely.

    • Cons: Low throughput; high instrument cost; requires ~10-20 mg of sample.

Data Summary: Method Performance Comparison
FeatureMethod A: HPLC-UV (210 nm)Method B: HPLC-CADMethod C: 1H-qNMR
Linearity (R²) 0.992 (Range limited)>0.998 (Polynomial fit)>0.999
Accuracy (Recovery) 92 - 105% (RF dependent)98 - 102%99.5 - 100.5%
LOD (Impurity) 0.05%0.01%~0.1%
Selectivity Moderate (Drift issues)HighHigh (Structural ID)
Suitability Routine QC (with corrections)R&D / Process Control Reference Certification

Detailed Experimental Protocols

Protocol 1: Chemical Purity by HPLC-CAD (Universal Detection)

Best for quantifying the diester starting material and acid degradant.

  • Instrument: HPLC system coupled with Corona Veo or similar CAD.

  • Column: Agilent Poroshell 120 EC-C18, 4.6 × 150 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% → 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detector Settings: Power Function = 1.0 (if linearized) or use polynomial calibration; Nebulizer Temp = 35°C.

  • Sample Prep: Dissolve 10 mg BCCA in 10 mL of 50:50 Water:MeCN.

Why this works: The formic acid suppresses the ionization of the carboxylic acid, sharpening the peak shape. CAD detects the non-UV active dicarboxylic acid impurity with high sensitivity.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Critical for confirming the (1R, 2S) stereochemistry.

  • Column: Chiralpak IC (Immobilized Cellulose derivative), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Sufficient for main peak isomer ratio).

  • Temperature: 25°C.

  • Elution Order (Typical):

    • (1S, 2R)-Enantiomer

    • (1R, 2S)-Enantiomer (Target) Note: Elution order must be confirmed with a racemic standard.

Self-Validating Step: The resolution (


) between enantiomers must be > 2.0. If 

, lower the alcohol content to 5%.
Protocol 3: Absolute Assay by 1H-qNMR

The primary standard for assigning potency to "Working Standards".

  • Solvent: DMSO-

    
     (Provides good solubility and separates acid protons).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of protons).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][6][7][8][9]
  • Target Signals:

    • Maleic Acid (IS): Singlet at ~6.2 ppm (2H).

    • BCCA (Target): Cyclopropane ring protons at ~1.0–2.0 ppm (multiplets). Avoid the butyl signals if they overlap with impurities.

Analytical Decision Matrix

Use this workflow to select the correct method based on the stage of drug development.

DecisionMatrix Start Sample Received Purpose Define Purpose Start->Purpose Route1 Reference Standard Certification Purpose->Route1 Absolute Purity Route2 Routine Process Monitoring Purpose->Route2 Impurity Tracking Route3 Chiral Purity Check Purpose->Route3 Isomer Ratio MethodQ Execute qNMR (Protocol 3) Route1->MethodQ MethodCAD Execute HPLC-CAD (Protocol 1) Route2->MethodCAD MethodChiral Execute Chiral HPLC (Protocol 2) Route3->MethodChiral

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • Wills, M. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly. University of Rochester. Link

  • RSSL. (2024).[4] qNMR for Purity Determination in Pharmaceuticals: A Comparative Approach. Reading Scientific Services Ltd. Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection for Acidic Derivatives. Phenomenex Technical Guides. Link

  • BenchChem. (2025).[6][7] Solubility and Analytical Protocols for Cyclopropane-1,2-dicarboxylic Acid Derivatives. BenchChem Technical Support. Link

  • SIELC Technologies. (2023).[10] HPLC Separation of Cyclopropane Carboxylic Acid Derivatives on Mixed-Mode Columns. SIELC Application Notes. Link

Sources

Validating Chiral Purity of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the cyclopropane ring is a highly valued structural motif. Its rigid backbone imparts unique conformational constraints, often enhancing the metabolic stability and target affinity of pharmacophores. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a critical chiral building block in this space—a monoesterified dicarboxylic acid utilized in the synthesis of complex enzyme inhibitors and asymmetric ligands.

However, validating the enantiomeric excess (ee%) of this specific molecule presents a unique analytical challenge. The presence of both a lipophilic butyl ester and a polar, ionizable free carboxylic acid on a strained three-membered ring demands precise analytical methodologies to prevent peak tailing, thermal degradation, or poor chiral recognition.

This guide objectively compares the performance of three primary analytical modalities—Chiral HPLC, Chiral GC, and NMR with Chiral Solvating Agents (CSAs)—providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity [1].

The Analytical Challenge: Causality in Method Design

When analyzing 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid, the free carboxylic acid group is the primary source of analytical friction.

  • In Liquid Chromatography (HPLC): The free acid can partially ionize in standard normal-phase solvent systems (e.g., Hexane/Isopropanol). This mixed-state ionization leads to severe peak tailing, destroying the resolution (

    
    ) between enantiomers. Causality:  To force the molecule into a single, neutral protonated state, an acidic modifier (such as 0.1% Trifluoroacetic acid, TFA) must be added to the mobile phase. This ensures uniform interaction with the chiral grooves of polysaccharide-based stationary phases [4].
    
  • In Gas Chromatography (GC): Dicarboxylic acid monoesters exhibit high boiling points and strong hydrogen-bonding networks, leading to thermal degradation or irreversible adsorption in the GC inlet. Causality: Direct GC analysis is impossible; the molecule must first be derivatized (e.g., via methylation) to form a volatile methyl butyl diester before it can be resolved via inclusion complexation on a cyclodextrin column [2].

  • In NMR Spectroscopy: The diamagnetic anisotropy of the cyclopropane ring shifts the signals of the ring protons upfield. Causality: Using a Chiral Solvating Agent (CSA) like

    
    -(+)-
    
    
    
    -methylbenzylamine forms diastereomeric salts with the free acid, splitting these upfield signals sufficiently to integrate and calculate the enantiomeric ratio without chromatography.

Objective Comparison of Analytical Modalities

To determine the optimal approach for your laboratory's workflow, we compare the performance metrics of the three primary validation methods.

Quantitative Performance Data
Performance MetricMethod A: Chiral HPLC (Direct)Method B: Chiral GC-FID (Derivatized)Method C: 1H-NMR with CSA
Stationary Phase / Reagent Daicel Chiralcel OD-H / Chiralpak AD-HSupelco

-DEX 225

-(+)-

-methylbenzylamine
Derivatization Required? NoYes (Methylation)No (In-situ salt formation)
Typical Resolution (

)

(Baseline separation)

(Excellent separation)
N/A (Signal splitting

ppm)
Analysis Time 15 - 30 minutes45 - 100 minutes5 - 10 minutes (Post-prep)
Limit of Detection (LOD)

ee

ee

ee
Primary Advantage Non-destructive, direct analysisHighest resolution, no solvent wasteRapid screening, structural confirmation
Primary Limitation Requires specific acidic modifiersDestructive, requires toxic reagentsLow sensitivity for trace enantiomers

Decision Matrix & Workflow

The selection of the validation method depends entirely on the availability of equipment and the need for absolute precision versus rapid throughput. The following workflow illustrates the logical relationship between sample constraints and method selection.

G Start 2-(Butoxycarbonyl)cyclopropane- 1-carboxylic acid Deriv Is derivatization acceptable? Start->Deriv Assess Workflow Needs HPLC Chiral HPLC (Daicel Chiralcel OD-H) Gold Standard Deriv->HPLC No (Direct Analysis) GC Chiral GC (Supelco β-DEX 225) High Resolution Deriv->GC Yes (Esterification) NMR 1H-NMR with CSA Rapid Screening Deriv->NMR No (Quick Estimate)

Logical workflow for selecting the optimal chiral purity validation method.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability checks, you ensure that the analytical data generated is artifact-free.

Protocol 1: Direct Chiral HPLC Analysis (The Gold Standard)

This method utilizes a polysaccharide-based chiral stationary phase (CSP) [4]. The inclusion of TFA is non-negotiable for maintaining peak symmetry [1].

Materials:

  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 µm)
    
  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Detector: UV at 210 nm

Methodology:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade Hexane with 100 mL of HPLC-grade Isopropanol. Add exactly 1.0 mL of LC-MS grade TFA. Degas the mixture via sonication for 10 minutes. Causality: TFA suppresses the ionization of the cyclopropane-1-carboxylic acid, preventing secondary interactions with the silica support that cause tailing.

  • System Equilibration: Purge the HPLC system and equilibrate the Chiralcel OD-H column at a flow rate of 1.0 mL/min at 25 °C until a stable baseline is achieved (typically 30 column volumes).

  • Sample Preparation: Dissolve 1.0 mg of 2-(butoxycarbonyl)cyclopropane-1-carboxylic acid in 1.0 mL of the mobile phase. Vortex until clear.

  • Self-Validation (System Suitability): Inject a known racemic standard (

    
    ) of the compound. You must observe two distinct peaks with an 
    
    
    
    . If
    
    
    , verify the TFA concentration, as acid modifier depletion is the primary cause of resolution loss.
  • Sample Analysis: Inject 10 µL of the chiral sample. Calculate the enantiomeric excess using the area normalization method:

    
    .
    
Protocol 2: Derivatization and Chiral GC Analysis

For laboratories relying on Gas Chromatography, the free acid must be converted to a methyl ester to yield 1-butyl 2-methyl cyclopropane-1,2-dicarboxylate [2].

Materials:

  • Column: Supelco

    
    -DEX 225 (
    
    
    
    m
    
    
    mm
    
    
    µm)
  • Reagent: (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M in hexanes.

Methodology:

  • Derivatization: Dissolve 5.0 mg of the cyclopropane monoester in 1.0 mL of a Methanol/Dichloromethane mixture (1:4, v/v).

  • Esterification: Dropwise, add the TMS-diazomethane solution until a persistent yellow color remains (indicating an excess of the reagent). Stir at room temperature for 15 minutes. Causality: TMS-diazomethane safely and quantitatively converts the free carboxylic acid to a methyl ester without transesterifying the existing bulky butyl ester.

  • Quenching: Add a single drop of glacial acetic acid to destroy excess TMS-diazomethane (the solution will turn colorless). Concentrate under a gentle stream of nitrogen and reconstitute in 1.0 mL of GC-grade hexane.

  • GC Conditions: Carrier gas: Helium (1.5 mL/min). Inlet: 250 °C, Split ratio 50:1. Oven program: 70 °C isothermal for 100 minutes (or optimized ramp depending on exact substitution) [2].

  • Analysis: Inject 1 µL of the derivatized sample. The

    
    -DEX 225 column separates the enantiomers based on the differential inclusion of the chiral cyclopropane diester into the cyclodextrin cavity.
    

References

  • An Efficient and Exceptionally High Enantio- and Diastereoselective Cyclopropanation of Olefins Catalyzed by Schiff-Base Ruthenium. Wiley-VCH. Available at: [Link]

  • (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

A Comparative Guide to the Thermal Analysis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Thermal Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, the physical properties of intermediates dictate the viability of manufacturing processes. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a key building block, featuring both a carboxylic acid and a butyl ester functional group on a strained cyclopropane ring. This unique structure presents specific challenges and opportunities in synthesis, but also raises critical questions about its thermal stability.

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for probing the thermal behavior of such materials.[1][2] They provide crucial data on melting points, decomposition temperatures, and the energetics of thermal events, which directly inform on a compound's stability, purity, and compatibility with other substances.[3][4] This guide provides an in-depth, comparative analysis of the thermal properties of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid, grounded in established scientific principles and standardized methodologies.[5][6]

Foundational Principles: TGA/DSC Synergy

To fully characterize a material, TGA and DSC are most powerfully used in tandem, often with a simultaneous TGA/DSC instrument.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It quantitatively reveals when and how much a substance volatilizes or decomposes.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference.[9][10] It identifies the temperatures at which thermal events occur (e.g., melting, crystallization, decomposition) and quantifies the energy absorbed (endothermic) or released (exothermic) during these transitions.[2]

When a mass loss is observed in the TGA, the corresponding DSC signal reveals whether the process is endothermic (e.g., evaporation, decomposition) or exothermic (e.g., oxidative decomposition), providing a more complete mechanistic picture.[4]

Experimental Design: The Rationale Behind the Parameters

The quality of thermal analysis data is predicated on a well-designed experiment. The choices made are not arbitrary; they are based on the chemical nature of the sample and the information sought.

Instrumentation and Calibration

A simultaneous TGA/DSC instrument is preferred for a direct 1:1 correlation between mass loss and heat flow events. Before analysis, calibration is a non-negotiable step for data integrity. Temperature and heat flow calibration are typically performed using certified reference materials like Indium and Zinc, while mass calibration is verified using standard weights.[9]

Sample Preparation and Experimental Conditions
  • Sample Mass: A small sample mass (typically 3-7 mg) is used to minimize thermal gradients within the sample, ensuring uniform heating and sharper transitions.

  • Crucible (Pan): An open aluminum pan is suitable for this analysis, allowing volatiles to escape freely. For studying processes near the boiling point, a pinhole lid might be used to increase the partial pressure of the evolved gas, improving resolution.

  • Atmosphere: An inert atmosphere of dry nitrogen (flow rate ~50 mL/min) is crucial. This prevents oxidative decomposition, which would add complex, exothermic reactions and obscure the inherent thermal stability of the molecule.[5][11]

  • Heating Rate: A heating rate of 10 °C/min is a standard choice that balances analysis time with resolution. Slower rates can better resolve closely occurring events, while faster rates can increase the onset temperature of kinetic-dependent decomposition processes.

  • Temperature Range: A range from ambient (~25 °C) to 500 °C is sufficient to capture the melting and complete decomposition of the target molecule and its likely byproducts.[7]

Data Interpretation and Comparative Analysis

While specific experimental data for 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is not publicly available, we can construct a scientifically rigorous and illustrative thermal profile based on the known behavior of its constituent functional groups—a carboxylic acid and a butyl ester.[12]

Illustrative Thermal Profile of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid

A TGA/DSC analysis under a nitrogen atmosphere would likely reveal the following:

  • Melting: A sharp endothermic peak on the DSC curve with no corresponding mass loss on the TGA curve, indicating a solid-to-liquid phase transition. We can estimate this to occur around 85-95 °C.

  • Two-Step Decomposition:

    • Step 1 (approx. 180-250 °C): The initial mass loss is attributed to the decomposition of the ester group. Tert-butyl esters, and to a lesser extent other butyl esters, can undergo a retro-ene reaction to eliminate isobutene (or butene) and generate a carboxylic acid.[13] This process results in the formation of cyclopropane-1,2-dicarboxylic acid. The theoretical mass loss for the elimination of C4H8 (butene) is ~30.1%. This decomposition is typically endothermic.

    • Step 2 (approx. 250-350 °C): The second mass loss corresponds to the decomposition of the newly formed cyclopropane-1,2-dicarboxylic acid. This can proceed via decarboxylation (loss of CO2) or dehydration to form a cyclic anhydride followed by further decomposition.[14] This stage would account for the remainder of the mass loss.

The following diagram illustrates the proposed primary decomposition pathway under inert conditions.

G cluster_0 Experimental Workflow Sample Sample Preparation (3-7 mg, Open Al Pan) Instrument TGA/DSC Instrument (N2 atmosphere, 50 mL/min) Sample->Instrument Heating Heating Program (25°C to 500°C @ 10°C/min) Instrument->Heating Data Data Acquisition (Mass Loss % & Heat Flow) Heating->Data Analysis Data Analysis & Interpretation Data->Analysis Report Generate Report Analysis->Report

Caption: High-level workflow for TGA/DSC analysis.

Comparative Analysis with Structural Analogues

To understand the influence of each functional group, we compare its hypothetical thermal profile with key analogues.

CompoundKey Thermal Events (Illustrative)Rationale for Behavior
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid 1. Melting (~90 °C)2. Step 1 Decomp. (Ester, ~220 °C)3. Step 2 Decomp. (Acid, ~280 °C)The ester provides a lower-temperature decomposition pathway. The free acid group influences the melting point and second decomposition stage.
Cyclopropane-1,2-dicarboxylic acid 1. Melting/Decomposition (>175 °C)Lacks the less stable ester group. Decomposition occurs at a higher temperature, likely involving decarboxylation or anhydride formation.
Dibutyl cyclopropane-1,2-dicarboxylate 1. Boiling/Decomposition (>250 °C)No free carboxylic acid to facilitate lower-temperature melting via hydrogen bonding. Thermal stability is dictated solely by the two ester groups, leading to a higher onset of decomposition compared to the monoester.

This comparison clearly demonstrates that the free carboxylic acid moiety in the target molecule lowers its melting point relative to the diester, while the butyl ester group introduces a decomposition pathway that occurs at a significantly lower temperature than the decomposition of the parent diacid.

G cluster_main Proposed Thermal Decomposition of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid cluster_step1 Step 1: Ester Decomposition cluster_step2 Step 2: Carboxylic Acid Decomposition start 2-(Butoxycarbonyl)cyclopropane- 1-carboxylic acid intermediate Cyclopropane-1,2-dicarboxylic acid start->intermediate Δ, ~180-250°C (Retro-ene reaction) ~30% Mass Loss gas1 Butene (C4H8) start->gas1 gas2 CO2, H2O, etc. intermediate->gas2 Δ, ~250-350°C (Decarboxylation/ Dehydration) residue Char Residue intermediate->residue

Sources

Conformational Restriction in Drug Design: A Comparative Guide to 2-(Butoxycarbonyl)cyclopropane-1-carboxylic Acid vs. Linear Dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry, transitioning a hit compound to a viable lead often requires optimizing both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). One of the most effective structural interventions is the replacement of flexible linear alkyl chains with conformationally restricted cycloalkanes.

This guide provides an objective, data-driven comparison between 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (a cyclopropyl monoester) and its flexible linear counterpart, mono-butyl succinate . By leveraging cyclopropylic strain, researchers can fundamentally alter the physicochemical and biological profile of dicarboxylate pharmacophores.

The Mechanistic Rationale: Cyclopropylic Strain and Entropy

Linear dicarboxylates like succinic or glutaric acid derivatives possess multiple freely rotatable carbon-carbon bonds. In aqueous solution, these molecules exist as an ensemble of rapidly interconverting conformers. Upon binding to a target receptor, the molecule must adopt a single, highly ordered bioactive conformation. This transition results in a massive loss of conformational entropy (


), which penalizes the overall free energy of binding (

) .

Conversely, 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid utilizes a three-membered carbocycle to lock the spatial relationship between the carboxylic acid and the butyl ester. The inherent "cyclopropylic strain" forces the substituents into specific trajectories (typically syn or anti), pre-organizing the molecule . When this pre-organized conformation matches the receptor's binding pocket, the entropic penalty is minimized, leading to a substantial increase in binding affinity .

Conformational_Logic cluster_linear Linear Dicarboxylate (Mono-butyl succinate) cluster_cyclo 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid A High Conformational Flexibility B High Entropic Penalty Upon Binding A->B Target Interaction C Rigid Cyclopropane Scaffold D Low Entropic Penalty (Higher Affinity) C->D Target Interaction

Thermodynamic advantage of cyclopropane-based conformational restriction vs. linear flexibility.

Comparative Performance Data

The structural rigidification provided by the cyclopropane ring does not just improve affinity; it fundamentally alters the molecule's metabolic fate. The steric bulk of the cyclopropane ring shields the adjacent ester bond from rapid hydrolysis by ubiquitous carboxylesterases, and the lack of linear


 groups prevents standard 

-oxidation pathways .

Table 1: Physicochemical and Biological Comparison Summary

ParameterMono-butyl succinate (Linear)2-(Butoxycarbonyl)cyclopropane-1-carboxylic acidCausality / Mechanism
Rotatable Bonds 75Cyclopropane ring locks the C1-C2 dihedral angle.
Target Affinity (

)
*
~45.0 µM~9.0 µMReduced entropic penalty upon target binding.
HLM Half-Life (

)
12 minutes> 60 minutesSteric hindrance protects the ester from esterase cleavage.
Aqueous Solubility HighModerateIncreased lipophilicity and rigidity of the cyclopropane ring.

*Representative data based on O-acetylserine sulfhydrylase (OASS) inhibition models.

Experimental Workflows (Self-Validating Systems)

To objectively validate the performance differences between these two structural classes, the following standardized protocols must be employed. These protocols are designed with internal controls to ensure data integrity and establish direct causality.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

This assay determines the vulnerability of the ester and aliphatic backbone to hepatic enzymes.

System Validation Controls:

  • Positive Control: Verapamil (ensures Cytochrome P450 activity is functional).

  • Negative Control: Reaction mixture without NADPH (isolates esterase-mediated hydrolysis from CYP-mediated oxidation, proving the mechanism of clearance).

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM solutions of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid and mono-butyl succinate in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of the parent compound. Calculate

    
     and intrinsic clearance (
    
    
    
    ).

Workflow Step1 1. Compound Preparation 1 µM in 0.1 M Phosphate Buffer Step2 2. Microsomal Incubation Add HLM (0.5 mg/mL) & NADPH Step1->Step2 Step3 3. Reaction Quenching Add Cold Acetonitrile (0-60 min) Step2->Step3 Step4 4. LC-MS/MS Quantification Measure Parent Compound Depletion Step3->Step4 Step5 5. Data Analysis Calculate t1/2 and Intrinsic Clearance Step4->Step5

Step-by-step workflow for evaluating microsomal metabolic stability via LC-MS/MS.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

To prove that the increased affinity of the cyclopropane derivative is entropically driven, ITC must be used to decouple the enthalpy (


) and entropy (

) of binding.

System Validation Controls:

  • Reference Titration: Titrate the ligand into a buffer-only cell to measure the heat of dilution. This background heat must be subtracted from the raw binding data to isolate true binding energetics.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Dissolve the dicarboxylate ligands in the exact same dialysis buffer to prevent buffer-mismatch artifacts.

  • Cell Loading: Load the ITC sample cell with 50 µM of the target protein.

  • Syringe Loading: Load the injection syringe with 500 µM of the ligand.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a one-set-of-sites binding model to extract

    
    , 
    
    
    
    , and
    
    
    . The cyclopropane derivative will characteristically display a less positive (or more negative)
    
    
    term compared to the linear succinate, confirming the conformational restriction hypothesis.

Conclusion

The substitution of a linear dicarboxylate framework with 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is not merely a structural tweak; it is a fundamental thermodynamic optimization. By enforcing cyclopropylic strain, researchers can simultaneously engineer higher target affinity (via reduced entropic penalties) and superior metabolic stability (via steric shielding). For drug development professionals facing rapid clearance or poor potency with flexible aliphatic leads, cyclopropanation remains a premier optimization strategy.

References

  • Title: Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR Source: Taylor & Francis URL: [Link]

  • Title: Synthesis of Cyclopropane Containing Natural Products Source: ResearchGate / Tetrahedron URL: [Link]

Safety Operating Guide

2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

To: Laboratory Operations Team / Safety Officers / Research Staff Subject: Operational Guide for the Disposal of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Executive Summary & Chemical Identification

Objective: This guide defines the standard operating procedure (SOP) for the safe handling, segregation, and disposal of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid . This compound is a mono-ester of cyclopropane-1,2-dicarboxylic acid, possessing both a lipophilic ester moiety and a reactive carboxylic acid group.[1]

Critical Safety Note: As a free organic acid, this compound presents specific compatibility risks in mixed-waste streams. Improper mixing with strong bases or oxidizers can result in exothermic reactions.

Parameter Technical Detail
Chemical Name 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
Common Synonyms Mono-butyl cyclopropane-1,2-dicarboxylate; Cyclopropane-1,2-dicarboxylic acid monobutyl ester
CAS Number 2055841-08-0 (cis-isomer generic ref.)[1] / Generic structure
Molecular Formula C₉H₁₄O₄
Functional Groups Carboxylic Acid (Acidic), Ester (Hydrolyzable)
Physical State Viscous oil or low-melting solid (isomer dependent)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319)

Pre-Disposal Assessment & Segregation

Before disposal, you must categorize the waste to prevent incompatible chemical reactions in the central accumulation area.

Chemical Compatibility Matrix
  • Incompatible With: Strong bases (e.g., Sodium Hydroxide, amines), Strong Oxidizers (e.g., Peroxides, Nitric Acid), Reducing agents.[1]

  • Risk of Mixing: Mixing this organic acid with basic organic waste (e.g., waste containing triethylamine or pyridine) can generate significant heat (exotherm) and pressure buildup in sealed drums.[1]

Waste Stream Selection

Select the appropriate waste stream based on the purity and state of the material:

  • Pure Substance / Concentrated Stock:

    • Primary Stream: Organic Acid Waste (if available).

    • Secondary Stream: Non-Halogenated Organic Waste (Ensure pH compatibility).

  • Dilute Solution (Reaction Mixtures):

    • Solvent: If dissolved in non-halogenated solvents (MeOH, EtOAc), dispose in Non-Halogenated Organic Waste.

    • Solvent: If dissolved in halogenated solvents (DCM, Chloroform), dispose in Halogenated Organic Waste.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Chemical (Expired/Unused Stock)[1]
  • Directive: Do not drain dispose. Do not place free liquid in solid waste bins.

  • Protocol:

    • Container Selection: Use a chemically resistant HDPE or glass container.

    • Labeling: Affix a hazardous waste label. Explicitly write: "Organic Acid: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid".

    • Transfer: Pour the oil/solid into the container. If the substance is viscous, a small amount of compatible solvent (e.g., Acetone or Ethanol) can be used to rinse the original vial into the waste container.

    • Storage: Store in the satellite accumulation area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures
  • Directive: Segregate based on solvent system.

  • Protocol:

    • Neutralization (Optional but Recommended): If the reaction mixture is highly acidic due to this compound, consider quenching with a mild buffer (e.g., Sodium Bicarbonate solution) before adding to the organic waste drum to prevent drum corrosion or heating.

    • Solvent Segregation:

      • Non-Halogenated: (Acetone, Ethyl Acetate, Ethanol)

        
        Red Can/Drum .
        
      • Halogenated: (DCM, Chloroform)

        
        Yellow Can/Drum .
        
Scenario C: Contaminated Solids (Gloves, Wipes, Weigh Boats)[1]
  • Protocol:

    • Place heavily contaminated items (soaked) into a sealed bag (double-bagged).

    • Dispose of in the Solid Hazardous Waste bin (often a white bucket or drum).

    • Do not dispose of in regular trash.

Emergency Spill Response Workflow

Immediate Action: Isolate the area. If the spill is >100mL or outside a fume hood, evacuate and contact EHS.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (<100 mL) Inside Hood Assess->Small Large Large Spill (>100 mL) Or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area Call EHS/Emergency Response Large->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand/Pads) PPE->Absorb Neutralize Clean Surface: Wipe with dil. NaHCO3 then Water Absorb->Neutralize Waste Collect in Sealed Bag Label as Hazardous Solid Waste Neutralize->Waste

Figure 1: Decision logic for spill response. Prioritize evacuation for large spills outside of containment.

Waste Stream Decision Logic

Use the following logic tree to determine the correct final disposal container for your specific sample.

WasteLogic Material Waste Material Containing 2-(Butoxycarbonyl)... State Physical State? Material->State Solid Solid / Debris (Gloves, Wipes) State->Solid Liquid Liquid / Solution State->Liquid SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste SolventType Solvent Base? Liquid->SolventType HaloWaste Halogenated Organic Waste (e.g., DCM mix) SolventType->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Organic Waste (e.g., EtOAc mix) SolventType->NonHaloWaste No Halogens AcidWaste Organic Acid Waste (If Pure/Conc.) SolventType->AcidWaste Pure/High Conc.

Figure 2: Waste stream segregation logic.[1] Proper segregation minimizes cross-reactivity risks.

References

  • PubChem. (2025).[2][3] Compound Summary: Cyclopropane-1,2-dicarboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Segregation of Incompatible Waste. Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety Profile

Compound: 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid Chemical Class: Cyclopropane dicarboxylic acid mono-ester Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Potential Corrosive (due to free carboxylic acid moiety). Critical Directive: Handle strictly within a chemical fume hood. This compound possesses a strained cyclopropane ring and a free acidic proton, necessitating protection against both chemical burns and potential sensitization.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, the specific hazards of the molecular structure must be understood. This compound features two distinct functional groups that dictate its reactivity and safety profile:

  • Free Carboxylic Acid (-COOH): This moiety acts as a proton donor, lowering pH on contact with moisture (sweat, mucous membranes), leading to immediate irritation or chemical burns.

  • Butyl Ester (-COOC₄H₉): Increases lipophilicity, potentially facilitating skin absorption more readily than the parent dicarboxylic acid.

  • Cyclopropane Ring: A strained ring system. While generally stable under ambient conditions, derivatives can exhibit exothermic decomposition or ring-opening reactivity under specific catalytic conditions.

Hazard Statements (GHS Standardized)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

Part 2: PPE Selection Matrix

The following selection is based on the permeation resistance of materials against organic acids and esters.

PPE CategoryStandard RequirementEnhanced Requirement (High Risk/Scale-Up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm / 4 mil)Butyl Rubber or Silver Shield® (Laminate)Nitrile provides excellent splash protection. However, butyl esters can degrade nitrile over prolonged contact. Double gloving allows the outer layer to be sacrificial.
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + GogglesSafety glasses are insufficient due to the risk of acidic vapors or micro-droplets reaching the eye. Goggles provide a seal against vapors.
Respiratory Fume Hood (Face velocity: 0.5 m/s)P100/OV Respirator (Outside hood)The primary control is engineering (hood). If weighing outside a hood is unavoidable (not recommended), a respirator with Organic Vapor (OV) and Particulate (P100) cartridges is mandatory.
Body Defense Lab Coat (Cotton/Poly blend), Closed-toe shoesChemical Resistant Apron (Rubber/Neoprene)Protects personal clothing from acidic splashes. An apron is required when handling volumes >100 mL or concentrated stock solutions.

Part 3: Operational Handling Protocol

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the fume hood certification is current.

  • Decontamination Station: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution. This acts as a neutralizing agent for immediate wipe-down of minor acidic spills.

  • Donning Sequence:

    • Lab coat (buttoned to throat).[4]

    • Inner gloves (Nitrile, extended cuff).

    • Outer gloves (Nitrile, standard).[4]

    • Goggles (adjusted for tight seal).[3]

Phase 2: Weighing & Solubilization
  • Static Control: Use an anti-static gun or ionizer if the compound is a dry powder, as cyclopropane derivatives can be electrostatically charged, leading to dispersion.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly. The heat of solution is generally low, but the acidic proton can catalyze reactions with acid-sensitive solvents.

Phase 3: Reaction & Synthesis
  • Inert Atmosphere: Maintain reactions under Nitrogen or Argon. The cyclopropane ring is sensitive to radical formation; excluding oxygen minimizes side reactions.

  • Temperature Control: Monitor exotherms closely. If heating is required, use a silicone oil bath rather than a heating mantle to prevent hot spots that could trigger ring-opening decomposition.

Phase 4: Doffing & Waste Management[2][4]
  • Outer Glove Removal: Remove using the "beak" method (pinch and pull) inside the fume hood. Dispose of as solid hazardous waste.

  • Wipe Down: Wipe all tools (spatulas, balance pan) with a tissue dampened with NaHCO₃ solution, then water.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Part 4: Visualization & Workflows

Workflow 1: PPE Donning & Handling Logic

This diagram illustrates the decision-making process for PPE based on the state of the matter (Solid vs. Solution).

PPE_Workflow Start Start: Handling 2-(Butoxycarbonyl) cyclopropane-1-carboxylic acid CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Solid Liquid Solution / Oil CheckState->Liquid Is Liquid RiskDust Risk: Inhalation & Static Dispersion Solid->RiskDust RiskSplash Risk: Skin Absorption & Acidic Burns Liquid->RiskSplash ControlSolid Control: Fume Hood + Anti-Static Gun RiskDust->ControlSolid Merge Proceed with Experiment ControlSolid->Merge ControlLiquid Control: Double Nitrile Gloves + Chemical Apron RiskSplash->ControlLiquid ControlLiquid->Merge

Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

Workflow 2: Emergency Spill Response

This diagram outlines the immediate steps in the event of a spill, prioritizing neutralization.

Spill_Response SpillEvent Spill Detected Assess Assess Volume SpillEvent->Assess Minor Minor (< 10 mL/g) Assess->Minor Major Major (> 10 mL/g) Assess->Major Neutralize Cover with NaHCO3 (Sodium Bicarbonate) Minor->Neutralize Evacuate Evacuate Area & Alert Safety Officer Major->Evacuate Wait Wait for CO2 Evolution to Cease Neutralize->Wait Clean Collect as Hazardous Waste Wait->Clean

Caption: Step-by-step protocol for neutralizing and cleaning spills of acidic organic esters.

Part 5: Disposal & Decontamination

Proper disposal is critical to prevent environmental contamination and downstream reactions in waste drums.

  • Categorization: Classify as "Acidic Organic Waste" . Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as heat generation may occur.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Clearly label as "Contains Cyclopropane Derivative - Irritant".

  • Decontamination of Glassware:

    • Rinse glassware with Acetone.

    • Soak in a base bath (Isopropanol/KOH) for 2 hours to hydrolyze the ester and neutralize the acid.

    • Wash with water and detergent.

References

  • University of California, Berkeley. (2025). Glove Selection Guide: Chemical Resistance of Glove Materials. Retrieved from [Link]

Sources

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